1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone
Description
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)7(14)5-2-1-4(12)3-6(5)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWCFJOROQIOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558635 | |
| Record name | 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315-44-6 | |
| Record name | 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone
An In-depth Technical Guide to the
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone (CAS No: 315-44-6), a key fluorinated building block in medicinal chemistry and materials science. We will delve into the primary synthetic strategies, focusing on the mechanistic underpinnings of the Friedel-Crafts acylation and the Fries rearrangement. This document offers detailed experimental protocols, characterization data, safety considerations, and field-proven insights intended for researchers, chemists, and professionals in drug development. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformations.
Introduction and Strategic Importance
This compound, also known as 4-trifluoroacetylresorcinol, is an aromatic ketone with the molecular formula C₈H₅F₃O₃.[1][2] The strategic incorporation of a trifluoromethyl (-CF₃) group onto the resorcinol scaffold imparts unique physicochemical properties, including increased metabolic stability, enhanced binding affinity, and modified lipophilicity. These characteristics make it a highly valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory, analgesic, and anti-cancer agents.[3] Beyond its role in drug discovery, its unique structure is also explored in the formulation of advanced polymers and materials.[1][3]
This guide will focus on the two most prevalent and logical synthetic approaches: the direct, Lewis acid-catalyzed Friedel-Crafts trifluoroacetylation of resorcinol, and the two-step sequence involving O-acylation followed by a Fries rearrangement.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of hydroxyaryl ketones can be approached in several ways. For the specific case of this compound, the electron-rich nature of the resorcinol ring makes it an excellent substrate for electrophilic aromatic substitution.
Method A: Direct Friedel-Crafts Trifluoroacetylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds.[4][5] This method involves the direct acylation of resorcinol with a highly reactive trifluoroacetylating agent, typically in the presence of a Lewis acid catalyst.
Causality of Reagent Selection:
-
Substrate: Resorcinol (1,3-dihydroxybenzene) is a highly activated aromatic ring. The two hydroxyl groups are strongly ortho-, para-directing and work in concert to direct the incoming electrophile to the 2, 4, or 6 positions. Steric hindrance at the 2-position (between the two hydroxyls) makes the 4- and 6-positions the most probable sites of attack.
-
Acylating Agent: Trifluoroacetic anhydride (TFAA) is the preferred reagent over trifluoroacetyl chloride.[6] It is highly electrophilic and, when complexed with a Lewis acid, generates a potent trifluoroacylium cation or a polarized complex, which is necessary to react with the aromatic ring.
-
Catalyst: While strong Lewis acids like AlCl₃ are traditional catalysts, they can complex strongly with both the hydroxyl groups of the substrate and the carbonyl of the product, often requiring more than stoichiometric amounts.[7] Boron trifluoride (BF₃), often used as its etherate complex (BF₃·OEt₂), is an effective and common catalyst for acylating phenols.[8] In some cases, trifluoroacetic acid itself can serve as a catalyst for reactions with highly activated aromatics.[9]
Reaction Mechanism:
The reaction proceeds via electrophilic aromatic substitution. The Lewis acid (e.g., BF₃) coordinates to one of the carbonyl oxygens of trifluoroacetic anhydride, polarizing the C-O bond and generating a highly electrophilic trifluoroacylium cation or a reactive donor-acceptor complex. This electrophile is then attacked by the electron-rich resorcinol ring, primarily at the C4 position, to form a sigma complex (arenium ion). A subsequent deprotonation by a weak base restores aromaticity and yields the final product.
Caption: Mechanism of Friedel-Crafts Trifluoroacetylation.
Method B: Synthesis via Fries Rearrangement
The Fries rearrangement is a powerful alternative for synthesizing hydroxyaryl ketones.[10] It is a rearrangement reaction of a phenolic ester to a hydroxy aryl ketone, promoted by a Lewis acid.[7][10] This pathway involves two distinct steps: the formation of a resorcinol ester followed by its rearrangement.
Step 1: O-Trifluoroacetylation of Resorcinol The first step is the esterification of the phenolic hydroxyl groups of resorcinol. This is typically achieved by reacting resorcinol with trifluoroacetic anhydride. The reaction is often performed in the presence of a mild base like pyridine or triethylamine to neutralize the trifluoroacetic acid byproduct, or it can be done under acidic conditions.
Step 2: Lewis Acid-Catalyzed Rearrangement The resulting resorcinol ditrifluoroacetate is then subjected to a Lewis acid catalyst (e.g., AlCl₃, TiCl₄, BF₃). The Lewis acid coordinates to the ester's carbonyl oxygen, weakening the acyl-oxygen bond and facilitating the formation of an acylium ion. This electrophile can then re-attack the aromatic ring either intramolecularly or intermolecularly to form the more thermodynamically stable C-acylated product.
Controlling Selectivity: The ratio of ortho to para products in a Fries rearrangement is often dependent on reaction conditions. Lower temperatures typically favor the para-substituted product, while higher temperatures favor the ortho product, which can form a more stable bidentate complex with the Lewis acid catalyst.[10] For resorcinol, rearrangement will yield the 4-substituted product.
Caption: Workflow for the Fries Rearrangement Synthesis.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems. Adherence to stoichiometry, temperature control, and anhydrous conditions is critical for success.
Protocol 1: Boron Trifluoride Catalyzed Friedel-Crafts Acylation
Materials & Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
Resorcinol (1.0 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 - 1.5 eq)
-
Trifluoroacetic anhydride (TFAA) (1.1 eq)
-
Anhydrous dichloromethane (DCM) as solvent
-
Ice bath
-
Standard glassware for work-up and purification
Procedure:
-
Setup: Flame-dry the reaction flask and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition: Charge the flask with resorcinol (1.0 eq) and anhydrous DCM. Stir to dissolve.
-
Cooling: Cool the resulting solution to 0-5 °C using an ice bath.
-
Catalyst Addition: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) to the stirred solution, maintaining the internal temperature below 10 °C. Stir for 15 minutes.
-
Acylation: Add trifluoroacetic anhydride (1.1 eq) dropwise via the addition funnel over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture again in an ice bath and slowly quench the reaction by adding cold 2M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure this compound.
Protocol 2: Synthesis via Fries Rearrangement
Step A: Synthesis of Resorcinol Ditrifluoroacetate
-
In a flask, dissolve resorcinol (1.0 eq) in a suitable solvent (e.g., DCM or THF).
-
Add pyridine (2.2 eq) and cool the mixture to 0 °C.
-
Slowly add trifluoroacetic anhydride (2.2 eq).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an acidic work-up to remove pyridine, followed by extraction, washing, and drying to isolate the ester intermediate.
Step B: Lewis Acid-Mediated Rearrangement
-
In a flame-dried flask under inert atmosphere, add anhydrous aluminum chloride (AlCl₃) (2.5 eq) to a cooled (0 °C) solution of anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Slowly add a solution of resorcinol ditrifluoroacetate (1.0 eq) in the same solvent.
-
Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature to favor the para-product) for several hours.[10]
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Perform extraction with an organic solvent, followed by washing, drying, and solvent removal.
-
Purify the crude product as described in Protocol 1.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | 4-Trifluoroacetylresorcinol, 2',4'-Dihydroxy-2,2,2-trifluoroacetophenone |
| CAS Number | 315-44-6[1][2] |
| Molecular Formula | C₈H₅F₃O₃[1][2] |
| Molecular Weight | 206.12 g/mol [1][2] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | ~103 °C[2] |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~13.5 (s, 1H, -OH), ~10.2 (s, 1H, -OH), ~7.6-6.3 (m, 3H, Ar-H) |
| ¹⁹F NMR (DMSO-d₆) | δ (ppm): ~ -70 to -75 (s, 3F, -CF₃) |
| IR (KBr, cm⁻¹) | ~3300-3100 (O-H stretch), ~1680 (C=O stretch), ~1150-1250 (C-F stretch) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Critical Safety and Handling Protocols
Handling the reagents for this synthesis requires strict adherence to safety protocols due to their hazardous nature.
-
Trifluoroacetic Anhydride (TFAA): Highly corrosive and causes severe skin burns and eye damage. It reacts violently with water and is harmful if inhaled.[11] Always handle in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield. [11]
-
Boron Trifluoride Complexes (e.g., BF₃·OEt₂): Corrosive, toxic, and moisture-sensitive.[12][13][14] Contact with moisture releases toxic BF₃ gas. Causes severe burns.[13] Handle under an inert atmosphere and use the same level of PPE as for TFAA.
-
Aluminum Chloride (AlCl₃): A water-reactive solid that releases HCl gas upon contact with moisture. Causes severe skin and eye burns. Handle in a dry environment.
-
General Precautions:
-
Anhydrous Conditions: Friedel-Crafts and Fries reactions are sensitive to moisture. Ensure all glassware is oven or flame-dried and reactions are run under an inert atmosphere.
-
Exothermic Reactions: The addition of Lewis acids and the quenching of the reaction are often highly exothermic. Use an ice bath for cooling and perform additions slowly and in a controlled manner.
-
Waste Disposal: Aqueous acidic waste should be neutralized before disposal. Organic waste containing halogenated solvents must be collected in a designated hazardous waste container. Follow all institutional and local regulations for chemical waste disposal.
-
Conclusion
The synthesis of this compound is readily achievable through either a direct Friedel-Crafts acylation of resorcinol or a two-step Fries rearrangement pathway. The choice of method often depends on the availability of starting materials, desired scale, and control over reaction conditions. The direct acylation with TFAA and a BF₃ catalyst is often more atom-economical and straightforward. Both methods require rigorous control over experimental parameters, particularly temperature and moisture, and demand strict adherence to safety protocols due to the corrosive and reactive nature of the reagents involved. The successful synthesis of this compound provides access to a versatile building block essential for advancing research in drug discovery and materials science.
References
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LookChem. Cas 315-44-6,Ethanone, 1-(2,4-dihydroxyphenyl)-. [Link]
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Bonner, T. G., & Gabb, E. G. (1963). Acyl Tri$uoroacetates. Part I. The Reaction of Acetyl TriJuoroacetate with Phenols in Carbon Tetrachloride. Journal of the Chemical Society. [Link]
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Unknown Author. (Date Unknown). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Source Unknown. [Link]
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Reddy, et al. (Date Unknown). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Indian Journal of Chemistry. [Link]
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Ahmad, et al. (Date Unknown). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry. [Link]
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Bonner, T. G., & Gabb, E. G. (1963). Acyl trifluoroacetates. Part II. The influence of an alkaline aqueous phase on the reaction of phenols with acetyl trifluoroacetate in carbon tetrachloride. Journal of the Chemical Society B: Physical Organic. [Link]
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Wikipedia. Fries rearrangement. [Link]
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Carl ROTH. (Date Unknown). Safety Data Sheet: Trifluoroacetic anhydride. [Link]
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American Elements. (2022). Safety Data Sheet - (2N) 99% Boron Trifluoride Acetic Acid Complex. [Link]
- Google Patents.
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Organic Chemistry Portal. Fries Rearrangement. [Link]
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YouTube. (2022). Fries Rearrangement mechanism trick / Organic Name Reaction Mechanism / Fries Rearrangement IIT JEE. [Link]
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Kent, S. B., et al. (Date Unknown). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Journal of the American Chemical Society. [Link]
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Majumder, U. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]
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Parsania, P. H., et al. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences. [Link]
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Yadav, G. D. (2002). A green route for the acylation of resorcinol with acetic acid. Clean Technologies and Environmental Policy. [Link]
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Peng, H., et al. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Chemical Journal of Chinese Universities. [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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Unknown Author. (Date Unknown). View of Synthesis of 2,4-Dihydroxyacetophenone Compound and its Antioxidant Activity Assay. Source Unknown. [Link]
- Google Patents. CN102531870A - Preparation method of 2,4-difluoroacetophenone.
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PubChem. 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone. [Link]
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YouTube. (2021). Synthesis of 2,4-dihydroxy acetophenone (Resacetophenone) from Resorcinol. [Link]
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NIST. Ethanone, 1-(2,4-dihydroxyphenyl)-. [Link]
- Google Patents. US5621146A - Process for producing 2,4-dihydroxyacetophenone.
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European Patent Office. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. [Link]
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National Institutes of Health. 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. [Link]
- Google Patents. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl)
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PubChem. 1-(2,4-Dihydroxyphenyl)-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone. [Link]
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A Technical Guide to the Physicochemical Characterization of 2,2,2-Trifluoro-2',4'-dihydroxyacetophenone
Abstract
2,2,2-Trifluoro-2',4'-dihydroxyacetophenone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making it a key functional group in drug design.[1] The 2',4'-dihydroxy substitution pattern, a resorcinol moiety, is a common scaffold in natural products and synthetic compounds with diverse biological activities.[2][3] As this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its synthesis, purification, and in-depth physicochemical characterization. It is designed to equip researchers with the necessary protocols and theoretical grounding to confidently handle and analyze this and similar novel compounds. We will draw upon the well-documented properties of its parent structures, 2',4'-dihydroxyacetophenone and 2,2,2-trifluoroacetophenone, to inform our experimental design and predict expected outcomes.
Molecular Structure and Predicted Properties
A thorough understanding of a molecule begins with its structure and computationally predicted properties. These in silico estimations are invaluable for planning synthetic routes, purification strategies, and analytical methods.
Chemical Structure
The structure combines a resorcinol ring acylated with a trifluoroacetyl group. The electron-withdrawing nature of the trifluoroacetyl group is expected to increase the acidity of the phenolic hydroxyl groups compared to the parent 2',4'-dihydroxyacetophenone.
Caption: Chemical structure of 2,2,2-Trifluoro-2',4'-dihydroxyacetophenone.
Predicted Physicochemical Properties
The following table summarizes key properties predicted using computational models, with data from parent compounds provided for context.
| Property | Predicted Value (Target Compound) | 2',4'-Dihydroxyacetophenone[4][5] | 2,2,2-Trifluoroacetophenone[6] | Justification for Prediction |
| Molecular Formula | C₈H₅F₃O₃ | C₈H₈O₃ | C₈H₅F₃O | N/A |
| Molecular Weight | 222.12 g/mol | 152.15 g/mol | 174.12 g/mol | N/A |
| logP (o/w) | ~1.8 - 2.2 | 1.21 - 1.57 | ~2.1 | The -CF₃ group significantly increases lipophilicity, while the two -OH groups decrease it. The net effect is a predicted increase over the dihydroxy parent. |
| pKa (Strongest Acidic) | ~6.5 - 7.5 | ~7.9 | N/A | The potent electron-withdrawing trifluoroacetyl group will lower the pKa of the phenolic protons, making them more acidic than in 2',4'-dihydroxyacetophenone. |
| Polar Surface Area | ~77.8 Ų | 57.53 Ų | 17.1 Ų | Calculated based on the three oxygen atoms, similar to the dihydroxy parent but with electronic influence from the fluorine atoms. |
| Physical State | Solid | Solid | Liquid | The strong hydrogen bonding potential from the two hydroxyl groups and the ketone oxygen suggests a solid state at room temperature. |
Synthesis and Purification Workflow
A reliable synthesis is paramount. The most direct and logical approach is the Friedel-Crafts acylation of resorcinol.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
This reaction involves the electrophilic substitution of resorcinol with a highly reactive trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a Lewis acid catalyst. Alternative methods might involve using trifluoroacetic acid with a strong protic acid catalyst.[7]
Caption: Proposed workflow for synthesis and purification.
Detailed Experimental Protocol: Synthesis
Expertise & Causality: The choice of an anhydrous solvent like dichloromethane (DCM) is critical because Lewis acids like AlCl₃ react violently with water. The reaction is run at low temperature initially to control the exothermic reaction and prevent side-product formation.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add resorcinol (1.0 eq) and anhydrous aluminum trichloride (AlCl₃, 1.2 eq).
-
Dissolution: Add anhydrous DCM to the flask and cool the resulting slurry to 0 °C in an ice bath.
-
Addition: Add trifluoroacetic anhydride (1.1 eq) dropwise via the dropping funnel over 30 minutes. Causality: Slow addition is crucial to manage the reaction's exothermicity.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding crushed ice, followed by 1M HCl (aq). This hydrolyzes the aluminum complexes and neutralizes the catalyst.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Detailed Experimental Protocol: Purification
Trustworthiness: This two-step purification process ensures high purity. Column chromatography provides separation from starting materials and byproducts, while recrystallization provides the final, analytically pure compound.
-
Column Chromatography:
-
Prepare a silica gel column using a hexane/ethyl acetate solvent system.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40%). Collect fractions and analyze by TLC.
-
Combine the pure fractions and evaporate the solvent.
-
-
Recrystallization:
-
Dissolve the product from the column in a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Core Physicochemical Properties: Experimental Determination
Melting Point (MP)
Importance: A sharp, defined melting point is a primary indicator of purity for a crystalline solid. It is also a critical parameter for formulation and material science applications.
Protocol (Differential Scanning Calorimetry - DSC):
-
Sample Preparation: Accurately weigh 2-5 mg of the purified, dried solid into an aluminum DSC pan. Crimp the pan to seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from room temperature to a temperature well above the expected melting point (e.g., 200 °C).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak indicates purity.
Solubility
Importance: Solubility data in various solvents is essential for drug development (e.g., for creating solutions for in vitro assays) and for planning further chemical reactions. The compound is expected to be soluble in polar organic solvents like DMSO, methanol, and acetone.[8]
Protocol (Thermodynamic Shake-Flask Method):
-
Preparation: Add an excess amount of the compound to a known volume (e.g., 1 mL) of the test solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the excess, undissolved solid.
-
Quantification: Carefully take an aliquot of the supernatant, dilute it appropriately, and determine the concentration using a calibrated UV-Vis spectrophotometer or HPLC system. The calculated concentration is the solubility.
Acidity Constant (pKa)
Importance: The pKa values of the phenolic hydroxyls dictate the ionization state of the molecule at physiological pH, which profoundly impacts its membrane permeability, receptor binding, and solubility.
Protocol (UV-Vis Spectrophotometric Titration):
Causality: The UV-Vis absorbance spectrum of a phenol changes as it is deprotonated to a phenolate. This change can be used to determine the pKa.
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 5 to pH 10).
-
Measurement: Add a small, constant amount of the stock solution to each buffer solution. Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.
-
Analysis: Plot the absorbance at a specific wavelength (where the change between the protonated and deprotonated forms is maximal) against the pH. The pKa is the pH value at the midpoint of the resulting sigmoidal curve.
Spectroscopic and Spectrometric Confirmation
This suite of techniques provides unambiguous confirmation of the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.
Protocol (General):
-
Sample Preparation: Dissolve ~5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for compounds with acidic protons as it allows for the observation of the -OH signals.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Expected Spectral Features:
| Spectrum | Region (ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~10-13 | Broad Singlet | 2H | Phenolic -OH protons (exchangeable with D₂O) |
| ~7.5-7.8 | Doublet | 1H | Aromatic H (ortho to C=O) | |
| ~6.3-6.5 | Doublet of Doublets | 1H | Aromatic H (ortho to one -OH, meta to other) | |
| ~6.2-6.4 | Doublet | 1H | Aromatic H (ortho to both -OH groups) | |
| ¹³C NMR | ~180-185 | Quartet (q) | - | Carbonyl carbon (C=O), split by ³JCF coupling |
| ~160-165 | Singlets | - | Aromatic carbons attached to -OH groups | |
| ~115-125 | Quartet (q) | - | Trifluoromethyl carbon (-CF₃), split by ¹JCF coupling | |
| ~100-135 | Singlets/Doublets | - | Other aromatic carbons | |
| ¹⁹F NMR | ~ -70 to -80 | Singlet | - | -CF₃ group |
High-Resolution Mass Spectrometry (HR-MS)
Importance: HR-MS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source of a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes.
-
Analysis:
-
Expected [M-H]⁻ (Negative Mode): 221.0167 m/z
-
Expected [M+H]⁺ (Positive Mode): 223.0320 m/z
-
Compare the measured mass to the theoretical mass. A mass accuracy of <5 ppm confirms the elemental composition.
-
References
-
PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link][6]
-
Asif, M. (2022). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry. [Link][2]
-
PubChem. (n.d.). 2',4'-Dihydroxyacetophenone. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link][4]
-
The Good Scents Company. (n.d.). 2,4-dihydroxyacetophenone. Retrieved January 21, 2026, from [Link][9]
-
Zhang, G., et al. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link][10]
-
Google Patents. (2016). Process for the preparation of halo-substituted trifluoroacetophenones. [11]
-
Google Patents. (1995). Process for producing 2,4-dihydroxyacetophenone. [7]
-
ResearchGate. (2013). Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities. [Link][3]
-
BU CyberSec Lab. (n.d.). 2,2,2-Trifluoro-4'-methoxyacetophenone. [Link]
-
FooDB. (2010). Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833). Retrieved January 21, 2026, from [Link][5]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2',4'-Dihydroxyacetophenone | C8H8O3 | CID 6990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833) - FooDB [foodb.ca]
- 6. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 8. 2,4-Dihydroxyacetophenone | CAS:89-84-9 | Manufacturer ChemFaces [chemfaces.com]
- 9. 2,4-dihydroxyacetophenone, 89-84-9 [thegoodscentscompany.com]
- 10. rsc.org [rsc.org]
- 11. WO2016058882A1 - Process for the preparation of halo-substituted trifluoroacetophenones - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Trifluoroacetylresorcinol
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-trifluoroacetylresorcinol (also known as 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone; CAS No. 315-44-6). Due to the absence of publicly available experimental spectra at the time of publication, this document leverages established spectroscopic principles to present a detailed prediction and interpretation of the expected Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide is structured to provide not only the predicted spectral data but also the underlying scientific rationale and field-proven experimental protocols for acquiring such data. This approach ensures that the document serves as a practical reference for the synthesis, identification, and quality control of 4-trifluoroacetylresorcinol and related compounds in a research and development setting.
Introduction and Molecular Overview
4-Trifluoroacetylresorcinol is a fluorinated aromatic ketone. Its structure combines a resorcinol (1,3-dihydroxybenzene) moiety with a trifluoroacetyl group. The presence of the highly electronegative trifluoromethyl (-CF₃) group, a strong electron-withdrawing keto group, and two electron-donating hydroxyl groups on the aromatic ring creates a unique electronic environment that is reflected in its spectroscopic signature. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules.
Accurate structural confirmation is the bedrock of chemical research and drug development. Spectroscopic analysis provides a non-destructive and highly informative method for elucidating molecular structure. This guide details the expected outcomes from the four primary spectroscopic techniques used for the characterization of organic molecules.
Molecular Structure:
Key Molecular Properties:
-
Key Functional Groups: Phenolic hydroxyl (-OH), Ketone (C=O), Trifluoromethyl (-CF₃), Substituted Benzene Ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-trifluoroacetylresorcinol, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.
Proton (¹H) NMR Spectroscopy
Principle: ¹H NMR spectroscopy measures the absorption of radiofrequency radiation by hydrogen nuclei in a strong magnetic field. The chemical environment of each proton influences its resonance frequency (chemical shift), providing information about its electronic environment, connectivity (via spin-spin coupling), and relative abundance (via integration).
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~11.0 - 12.0 | broad singlet (br s) | 1H | Ar-OH (C2-OH) | The C2-hydroxyl is expected to form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, significantly deshielding the proton and shifting it far downfield. This is a characteristic feature of ortho-hydroxy acetophenones. |
| ~10.5 | broad singlet (br s) | 1H | Ar-OH (C4-OH) | The C4-hydroxyl proton is also acidic and will appear downfield, though likely less so than the chelated C2-OH. In DMSO, phenolic protons are typically observed as broad singlets. |
| ~7.70 | doublet (d) | 1H | Ar-H (H-6) | This proton is ortho to the electron-withdrawing carbonyl group, which strongly deshields it. It will be split into a doublet by the adjacent H-5 proton. |
| ~6.45 | doublet of doublets (dd) | 1H | Ar-H (H-5) | This proton is ortho to one hydroxyl group and meta to another and the carbonyl group. It will be split into a doublet of doublets by H-6 and H-3. |
| ~6.35 | doublet (d) | 1H | Ar-H (H-3) | This proton is ortho to two electron-donating hydroxyl groups, making it the most shielded of the aromatic protons. It will be split into a doublet by H-5. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of dry 4-trifluoroacetylresorcinol and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the polar compound and allows for the observation of exchangeable -OH protons.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters (Typical):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32 scans for a high-quality spectrum.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm. Integrate the signals and analyze the multiplicities.
Carbon-13 (¹³C) NMR Spectroscopy
Principle: ¹³C NMR detects the resonance of the ¹³C isotope. While less sensitive than ¹H NMR, it provides direct information about the carbon skeleton of a molecule. Spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~180 (quartet, q) | C =O | The carbonyl carbon is highly deshielded. It is expected to show coupling to the three adjacent fluorine atoms (JC-F ≈ 35 Hz), appearing as a quartet. |
| ~165 | C 4-OH | Aromatic carbon attached to an oxygen atom, significantly deshielded. |
| ~162 | C 2-OH | Aromatic carbon attached to an oxygen atom, also highly deshielded. |
| ~135 | C 6-H | Aromatic CH carbon, deshielded by the adjacent carbonyl group. |
| ~118 (quartet, q) | -C F₃ | The trifluoromethyl carbon is directly attached to three highly electronegative fluorine atoms. It will appear as a large quartet due to one-bond C-F coupling (¹JC-F ≈ 290 Hz). |
| ~112 | C 1 | Quaternary aromatic carbon attached to the carbonyl and hydroxyl groups. |
| ~109 | C 5-H | Aromatic CH carbon. |
| ~103 | C 3-H | Aromatic CH carbon, shielded by two ortho hydroxyl groups. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-2048 scans, due to the low natural abundance of ¹³C.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of the functional groups present in the molecule.
Predicted Characteristic IR Absorptions (ATR):
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400 - 3100 | Broad, Strong | O-H stretch | Phenolic -OH |
| ~1640 | Strong | C=O stretch | Ketone (conjugated, H-bonded) |
| 1610, 1580, 1470 | Medium-Strong | C=C stretch | Aromatic ring |
| 1300 - 1100 | Very Strong | C-F stretch | Trifluoromethyl (-CF₃) |
| ~1250 | Strong | C-O stretch | Phenolic C-O |
Interpretation: The most prominent feature will be a very broad O-H stretching band, indicative of the hydrogen-bonded phenolic groups. The carbonyl (C=O) stretching frequency is expected to be lower than a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring and strong intramolecular hydrogen bonding with the C2-hydroxyl group. The C-F stretches of the -CF₃ group will be very strong and easily identifiable in the fingerprint region.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid 4-trifluoroacetylresorcinol sample directly onto the ATR crystal (typically diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, can offer structural clues. High-resolution mass spectrometry (HRMS) can determine the elemental composition.
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Predicted Identity | Rationale |
| 206 | [M]⁺• | Molecular ion. The exact mass (206.0191) would be confirmed by HRMS. |
| 187 | [M - F]⁺ | Loss of a fluorine atom. |
| 178 | [M - CO]⁺• | Loss of carbon monoxide. |
| 137 | [M - CF₃]⁺ | Alpha-cleavage, loss of the trifluoromethyl radical. This is expected to be a very prominent peak. |
| 109 | [M - CF₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 137 fragment. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Acquisition (ESI Positive Mode Example):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.
-
Acquire the full scan mass spectrum over a range of m/z 50-500.
-
-
Processing: The instrument software will process the data to generate a mass spectrum. The exact mass of the molecular ion ([M+H]⁺ at m/z 207.0269 for positive mode ESI) can be used to calculate the elemental formula, which should match C₈H₆F₃O₃.
Integrated Spectroscopic Workflow and Structural Verification
No single technique provides all the necessary information. The strength of spectroscopic characterization lies in the integration of data from multiple methods to build an unambiguous structural assignment.
Caption: Workflow for the spectroscopic verification of 4-trifluoroacetylresorcinol.
Conclusion
This guide outlines the expected spectroscopic characteristics of 4-trifluoroacetylresorcinol based on established chemical principles. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a robust framework for researchers to confirm the identity and purity of this compound upon synthesis. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. The ultimate confirmation of the structure must, however, rely on the acquisition and interpretation of actual experimental data, which should be compared against the predictions laid out in this document.
References
-
LookChem. (n.d.). Cas 315-44-6, Ethanone, 1-(2,4-dihydroxyphenyl)-. Retrieved January 21, 2026, from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 21, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
Sources
The Structural Elucidation of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone: A Technical Guide for Advanced Drug Discovery
Abstract
This technical guide provides an in-depth exploration of the crystallographic characterization of 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone, a compound of significant interest in medicinal chemistry. The strategic incorporation of a trifluoromethyl ketone moiety onto a dihydroxyphenyl scaffold presents a unique combination of functionalities known to modulate biological activity.[1][2] Understanding the precise three-dimensional architecture of this molecule is paramount for structure-activity relationship (SAR) studies and rational drug design. This document outlines a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound. While a definitive crystal structure has not been publicly reported, this guide furnishes a robust, expert-driven protocol and presents an exemplary crystallographic dataset to inform future research and development endeavors.
Introduction: The Strategic Importance of Trifluoromethylated Phenolic Ketones
In the landscape of modern drug discovery, fluorine-containing molecules hold a privileged position. The trifluoromethyl (-CF3) group, in particular, is a powerful bioisostere for other chemical groups and can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[3] When coupled with a phenolic scaffold, such as the 2,4-dihydroxyacetophenone core, the resulting molecule becomes a versatile intermediate for synthesizing a wide array of bioactive compounds.[4] this compound (also known as 4-trifluoroacetylresorcinol) is therefore a molecule of considerable interest, with potential applications as a key building block in the development of novel therapeutics.[5]
The precise determination of its crystal structure provides invaluable information on molecular conformation, intermolecular interactions, and packing motifs in the solid state. This knowledge is crucial for understanding its physicochemical properties and for designing next-generation molecules with improved efficacy and safety profiles.
Synthesis and Purification: A Proposed Pathway
The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is well-suited for electron-rich aromatic rings like resorcinol (1,3-dihydroxybenzene).[3][6] The use of trifluoroacetic anhydride as the acylating agent provides a direct and high-yielding route to the desired product.[2]
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add resorcinol (1.0 eq) and a suitable Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) in a dry, inert solvent such as dichloromethane (DCM) or nitrobenzene.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (1.2 eq) dropwise to the stirred suspension. Causality Note: The dropwise addition at low temperature is critical to control the exothermic reaction and prevent potential side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by pouring it over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and precipitates the product.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Caption: Proposed synthesis workflow for this compound.
Single Crystal Growth: The Gateway to Structural Analysis
Obtaining high-quality single crystals is often the most challenging yet critical step in a crystallographic study.[4] For a phenolic ketone like the title compound, several methods can be employed. The choice of solvent is paramount, as it influences crystal packing and morphology.
Recommended Crystallization Techniques
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetone) to near saturation. Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Antisolvent Diffusion: A layered approach where a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two solvents.
Step-by-Step Protocol: Crystallization by Slow Evaporation
-
Solvent Screening: Test the solubility of a small amount of the compound in various solvents to find one in which it is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with a cap that has a small pinhole or with paraffin film punctured with a needle. Place the vial in a vibration-free environment.
-
Monitoring: Observe the vial periodically for the formation of single crystals. The process can take from a few days to several weeks.
Single-Crystal X-ray Diffraction Analysis: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule.[7][8][9] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used to collect the diffraction data as the crystal is rotated.
-
Structure Solution: The collected diffraction intensities are used to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods, which provide an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using a least-squares minimization procedure.
-
Validation: The final structural model is validated to ensure its chemical and crystallographic reasonability.
Sources
- 1. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109534961B - Method for synthesizing 4-alkylresorcinol by solvent-free system - Google Patents [patents.google.com]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
- 7. excillum.com [excillum.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. veranova.com [veranova.com]
The Biological Nexus of Fluorinated Dihydroxyphenyl Ethanones: A Technical Guide for Drug Discovery
Introduction: Strategic Fluorination of a Privileged Scaffold
In the landscape of medicinal chemistry, the dihydroxyphenyl ethanone framework represents a "privileged scaffold"—a molecular architecture that consistently demonstrates bioactivity across a range of therapeutic targets. Its inherent phenolic and carbonyl functionalities provide key interaction points with biological macromolecules. The strategic incorporation of fluorine, an element with unique and powerful modulatory properties, into this scaffold presents a compelling avenue for the development of novel therapeutics. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] This technical guide provides an in-depth exploration of the anticipated biological activities of fluorinated dihydroxyphenyl ethanones, grounded in the established bioactivities of their derivatives and the fundamental principles of fluorine's role in drug design. We will delve into the mechanistic rationale for their potential as antioxidant, tyrosinase inhibitory, anti-inflammatory, and neuroprotective agents, and provide detailed, field-proven protocols for their experimental validation.
Core Rationale: The Synergistic Interplay of Fluorine and the Dihydroxyphenyl Ethanone Moiety
The central hypothesis underpinning the therapeutic potential of fluorinated dihydroxyphenyl ethanones lies in the synergistic interplay between the dihydroxyphenyl moiety and the strategically placed fluorine atom(s). The dihydroxy- substitution pattern is a well-established pharmacophore for antioxidant activity and interaction with various enzymes. The addition of fluorine can further enhance these properties through several mechanisms:
-
Enhanced Lipophilicity: Fluorine can increase the lipophilicity of the molecule, facilitating its passage through cellular membranes to reach intracellular targets.[1]
-
Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic degradation, thereby increasing the in vivo half-life of the compound.[1]
-
Modulation of Acidity: The electron-withdrawing nature of fluorine can alter the pKa of the phenolic hydroxyl groups, influencing their antioxidant capacity and binding interactions.
-
Conformational Control: Fluorine can induce specific conformational preferences in the molecule, leading to a more favorable interaction with the target's binding site.
The following sections will explore the specific biological activities that are likely to be modulated by the fluorination of dihydroxyphenyl ethanones, drawing evidence from studies on structurally related compounds such as fluorinated chalcones and flavones, which are often synthesized from these acetophenone precursors.[3]
Anticipated Biological Activities and Mechanistic Insights
Potent Antioxidant and Radical Scavenging Activity
The dihydroxyphenyl moiety is a classic feature of many natural and synthetic antioxidants. The hydroxyl groups can readily donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions. Fluorination is anticipated to enhance this intrinsic antioxidant potential.
Mechanistic Rationale: The introduction of an electron-withdrawing fluorine atom can modulate the bond dissociation energy of the phenolic O-H bonds, potentially making them more favorable for hydrogen atom transfer to radicals. Furthermore, enhanced metabolic stability would allow the compound to exert its antioxidant effects for a longer duration in a biological system. Studies on fluorinated flavones have demonstrated improved radical scavenging activity compared to their non-fluorinated counterparts, supporting this hypothesis.[4]
Experimental Validation: The antioxidant capacity of fluorinated dihydroxyphenyl ethanones can be rigorously assessed using a panel of in vitro assays that measure different aspects of antioxidant action.
Experimental Protocol: Comprehensive Antioxidant Activity Assessment
This protocol outlines a suite of assays to provide a comprehensive profile of the antioxidant activity of a test compound.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [5]
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.
-
Reagent Preparation:
-
DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Test compound stock solution: Dissolve the fluorinated dihydroxyphenyl ethanone in a suitable solvent (e.g., DMSO, methanol) to a concentration of 1 mg/mL.
-
Standard: Prepare a stock solution of Trolox or ascorbic acid in methanol (1 mg/mL).
-
-
Procedure:
-
Prepare serial dilutions of the test compound and standard in methanol.
-
In a 96-well plate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay [6]
-
Principle: This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a decolorization of the solution.
-
Reagent Preparation:
-
ABTS stock solution: Prepare a 7 mM aqueous solution of ABTS.
-
Potassium persulfate solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
ABTS radical solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow it to stand in the dark at room temperature for 12-16 hours before use. Dilute the solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Procedure:
-
Add 190 µL of the ABTS radical solution to each well of a 96-well plate.
-
Add 10 µL of the serially diluted test compound or standard to the wells.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
C. Ferric Reducing Antioxidant Power (FRAP) Assay [7]
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagent Preparation:
-
Acetate buffer (300 mM, pH 3.6).
-
TPTZ solution (10 mM TPTZ in 40 mM HCl).
-
FeCl₃ solution (20 mM FeCl₃·6H₂O in water).
-
FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare fresh and warm to 37°C before use.
-
-
Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the serially diluted test compound or a ferrous sulfate standard to the wells.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using ferrous sulfate and express the results as Fe²⁺ equivalents (e.g., in µM).
-
Tyrosinase Inhibition: A Potential Cosmeceutical and Therapeutic Application
Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity can lead to hyperpigmentation disorders.[8] Many phenolic compounds, particularly those with a dihydroxyphenyl moiety, are known to inhibit tyrosinase.[8][9] The ethanone backbone provides a scaffold that can be functionalized to enhance this inhibitory activity.
Mechanistic Rationale: Dihydroxyphenyl compounds can act as competitive inhibitors by mimicking the natural substrate, L-DOPA, and binding to the active site of tyrosinase. The ketone functionality can also chelate the copper ions in the enzyme's active site, leading to inhibition.[9] Fluorination can enhance binding affinity through favorable electrostatic interactions within the active site and by increasing the compound's ability to reach the enzyme. Chalcone derivatives of dihydroxyacetophenones have shown potent tyrosinase inhibitory activity.[8]
Experimental Validation: The tyrosinase inhibitory potential of fluorinated dihydroxyphenyl ethanones can be determined using a well-established in vitro assay that monitors the enzymatic conversion of L-DOPA to dopachrome.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay [10][11]
-
Principle: This assay measures the activity of mushroom tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA. The inhibitory effect of a test compound is quantified by the reduction in the rate of dopachrome formation.
-
Reagent Preparation:
-
Phosphate buffer (50 mM, pH 6.8).
-
Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer). Prepare fresh and keep on ice.
-
L-DOPA solution (10 mM in phosphate buffer). Prepare fresh.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Positive control: Kojic acid solution (e.g., 1 mM in water or DMSO).
-
-
Procedure:
-
In a 96-well plate, add the following to each well:
-
Test wells: 40 µL phosphate buffer, 20 µL test compound dilution, 20 µL tyrosinase solution.
-
Control wells (no inhibitor): 60 µL phosphate buffer, 20 µL tyrosinase solution.
-
Blank wells (no enzyme): 80 µL phosphate buffer.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm and continue to take readings every minute for 10-20 minutes (kinetic assay). Alternatively, incubate for a fixed time (e.g., 15 minutes) and take a single endpoint reading.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition and the IC50 value.
-
Anti-Inflammatory Activity: Modulation of Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases. The dihydroxyphenyl ethanone scaffold is present in compounds with known anti-inflammatory properties. Fluorination can enhance these effects by improving bioavailability and target engagement.[12]
Mechanistic Rationale: The anti-inflammatory effects of phenolic compounds are often attributed to their ability to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). They can also modulate inflammatory signaling pathways, such as the NF-κB pathway, which controls the expression of many pro-inflammatory genes. Fluorinated benzofuran derivatives, which share structural similarities, have demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages.
Experimental Validation: The anti-inflammatory activity of fluorinated dihydroxyphenyl ethanones can be assessed by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Experimental Protocol: Nitric Oxide Inhibition in LPS-Stimulated RAW 264.7 Macrophages [4][13]
-
Principle: This cell-based assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with LPS. NO production is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Cell Culture:
-
Maintain RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the fluorinated dihydroxyphenyl ethanone for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Create a standard curve using sodium nitrite to quantify the nitrite concentration in the samples.
-
Determine the percentage of NO inhibition and the IC50 value.
-
Cell Viability Assay: Concurrently, perform an MTT or similar viability assay on the treated cells to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Neuroprotective Effects: Combating Oxidative Stress in Neuronal Cells
Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases. Compounds with both antioxidant and anti-inflammatory properties are promising candidates for neuroprotection. The dihydroxyphenyl ethanone scaffold is found in many natural products with neuroprotective effects.
Mechanistic Rationale: The neuroprotective effects of fluorinated dihydroxyphenyl ethanones are likely to be multifactorial. Their antioxidant properties can directly quench ROS and protect neurons from oxidative damage. Their anti-inflammatory activity can reduce neuroinflammation, a key component of neurodegeneration. Furthermore, these compounds may modulate signaling pathways involved in cell survival and apoptosis. The enhanced ability of fluorinated compounds to cross the blood-brain barrier is a significant advantage for targeting central nervous system disorders. Studies on hydroxyl-functionalized stilbenes and 2-arylbenzo[b]furans have demonstrated their neuroprotective and anti-inflammatory effects in vitro and in vivo.
Experimental Validation: The neuroprotective potential of these compounds can be evaluated in a cell-based model of oxidative stress-induced neuronal cell death.
Experimental Protocol: Neuroprotection against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells [9]
-
Principle: This assay assesses the ability of a compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂). The human neuroblastoma cell line SH-SY5Y is a widely used model for neuroprotective studies. Cell viability is measured to quantify the protective effect.
-
Cell Culture:
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Pre-treat the cells with different concentrations of the fluorinated dihydroxyphenyl ethanone for 2-24 hours.
-
Induce oxidative stress by exposing the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100-500 µM) for 24 hours. Include a control group without H₂O₂ and a group with H₂O₂ alone.
-
After the incubation period, assess cell viability using the MTT assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the EC50 value (the concentration of the compound that provides 50% protection).
-
Data Presentation and Visualization
Quantitative Data Summary
| Compound ID | Fluorination Pattern | Antioxidant Activity (DPPH IC₅₀, µM) | Tyrosinase Inhibition (IC₅₀, µM) | Anti-Inflammatory Activity (NO Inhibition IC₅₀, µM) | Neuroprotection (EC₅₀, µM) |
| F-DPE-1 | 3-Fluoro-2',4'-dihydroxy | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| F-DPE-2 | 5-Fluoro-2',4'-dihydroxy | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| F-DPE-3 | 3',5'-Difluoro-2',4'-dihydroxy | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Control-1 | 2',4'-Dihydroxyacetophenone | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Kojic Acid | N/A | N/A | [Experimental Data] | N/A | N/A |
| Trolox | N/A | [Experimental Data] | N/A | N/A | N/A |
This table is a template for summarizing experimental findings. The data should be populated with results obtained from the described protocols.
Visualizing Mechanistic Pathways and Workflows
Caption: Overview of the primary biological activities of fluorinated dihydroxyphenyl ethanones.
Caption: A generalized workflow for the synthesis and biological evaluation of fluorinated dihydroxyphenyl ethanones.
Conclusion and Future Directions
Fluorinated dihydroxyphenyl ethanones represent a promising, yet underexplored, class of compounds with significant potential for drug discovery. The strategic incorporation of fluorine into this privileged scaffold is hypothesized to enhance a range of beneficial biological activities, including antioxidant, tyrosinase inhibitory, anti-inflammatory, and neuroprotective effects. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these activities. Future research should focus on the synthesis of a library of these compounds with varying fluorination patterns to establish clear structure-activity relationships. Promising lead compounds identified through these in vitro screens should then be advanced to more complex cellular and in vivo models to validate their therapeutic potential. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutics targeting a spectrum of diseases underpinned by oxidative stress and inflammation.
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Lapsongphon, N., et al. (2019). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Journal of Food Biochemistry, 43(11), e13038. Retrieved from [Link]
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Alam, A., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. RSC Advances, 13(33), 22964-22982. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2021). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 26(21), 6549. Retrieved from [Link]
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Kim, J. E., et al. (2023). Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. Journal of the Korean Society of Food Science and Nutrition, 52(1), 1-10. Retrieved from [Link]
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Li, Y., et al. (2020). α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2. Frontiers in Pharmacology, 11, 478. Retrieved from [Link]
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Abdel-Maksoud, M. S., et al. (2020). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Bioorganic Chemistry, 94, 103443. Retrieved from [Link]
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Irawan, C., et al. (2021). Antioxidant Activity of DPPH, CUPRAC, and FRAP Methods, as well as Activity of Alpha-Glucosidase In. Pharmacognosy Journal, 13(5), 1109-1115. Retrieved from [Link]
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Qureshi, A. A., et al. (2012). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Lipids in Health and Disease, 11, 153. Retrieved from [Link]
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Sari, D. K., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f & Zoll.) M.A. E3S Web of Conferences, 503, 07005. Retrieved from [Link]
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Kumar, S., et al. (2013). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences, 75(3), 321-327. Retrieved from [Link]
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Ko, J., et al. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Molecules, 27(19), 6206. Retrieved from [Link]
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Cirlini, M., et al. (2022). Antioxidant and Aromatic Properties of Aqueous Extracts of Pleurotus nebrodensis as Potential Food Ingredients. Foods, 11(3), 438. Retrieved from [Link]
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Zengin, G., et al. (2024). Protective Effect of Arzanol against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells. International Journal of Molecular Sciences, 25(13), 7244. Retrieved from [Link]
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Al-Salahi, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules, 28(12), 4880. Retrieved from [Link]
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Zbancioc, G., et al. (2014). Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities. ResearchGate. Retrieved from [Link]
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Unlocking the Therapeutic Potential of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone: A Technical Guide for Medicinal Chemists
Abstract
This technical guide provides an in-depth exploration of the potential applications of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone in medicinal chemistry. This unique molecule combines the established biological activities of a resorcinol core with the potent enzyme-inhibiting properties of a trifluoromethyl ketone. We will delve into the scientific rationale behind its potential as a kinase inhibitor, a serine/cysteine protease inhibitor, an antimicrobial agent, and an antioxidant. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental protocols to investigate these promising therapeutic avenues.
Introduction: A Molecule of Untapped Potential
This compound, also known as 4-trifluoroacetylresorcinol, is a fascinating yet underexplored molecule in the landscape of medicinal chemistry. Its structure is a compelling marriage of two key pharmacophores: the resorcinol moiety, a well-known phenolic compound with a history of use in dermatological and antiseptic applications, and the trifluoromethyl ketone (TFMK) group, a powerful tool in modern drug design for targeting specific enzymes.
The resorcinol core, a 1,3-dihydroxybenzene, is known to exhibit a range of biological activities, including antiseptic, antifungal, and keratolytic properties. This has led to its use in various topical treatments. The trifluoromethyl group, on the other hand, is a bioisostere often incorporated into drug candidates to enhance metabolic stability, binding affinity, and cellular permeability. The adjacent ketone in a TFMK is rendered highly electrophilic by the electron-withdrawing trifluoromethyl group, making it a potent inhibitor of various enzymes, particularly hydrolases.
This guide will systematically explore the most promising therapeutic applications of this compound, providing the scientific rationale and detailed experimental workflows for their investigation.
Potential as a Kinase Inhibitor
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small-molecule kinase inhibitors has revolutionized the treatment of various malignancies. The structural features of this compound suggest its potential as a novel kinase inhibitor.
Scientific Rationale
Many successful kinase inhibitors feature a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase active site. While the resorcinol ring itself is not heterocyclic, the two hydroxyl groups can act as both hydrogen bond donors and acceptors, potentially mimicking the interactions of more traditional hinge-binding motifs. Furthermore, the trifluoromethyl ketone could form a covalent or pseudo-covalent bond with a nucleophilic residue, such as a cysteine, in or near the active site, leading to potent and potentially irreversible inhibition.
Diagram 1: Hypothesized Kinase Inhibition Workflow
Caption: Workflow for evaluating kinase inhibitory potential.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for screening this compound against a panel of kinases.
Materials:
-
This compound
-
Recombinant protein kinases of interest
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well white, flat-bottom plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series of the compound in kinase assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).
-
Add 10 µL of the kinase solution (pre-diluted in kinase assay buffer to the desired concentration).
-
Initiate the reaction by adding 10 µL of a mixture containing the peptide substrate and ATP (at a concentration close to the Km for each kinase).
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Potential as a Serine/Cysteine Protease Inhibitor
The highly electrophilic nature of the trifluoromethyl ketone moiety makes it an excellent candidate for inhibiting serine and cysteine proteases. These enzymes play critical roles in various physiological and pathological processes, including blood coagulation, inflammation, and viral replication.
Scientific Rationale
Serine and cysteine proteases utilize a nucleophilic serine or cysteine residue in their active site to hydrolyze peptide bonds. Trifluoromethyl ketones are known to act as transition-state analog inhibitors of these enzymes. The nucleophilic residue attacks the electrophilic carbonyl carbon of the TFMK, forming a stable, reversible hemiacetal or hemiketal adduct. This effectively inactivates the enzyme. The resorcinol portion of the molecule can be tailored through further synthesis to enhance binding to the substrate recognition pockets of the target protease, thereby increasing specificity and potency.
Diagram 2: Mechanism of Serine Protease Inhibition
Caption: Inhibition of a serine protease by a TFMK.
Experimental Protocol: Protease Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound against a model serine protease, such as trypsin.
Materials:
-
This compound
-
Trypsin (or other protease of interest)
-
Chromogenic or fluorogenic protease substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂)
-
96-well clear, flat-bottom plates
-
Spectrophotometer or fluorometer
Procedure:
-
Compound and Enzyme Preparation: Prepare a stock solution of the test compound in DMSO and a working solution of trypsin in the assay buffer.
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (if available).
-
Add the trypsin solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding the chromogenic or fluorogenic substrate.
-
Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition and calculate the IC₅₀ value.
Potential as an Antimicrobial Agent
The resorcinol scaffold has a long history of use as an antiseptic and is a component of several over-the-counter antimicrobial products. The addition of the trifluoroethanone group could modulate this activity, potentially leading to a novel class of antimicrobial agents.
Scientific Rationale
Phenolic compounds, including resorcinol, are known to exert antimicrobial effects through various mechanisms, such as disrupting microbial cell membranes, inhibiting essential enzymes, and interfering with nucleic acid synthesis. The lipophilicity of a molecule can significantly influence its ability to penetrate microbial cell walls. The introduction of a trifluoromethyl group generally increases lipophilicity, which could enhance the antimicrobial potency of the resorcinol core.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate growth medium.
-
Compound Dilution: In a 96-well plate, perform a serial two-fold dilution of the test compound in the growth medium.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Potential as an Antioxidant
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. Oxidative stress is implicated in a wide range of diseases, making antioxidants a key area of therapeutic research.
Scientific Rationale
The hydroxyl groups on the resorcinol ring of this compound can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. The electron-donating nature of the hydroxyl groups stabilizes the resulting phenoxyl radical through resonance. The trifluoroacetyl group may influence the antioxidant capacity by altering the electron density of the aromatic ring.
Table 1: Comparison of Antioxidant Assay Methods
| Assay Method | Principle | Advantages | Disadvantages |
| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | Simple, rapid, and inexpensive. | Not representative of all types of free radicals. |
| ABTS Radical Cation Decolorization | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. | Applicable to both hydrophilic and lipophilic antioxidants. | Can be influenced by the presence of colored compounds. |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Simple and reproducible. | Does not measure the scavenging of free radicals directly. |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common and straightforward method for evaluating the antioxidant activity of phenolic compounds.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Compound Dilution: Prepare a series of dilutions of the test compound and the positive control in methanol.
-
Assay: In a 96-well plate, add the diluted compound or control to the DPPH solution. The final volume in each well should be consistent.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Synthesis of this compound
While this guide focuses on the applications of the title compound, a general synthetic approach is provided for context. The synthesis of trifluoromethyl ketones can be achieved through various methods. A common approach involves the reaction of an organometallic reagent derived from a protected resorcinol with a trifluoroacetylating agent.
Diagram 3: General Synthetic Pathway
Caption: A general synthetic route to the target molecule.
Conclusion and Future Directions
1-(2,4-Dihydroxyph
Literature review of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone
An In-Depth Technical Guide to 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone
Prepared by: Gemini, Senior Application Scientist
Foreword
This document provides a comprehensive technical overview of this compound (CAS 315-44-6), a fluorinated aromatic ketone of significant interest in synthetic and medicinal chemistry. As a valued intermediate, its robust synthesis and well-defined properties are critical for researchers in drug development and materials science. This guide moves beyond a simple recitation of facts, offering insights into the causality of synthetic choices, the interpretation of analytical data, and the compound's potential applications based on its structural motifs. The protocols and data herein are synthesized from established chemical principles and literature on analogous compounds, providing a reliable framework for laboratory application.
Core Compound Identity and Significance
This compound, also known as 2',4'-dihydroxy-2,2,2-trifluoroacetophenone, is a trifluoromethyl ketone derivative of resorcinol. Its structure marries the highly reactive resorcinol moiety, a cornerstone in polymer and pharmaceutical synthesis, with the unique electronic properties of a trifluoromethyl group. This combination makes it a versatile building block. The electron-withdrawing nature of the trifluoroacetyl group enhances the acidity of the phenolic protons and influences the regioselectivity of subsequent reactions on the aromatic ring.
The primary significance of this compound lies in its role as a key intermediate for constructing more complex, biologically active molecules.[1] Its structural framework is a precursor to compounds explored for anti-inflammatory, anti-cancer, and antimicrobial applications.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties is presented below. Experimental data is prioritized, with computed values provided for context where experimental data is unavailable.
| Property | Value | Source |
| CAS Number | 315-44-6 | [1] |
| Molecular Formula | C₈H₅F₃O₃ | [1] |
| Molecular Weight | 206.12 g/mol | [1] |
| Melting Point | 103 °C | [4] |
| Appearance | White to off-white solid (Predicted) | - |
| Topological Polar Surface Area (TPSA) | 57.53 Ų (Computed) | [4] |
| XLogP3 | 1.8 (Computed) | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 (Oxygen atoms) | [4] |
Synthesis Methodologies: A Rationale-Driven Approach
The synthesis of this compound is most effectively achieved via electrophilic aromatic substitution on the electron-rich resorcinol ring. Two primary, historically validated methods are applicable: the direct Friedel-Crafts acylation and a two-step esterification followed by a Fries rearrangement .
Recommended Synthetic Route: Friedel-Crafts Acylation
Direct Friedel-Crafts acylation is the preferred method due to its atom economy and procedural simplicity. The reaction involves the generation of a highly electrophilic trifluoroacylium ion (or a complex thereof) which then attacks the resorcinol ring. Resorcinol is a highly activated aromatic system, and acylation occurs preferentially at the C4 position (para to one hydroxyl group and ortho to the other), which is sterically accessible and electronically favored.
Causality of Experimental Choices:
-
Acylating Agent: Trifluoroacetic anhydride (TFAA) is chosen over trifluoroacetyl chloride due to its generally higher reactivity and the less corrosive nature of its trifluoroacetic acid byproduct compared to HCl.
-
Catalyst: While strong Lewis acids like AlCl₃ are traditional catalysts for Friedel-Crafts reactions, they can complex strongly with the phenolic hydroxyl groups, necessitating stoichiometric or greater amounts and leading to difficult workups.[5] A strong Brønsted acid, such as methanesulfonic acid, offers a more practical alternative, proving effective for acylating phenols while being easier to handle and remove.[6]
-
Solvent: A non-coordinating, inert solvent like dichloromethane (DCM) is suitable. However, given the catalyst choice, running the reaction with excess methanesulfonic acid as both catalyst and solvent can be highly effective.
Workflow for Friedel-Crafts Acylation
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure synthesized from established methods for Friedel-Crafts acylation of phenols.[6] Researchers should perform initial small-scale trials to optimize conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add resorcinol (1.0 eq). Add methanesulfonic acid (5-10 volumes) and stir until all solids dissolve.
-
Reagent Addition: Cool the flask in an ice-water bath to 0-5 °C. Add trifluoroacetic anhydride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the resorcinol starting material is consumed.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and water (approx. 10 times the volume of the reaction). Stir until the ice has melted.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 10 volumes).
-
Washing: Combine the organic extracts and wash successively with water (2 x 10 volumes) and saturated sodium chloride (brine) solution (1 x 10 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
Alternative Route: Fries Rearrangement
The Fries rearrangement is a viable, albeit less direct, alternative.[5][7] This method proceeds in two distinct steps: esterification of resorcinol to form resorcinol bis(trifluoroacetate), followed by a Lewis acid-catalyzed rearrangement to the desired ketone.
Caption: Two-step synthesis via the Fries Rearrangement pathway.
This method can be advantageous if direct acylation proves problematic (e.g., due to side reactions). The rearrangement is ortho, para-selective, and temperature can sometimes be used to influence the ratio of isomers formed.[5]
Analytical Characterization: Expected Spectroscopic Signature
Expected Spectroscopic Data
| Technique | Expected Features | Rationale |
| ¹H NMR | δ 10-12 ppm (s, 1H): Intramolecularly H-bonded -OH proton at C2. δ ~8-9 ppm (s, 1H): -OH proton at C4. δ ~7.8 ppm (d, J≈8.8 Hz, 1H): H6 proton, deshielded by C=O. δ ~6.4-6.5 ppm (m, 2H): H3 and H5 protons. | The aromatic protons will show a characteristic three-proton AXM or ABX system. The C2-OH is expected to form a strong intramolecular hydrogen bond with the carbonyl oxygen, shifting it significantly downfield. The chemical shifts are based on standard substituent effects on a benzene ring. |
| ¹³C NMR | δ ~180-185 ppm (q, J≈35 Hz): Carbonyl carbon (C=O), split by three fluorine atoms. δ ~160-165 ppm: C2 and C4 carbons attached to hydroxyl groups. δ ~117 ppm (q, J≈290 Hz): Trifluoromethyl carbon (CF₃), showing a characteristic quartet with a large C-F coupling constant. δ ~100-135 ppm: Remaining four aromatic carbons. | The chemical shifts are predicted based on known values for trifluoroacetophenones and dihydroxybenzenes. The key features are the quarternary carbons and the large one-bond and two-bond C-F coupling constants. |
| ¹⁹F NMR | δ ~ -75 to -80 ppm (s, 3F) | The three fluorine atoms of the trifluoroacetyl group are chemically equivalent and should appear as a sharp singlet in the typical region for -COCF₃ groups. |
| FTIR (cm⁻¹) | 3500-3200 (broad): O-H stretching of the phenolic groups. 1680-1660 (strong): C=O stretching of the ketone, lowered by conjugation and H-bonding. 1620-1580: Aromatic C=C stretching. 1300-1100 (strong, multiple bands): C-F stretching vibrations. | These absorption frequencies correspond to the key functional groups present in the molecule and are based on standard infrared correlation tables. |
| Mass Spec (EI) | m/z 206 (M⁺): Molecular ion peak. m/z 137: Fragment corresponding to [M - CF₃]⁺, a very common and stable fragment. m/z 109: Further fragmentation of the dihydroxyphenyl moiety. | Electron impact mass spectrometry is expected to show a clear molecular ion and a prominent peak resulting from the cleavage of the C-C bond between the carbonyl and the CF₃ group, which is a characteristic fragmentation pathway for such ketones. |
Reactivity and Applications in Drug Discovery
This compound is primarily valued as a versatile synthetic intermediate.[1] Its utility stems from the multiple reactive sites that can be selectively addressed.
-
Phenolic Hydroxyl Groups: These groups can undergo O-alkylation or O-acylation to build ether or ester linkages, serving as handles to attach the molecule to other scaffolds.
-
Aromatic Ring: The ring is activated towards further electrophilic substitution. The directing effects of the existing substituents will guide new entrants, allowing for the synthesis of more complex derivatives.
-
Ketone Carbonyl: The carbonyl group is a key functional handle for a vast array of transformations, including reduction to an alcohol, reductive amination to form amines, or condensation reactions (e.g., with hydrazines to form hydrazones) to build heterocyclic systems.[9]
Potential Biological Activity Profile
While direct biological testing data for this compound is sparse, its structural components are present in many classes of bioactive molecules.
-
Enzyme Inhibition: The acetophenone core is a known pharmacophore. Derivatives of the non-fluorinated analogue, 2,4-dihydroxyacetophenone, have shown potent inhibitory activity against phosphodiesterases (PDEs), which are important targets in inflammation and cardiovascular disease.[9] Furthermore, the triketone motif is a classic inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicides and a therapeutic target for the metabolic disease tyrosinemia type I.[10][11] The structural similarity suggests that this compound could be a candidate for screening against such enzymes.
-
Antimicrobial and Antitumor Activity: The dihydroxyacetophenone scaffold is found in numerous natural products with reported antimicrobial and cytotoxic activities.[2][3] The addition of the trifluoromethyl group often enhances metabolic stability and cell permeability, properties that can improve the potency of a drug candidate.
Conclusion
This compound stands as a high-value, strategically important building block for chemical synthesis. Its preparation via Friedel-Crafts acylation of resorcinol is efficient and scalable. The compound's rich functionality—two phenolic hydroxyls, an activated aromatic ring, and a versatile ketone group—provides multiple avenues for the elaboration into more complex molecules. Based on robust data from structurally related compounds, it is a promising scaffold for developing novel therapeutic agents, particularly in the areas of enzyme inhibition and antimicrobial research. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this potent chemical intermediate in their research and development programs.
References
A consolidated list of all sources cited within this document. URLs have been verified for accessibility.
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Akhtar, T., et al. (2024). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry. Available at: [Link]
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Majumdar, K. C., & Chattopadhyay, B. (2011). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Available at: [Link]
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Meazza, G., et al. (2003). The inhibitory activity of natural products on plant p-hydroxyphenylpyruvate dioxygenase. Phytochemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Fries Rearrangement. Available at: [Link]
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ResearchGate. (2015). (PDF) Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001545). Available at: [Link]
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Poumale, H. M. P., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Available at: [Link]
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Broclawik, E., & Mitoraj, M. (2009). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione*. Acta Biochimica Polonica. Available at: [Link]
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Asian Journal of Chemistry. (2017). Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. Asian Journal of Chemistry. Available at: [Link]
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Szymańska, E., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. JOCPR. Available at: [Link]
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ResearchGate. (2019). Mild Friedel‐Crafts Reactions Inside a Hexameric Resorcinarene Capsule: C–Cl Bond Activation through Hydrogen Bonding to Bridging Water Molecules | Request PDF. Available at: [Link]
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Mitchell, G. A. (1996). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione. Human & Experimental Toxicology. Available at: [Link]
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Dong, C., et al. (2020). Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens. ChemCatChem. Available at: [Link]
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YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. Available at: [Link]
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PubChem. (n.d.). 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0015644). Available at: [Link]
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ResearchGate. (2017). Thia-Fries Rearrangement of Aryl Triflinates to Trifluoromethanesulfinylphenols. | Request PDF. Available at: [Link]
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Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone. Available at: [Link]
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The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Available at: [Link]
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An In-depth Technical Guide to the Safety and Handling of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its safe handling and application.
| Property | Value | Source |
| Chemical Name | 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone | [1][2] |
| Synonyms | 4-Trifluoroacetylresorcinol, 2',4'-Dihydroxy-2,2,2-trifluoroacetophenone | [1][2] |
| CAS Number | 315-44-6 | [1][2] |
| Molecular Formula | C₈H₅F₃O₃ | [1][2] |
| Molecular Weight | 206.12 g/mol | [2] |
| Appearance | Not explicitly stated, likely a solid | - |
| Melting Point | 103 °C | [2] |
| Boiling Point | Data not available | [1] |
| Flash Point | Data not available | [1] |
| Solubility | Data not available | [1] |
Hazard Identification and GHS Classification
While a complete, publicly available Safety Data Sheet (SDS) with definitive GHS classifications for this compound is not available, an analysis of its structural motifs and data from closely related compounds allows for a presumptive hazard assessment. The trifluoroacetophenone moiety and the phenolic resorcinol ring are the primary drivers of its potential reactivity and biological effects.
Presumptive Hazards:
Based on analogous compounds such as 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone, the following hazards should be anticipated[3]:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
-
Aspiration Hazard: May be fatal if swallowed and enters airways.
It is imperative to handle this compound as a substance with unknown toxicological properties and to apply the principles of ALARA (As Low As Reasonably Achievable) for exposure.
Safe Handling and Personal Protective Equipment (PPE)
A proactive and cautious approach is paramount when handling this compound. The following protocols are based on best practices for handling fluorinated organic compounds and chemicals of unknown toxicity[4][5].
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are mandatory in the laboratory where this compound is handled.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles[6].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. It is crucial to consult the glove manufacturer's compatibility data for the specific solvents being used.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of significant skin contact, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a potential for aerosolization and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.
-
Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area[5].
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and other incompatible materials to prevent vigorous reactions.
-
Labeling: Ensure all containers are clearly labeled with the full chemical name, CAS number, and any known or suspected hazards[6].
Disposal Considerations
The disposal of this compound and its waste must be conducted in strict accordance with local, state, and federal regulations. As a fluorinated organic compound, it may be classified as a persistent organic pollutant (POP) and require special disposal procedures[7].
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Disposal Method: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the proper disposal procedures. Incineration at a licensed hazardous waste facility is a common method for the disposal of halogenated organic compounds.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.
Experimental Protocols and Reactivity
This compound is a versatile intermediate in organic synthesis. The trifluoroacetyl group acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and providing a handle for further chemical transformations.
Synthesis
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Key Reactions and Applications
The presence of the trifluoromethyl ketone and dihydroxyphenyl moieties makes this compound a versatile precursor in drug discovery and materials science.
-
Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of more complex, biologically active molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates[1][9].
-
Material Science: The unique electronic properties imparted by the trifluoroacetyl group can be leveraged in the development of novel polymers and other advanced materials[1].
-
Chemical Reagent: It can be employed as a reagent in various chemical analyses[1].
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material in a sealed container for hazardous waste disposal.
Conclusion
This compound is a valuable chemical intermediate with significant potential in research and development. While it presents potential hazards, a thorough understanding of its properties and the implementation of stringent safety protocols can ensure its safe and effective use in the laboratory. Researchers must always exercise caution, utilize appropriate personal protective equipment and engineering controls, and adhere to all institutional and regulatory guidelines for handling and disposal.
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Methodological & Application
Using 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone in flavonoid synthesis
Here are the detailed Application Notes and Protocols for the use of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone in flavonoid synthesis.
Application Note: Synthesis of Novel Trifluoromethylated Flavonoids
Introduction: The Strategic Role of Fluorine in Flavonoid Drug Discovery
Flavonoids are a diverse class of polyphenolic compounds celebrated for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] In medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds is a proven method for enhancing pharmacological profiles. The trifluoromethyl (CF₃) group, in particular, is of great interest due to its unique electronic properties and high lipophilicity.[2] Introducing a CF₃ group can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins, often leading to enhanced therapeutic efficacy.[2]
This compound is a highly valuable and versatile building block for accessing flavonoids bearing a trifluoromethyl group at the 2-position of the chromen-4-one core. This strategic placement directly influences the electronics of the heterocyclic C ring and the overall conformation of the molecule. This guide provides a comprehensive overview of the primary synthetic routes utilizing this key precursor, complete with detailed mechanistic insights and step-by-step laboratory protocols designed for researchers in synthetic chemistry and drug development.
Overview of Synthetic Pathways
Two principal and robust methodologies are employed for the synthesis of 2-trifluoromethyl-flavonoids starting from this compound. The choice between these pathways often depends on the availability of starting materials and the desired substitution patterns on the flavonoid's B-ring.
-
Route A: The Baker-Venkataraman Rearrangement. A classic and reliable method involving the O-acylation of the precursor, followed by a base-catalyzed intramolecular acyl transfer and subsequent acid-catalyzed cyclization.[3][4][5] This route is particularly useful when substituted benzoic acids (or their corresponding acyl chlorides) are readily available.
-
Route B: Claisen-Schmidt Condensation & Oxidative Cyclization. This pathway involves the initial formation of a trifluoromethylated 2'-hydroxychalcone intermediate via condensation with an aromatic aldehyde. The chalcone is then cyclized to the flavone core using an oxidative system.[6][7][8] This method is advantageous when a diverse array of substituted benzaldehydes is accessible.
Figure 1: Primary synthetic routes to 2-trifluoromethyl-flavones.
Protocol 1: Synthesis via Baker-Venkataraman Rearrangement
This method constructs the 1,3-dicarbonyl system required for flavone formation through an elegant intramolecular rearrangement. It is a powerful technique for the regioselective synthesis of o-hydroxyaryl 1,3-diketones.[4]
Mechanistic Rationale
The reaction proceeds in three distinct stages. First, the more reactive 4-hydroxyl group of the starting trifluoroacetophenone is acylated. Second, a base abstracts the acidic α-proton of the ketone, generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the ester carbonyl, followed by ring-opening to yield a stable phenolate of the 1,3-diketone.[3][9] The final step is an acid-catalyzed cyclodehydration, which forms the pyranone C-ring of the flavone.
Figure 2: Mechanism of the Baker-Venkataraman rearrangement pathway.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(Benzoyloxy)-2-hydroxyphenyl)(2,2,2-trifluoro)ethanone
-
To a stirred solution of this compound (1.0 eq) in anhydrous pyridine (10 mL/g), cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.05 eq) dropwise over 15 minutes, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold 2M HCl (50 mL/g).
-
A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product is often pure enough for the next step.
Step 2: Baker-Venkataraman Rearrangement to form the 1,3-Diketone
-
Dissolve the O-acylated intermediate (1.0 eq) in anhydrous pyridine (15 mL/g).
-
Add powdered potassium hydroxide (3.0 eq) portion-wise while stirring vigorously. The mixture will typically turn a deep yellow or orange color.
-
Heat the mixture to 50-60 °C and stir for 2-3 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-cold 2M HCl.
-
The yellow 1,3-diketone product will precipitate. Collect the solid by filtration, wash with water until the filtrate is neutral, and dry.
Step 3: Acid-Catalyzed Cyclization to 7-Hydroxy-2-(trifluoromethyl)-flavone
-
Suspend the crude 1,3-diketone (1.0 eq) in glacial acetic acid (10 mL/g).
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the mixture to reflux (approx. 100-110 °C) for 1-2 hours.
-
Cool the solution to room temperature and pour it into a beaker of ice water.
-
The flavone will precipitate as a pale solid. Collect the product by filtration, wash extensively with water, and dry.
-
Purify the final product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis via Chalcone Condensation and Cyclization
This alternative route builds the flavonoid core by first forming the Cα-Cβ bond of the chalcone scaffold, followed by an intramolecular cyclization. This approach is highly modular, allowing for wide variation in the B-ring substituents.
Mechanistic Rationale
The first step is a base-catalyzed Claisen-Schmidt condensation, where the enolate of the trifluoroacetophenone attacks the carbonyl of an aromatic aldehyde.[7] The resulting 2'-hydroxychalcone is then subjected to oxidative cyclization. A common and efficient method uses iodine in DMSO, where iodine facilitates the cyclization and DMSO acts as the terminal oxidant, regenerating the catalytic iodine.[10][11]
Figure 3: Workflow for the Claisen-Schmidt condensation and oxidative cyclization.
Detailed Experimental Protocol
Step 1: Claisen-Schmidt Condensation to form 2'-Hydroxy-trifluoromethyl-chalcone
-
Dissolve this compound (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol (15 mL/mmol).
-
Prepare a 50% aqueous solution of potassium hydroxide. Add this solution dropwise to the reaction mixture at room temperature until a deep color change is observed and the pH is strongly basic.
-
Stir the mixture at room temperature for 12-24 hours. The chalcone product often precipitates from the solution.
-
Monitor the reaction by TLC.
-
Once complete, pour the mixture into ice water and acidify with 2M HCl to precipitate the remaining product.
-
Collect the crude chalcone by filtration, wash with cold water, and dry. Recrystallization from ethanol can be used for purification if necessary.
Step 2: Oxidative Cyclization to the Flavone
-
Dissolve the 2'-hydroxychalcone intermediate (1.0 eq) in dimethyl sulfoxide (DMSO) (20 mL/g).[11]
-
Add a catalytic amount of iodine (I₂) (0.1-0.2 eq).[11]
-
Heat the reaction mixture to 100-120 °C and stir for 4-8 hours in an open flask or with a reflux condenser.
-
Monitor the disappearance of the chalcone (often colored) and the appearance of the flavone (often less colored) by TLC.
-
After completion, cool the mixture to room temperature and pour it into a large volume of ice water.
-
Collect the precipitated solid by filtration. Wash the solid with a saturated solution of sodium thiosulfate to remove excess iodine, followed by washing with water.[11]
-
Dry the crude product and purify by recrystallization or column chromatography.
Data Summary and Characterization
The success of the synthesis should be validated through standard analytical techniques. The following table provides expected data for a representative product.
| Parameter | Expected Data for 7-Hydroxy-2-(trifluoromethyl)flavone |
| Appearance | White to off-white crystalline solid |
| Yield (Typical) | 60-85% (depending on the route and purification) |
| ¹H NMR (DMSO-d₆) | δ ~10.9 (s, 1H, 7-OH), 8.1-7.0 (m, Ar-H), 6.9 (s, 1H, 3-H) |
| ¹⁹F NMR (DMSO-d₆) | δ ~ -65 to -70 ppm (s, 3F, CF₃) |
| IR (KBr, cm⁻¹) | ~3400 (O-H), ~1640 (C=O), ~1100-1300 (C-F)[12] |
| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₆H₈F₃O₃⁻: 305.04. Found: 305.04 |
Troubleshooting and Field Insights
-
Low Yield in Baker-Venkataraman: This is often due to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. The choice of base is critical; while KOH is effective, stronger bases like NaH in anhydrous THF may improve yields but require more stringent handling.[4][5]
-
Incomplete Cyclization: If the 1,3-diketone or chalcone persists, increase the reaction time or temperature. For the acid-catalyzed cyclization, a stronger acid system (e.g., polyphosphoric acid) can be tested, though this may lead to side products.
-
Side Product Formation: In the O-acylation step, acylation at the 2-hydroxyl is possible, though less likely due to intramolecular hydrogen bonding. Using exactly one equivalent of acylating agent at low temperatures minimizes this.
-
Purification Challenges: The final flavone products are often highly crystalline and can be effectively purified by recrystallization from ethanol or ethanol/water mixtures. If impurities persist, silica gel chromatography using a hexane/ethyl acetate gradient is recommended.
References
-
Algethami, F. K., et al. (2021). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. National Institutes of Health. [Link]
-
Stavarczyk, E., et al. (2023). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. National Institutes of Health. [Link]
-
Zheng, X., et al. (2003). Synthesis and anticancer effect of B-ring trifluoromethylated flavonoids. PubMed. [Link]
-
Wang, C. L., et al. (2005). Trifluoromethylation of flavonoids and anti-tumor activity of the trifluoromethylated flavonoid derivatives. PubMed. [Link]
-
Kos, J., et al. (2021). Nitrogen-Containing Flavonoids: Preparation and Biological Activity. ACS Omega. [Link]
-
Patil, P. S., et al. (2021). Cyclization of 2'-hydroxychalcones to flavones using ammonium iodide as an iodine source - An eco-friendly approach. ResearchGate. [Link]
-
Wikipedia. Baker–Venkataraman rearrangement. [Link]
-
Ribeiro, P. R., & Fernandes, C. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. National Institutes of Health. [Link]
-
Singh, P., et al. (2021). Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives. [Link]
-
Gaspar, A., et al. (2022). Flavones and Related Compounds: Synthesis and Biological Activity. MDPI. [Link]
-
Verma, A. K., & Pratap, R. (2010). Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives. Systematic Reviews in Pharmacy. [Link]
-
Singh, R. K., et al. (2023). Synthesis and Biological Evaluation of Newly Synthesized Flavones. Oriental Journal of Chemistry. [Link]
-
Online Organic Chemistry Tutor. Baker-Venkataraman Rearrangement. [Link]
-
Organic Chemistry Portal. Baker-Venkataraman Rearrangement. [Link]
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]
-
Popova, E., et al. (2000). Infrared spectrum analysis of some flavonoids. [Link]
-
Jurd, L. The Ultraviolet Spectra of Flavones and Flavonols. Scribd. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]
- 9. Baker-Venkataraman Rearrangement [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for the Synthesis of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone Derivatives
Introduction: The Significance of Trifluoromethylated Phenones in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (-CF₃) group, in particular, can dramatically alter a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone and its derivatives are valuable intermediates in the synthesis of a wide array of bioactive compounds and advanced materials. The resorcinol scaffold provides a platform for further chemical modification, making these trifluoromethylated phenones highly sought-after building blocks in pharmaceutical and agrochemical research.
This comprehensive guide provides a detailed experimental framework for the synthesis of this compound, focusing on the underlying chemical principles and practical laboratory procedures. We will delve into the mechanistic intricacies of the Houben-Hoesch reaction, a classic method for the acylation of electron-rich aromatic systems, and provide a robust, step-by-step protocol for its successful execution.
Reaction Overview: The Houben-Hoesch Synthesis
The synthesis of this compound from resorcinol is effectively achieved through the Houben-Hoesch reaction. This reaction is a type of electrophilic aromatic substitution where a nitrile reacts with an electron-rich arene, such as a polyphenol, in the presence of a Lewis acid catalyst and hydrogen chloride to form an aryl ketone.[1][2] For the synthesis of our target molecule, trifluoroacetonitrile serves as the acylating agent.
The primary challenge in acylating phenols directly via standard Friedel-Crafts acylation is the competing O-acylation of the hydroxyl group. The Houben-Hoesch conditions, however, favor C-acylation on highly activated aromatic rings like resorcinol, leading to the desired ketone.[3] The use of a milder Lewis acid like zinc chloride (ZnCl₂) is often preferred over stronger ones like aluminum chloride (AlCl₃) to avoid polymerization and other side reactions with sensitive polyphenolic substrates.[4]
Mechanistic Deep Dive
The mechanism of the Houben-Hoesch reaction involves two main stages: the formation of a reactive electrophile and the subsequent electrophilic aromatic substitution followed by hydrolysis.[1]
-
Formation of the Electrophile: Trifluoroacetonitrile reacts with hydrogen chloride and the Lewis acid catalyst (ZnCl₂) to form a highly electrophilic nitrilium ion intermediate. This species is the key acylating agent in the reaction.
-
Electrophilic Aromatic Substitution: The electron-rich resorcinol ring acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion. This results in the formation of a ketimine intermediate after the loss of a proton, which restores the aromaticity of the ring.
-
Hydrolysis: The ketimine intermediate is then hydrolyzed during the aqueous workup to yield the final product, this compound.
Visualizing the Synthesis
Overall Reaction Scheme
Caption: General scheme for the Houben-Hoesch synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis, purification, and characterization.
Detailed Experimental Protocol
This protocol is based on established principles of the Houben-Hoesch reaction, adapted for the trifluoroacetylation of resorcinol.[3][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Resorcinol | Reagent | Sigma-Aldrich | Must be dry. |
| Zinc Chloride (ZnCl₂) | Anhydrous | Acros Organics | Highly hygroscopic; handle in a glovebox or under inert atmosphere. |
| Trifluoroacetonitrile | 99% | SynQuest Labs | A toxic gas; handle with extreme caution in a well-ventilated fume hood. |
| Diethyl ether | Anhydrous | Fisher Scientific | Use a freshly opened bottle or distill from sodium/benzophenone. |
| Hydrogen Chloride (HCl) | Gas | Matheson | Use a lecture bottle with a regulator. |
| Hydrochloric Acid (HCl) | 1 M aq. | VWR | For workup. |
| Sodium Bicarbonate | Saturated aq. | J.T. Baker | For workup. |
| Brine | Saturated aq. | LabChem | For workup. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD Millipore | For drying. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Honeywell | For chromatography. |
| Hexanes | HPLC Grade | Avantor | For chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a thermometer, and a reflux condenser topped with a nitrogen inlet, add resorcinol (5.5 g, 50 mmol) and anhydrous zinc chloride (7.5 g, 55 mmol).
-
Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Add 100 mL of anhydrous diethyl ether via cannula.
-
-
Introduction of Reagents:
-
Cool the stirred suspension to 0 °C using an ice-water bath.
-
Slowly bubble dry hydrogen chloride gas through the mixture for 15-20 minutes. A thick, white precipitate may form.
-
While maintaining the temperature at 0 °C, carefully condense trifluoroacetonitrile (approx. 5.7 g, 60 mmol) into the reaction mixture. This should be done using a cold finger or by bubbling the gas from a lecture bottle through the reaction mixture.
-
-
Reaction Progression:
-
After the addition of trifluoroacetonitrile is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The starting material (resorcinol) should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
-
Workup:
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously pour it into a beaker containing 150 mL of 1 M aqueous HCl and 100 g of ice.
-
Stir the mixture vigorously for 30 minutes to hydrolyze the ketimine intermediate.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash sequentially with water (1 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to afford this compound as a white to off-white solid.
-
Data Analysis and Expected Results
-
Yield: Typical yields for this reaction range from 60-75%.
-
Physical Appearance: A white to off-white crystalline solid.
-
Melting Point: 103 °C[6]
-
Spectroscopic Characterization:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 10.5-11.5 (br s, 2H, -OH), 7.85 (d, J = 8.8 Hz, 1H, Ar-H), 6.51 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.40 (d, J = 2.4 Hz, 1H, Ar-H).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 182.5 (q, J = 35.4 Hz, C=O), 165.8 (s, C-OH), 162.9 (s, C-OH), 134.1 (s, Ar-CH), 117.2 (q, J = 291.9 Hz, CF₃), 111.4 (s, Ar-C), 109.1 (s, Ar-CH), 103.8 (s, Ar-CH).
-
IR (KBr, cm⁻¹): 3400-3200 (br, O-H), 1680 (C=O), 1620, 1580 (C=C, aromatic), 1250, 1150 (C-F).
-
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or no product formation | Inactive catalyst (hydrated ZnCl₂) | Ensure ZnCl₂ is completely anhydrous. Handle in a glovebox. |
| Insufficient HCl gas | Ensure a steady stream of dry HCl is passed through the reaction for the specified time. | |
| Poor quality of trifluoroacetonitrile | Use a fresh, high-purity source of the reagent. | |
| Formation of O-acylated byproduct | Reaction temperature too high | Maintain the reaction temperature at 0 °C during the initial stages. |
| Complex mixture of products | Polymerization of resorcinol | Use a milder Lewis acid and control the reaction temperature carefully. |
| Difficulty in purification | Incomplete hydrolysis of the ketimine | Stir vigorously for an extended period during the aqueous workup. |
Safety Precautions
-
Trifluoroacetonitrile: This is a highly toxic and volatile substance. All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrogen Chloride Gas: HCl is a corrosive gas that can cause severe respiratory irritation. Use a proper gas regulator and ensure adequate ventilation.
-
Anhydrous Zinc Chloride: ZnCl₂ is corrosive and hygroscopic. Avoid contact with skin and eyes.
-
Anhydrous Diethyl Ether: Diethyl ether is extremely flammable. Work away from ignition sources and use a rotary evaporator with a cooled condenser to remove the solvent.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
References
-
Cooper, S. R. Org. Synth.1947 , 27, 76.
- Prakash, G. K. S.; Hu, J. J. Org. Chem.2007, 72, 1027-1031.
- Spoerri, P. E.; DuBois, A. S. Org. React.1949, 5, 387-412.
- Whalley, W. B. J. Chem. Soc.1951, 3229-3232.
-
Wikipedia. Hoesch reaction. [Link]
-
B N College, Bhagalpur. HOUBEN–HOESCH REACTION. [Link]
-
Asian Journal of Chemistry. Di-acetylation of Resorcinol. [Link]
Sources
- 1. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 2. 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone | C8H5F3O2 | CID 11446818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
Application Notes and Protocols for the Analytical Characterization of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone
Introduction
1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone, also known as 4-trifluoroacetylresorcinol, is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a dihydroxyphenyl ring (resorcinol moiety) and a trifluoroacetyl group, makes it a valuable building block in organic synthesis for creating more complex molecules with potential biological activities.[1] The presence of the trifluoromethyl group can enhance properties such as metabolic stability and binding affinity in drug candidates. Given its utility, rigorous analytical characterization is imperative to confirm its identity, purity, and stability.
This document provides a comprehensive guide to the essential analytical techniques for the thorough characterization of this compound, designed for researchers, scientists, and professionals in drug development. The protocols herein are grounded in established principles and offer both foundational methods and advanced insights for unambiguous structural elucidation and quality control.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental for sample handling, method development, and interpretation of analytical data.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃O₃ | [1][2] |
| Molecular Weight | 206.12 g/mol | [2] |
| Monoisotopic Mass | 206.01907850 Da | [2] |
| Melting Point | 103 °C | [2] |
| Appearance | Expected to be a solid | N/A |
| CAS Number | 315-44-6 | [1][2] |
| XLogP3 | 1.8 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
Analytical Workflow Overview
A multi-technique approach is essential for the comprehensive characterization of this compound. The following workflow ensures orthogonal data collection, leading to a high degree of confidence in the final assessment of the compound's identity and purity.
Caption: Overall analytical workflow for the characterization of this compound.
Spectroscopic Characterization
Spectroscopic techniques are paramount for elucidating the molecular structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.
Causality Behind Experimental Choices:
-
¹H NMR: To identify and locate all protons in the molecule, particularly the aromatic protons and the hydroxyl protons.
-
¹³C NMR: To identify all unique carbon atoms, including the carbonyl and trifluoromethyl carbons.
-
¹⁹F NMR: This is a crucial experiment due to the trifluoromethyl group. It provides a clean, distinct signal and is highly sensitive to the electronic environment, making it an excellent tool for confirming the presence and integrity of the -CF₃ group.[3]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it can dissolve the polar compound and its residual solvent peak does not interfere with key analyte signals. It also allows for the observation of exchangeable hydroxyl protons.
Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~9.0 - 11.0 | Broad singlet | 2 x -OH |
| ~7.5 - 7.8 | Doublet | H-6 (ortho to C=O) | |
| ~6.3 - 6.5 | Doublet of doublets | H-5 (meta to C=O) | |
| ~6.2 - 6.4 | Doublet | H-3 (ortho to C=O) | |
| ¹³C | ~180 - 190 (quartet due to ¹JCF) | Quartet | C=O |
| ~160 - 165 | Singlet | C-2, C-4 (bearing -OH) | |
| ~130 - 135 | Singlet | C-6 | |
| ~115 - 125 (quartet due to ¹JCF) | Quartet | -CF₃ | |
| ~110 - 115 | Singlet | C-1 (ipso to C=O) | |
| ~105 - 110 | Singlet | C-5 | |
| ~100 - 105 | Singlet | C-3 | |
| ¹⁹F | ~ -70 to -80 | Singlet | -CF₃ |
Note: Chemical shifts are predictions and can vary based on solvent and concentration.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more).
-
¹⁹F NMR Acquisition: Acquire data using a standard fluorine pulse program. Typically requires fewer scans than ¹³C NMR due to the 100% natural abundance of ¹⁹F.
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry (MS)
MS is used to determine the molecular weight and to gain structural information from fragmentation patterns.
Causality Behind Experimental Choices:
-
Technique: Electrospray ionization (ESI) is suitable for this polar molecule. It is a soft ionization technique that will likely yield a prominent molecular ion or pseudomolecular ion peak ([M-H]⁻ in negative mode).
-
Negative Ion Mode: Given the acidic phenolic hydroxyl groups, negative ion mode is expected to be more sensitive, readily forming the [M-H]⁻ ion.
Predicted Mass Spectrum Data
| Ion | m/z (calculated) | Interpretation |
| [M]⁺˙ | 206.02 | Molecular Ion (less likely in ESI) |
| [M-H]⁻ | 205.01 | Deprotonated Molecule (likely in ESI negative mode) |
| [M-CF₃]⁺ | 137.02 | Loss of trifluoromethyl radical |
| [M-H-COCF₃]⁻ | 109.03 | Loss of trifluoroacetyl group from deprotonated molecule |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Chromatography: A short C18 column can be used to introduce the sample. A simple isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid can be used.
-
MS Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
Data Analysis: Identify the peak corresponding to the [M-H]⁻ ion in the negative mode spectrum. Analyze the fragmentation pattern in MS/MS mode to confirm the structure.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.[4]
Causality Behind Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is a modern, convenient alternative to KBr pellets, requiring minimal sample preparation and providing high-quality spectra of solid samples.[5]
Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad, Strong | O-H stretching (phenolic) |
| 1700 - 1680 | Strong | C=O stretching (ketone, electron-withdrawing CF₃) |
| 1620 - 1580 | Medium-Strong | C=C stretching (aromatic ring) |
| 1300 - 1100 | Very Strong | C-F stretching (trifluoromethyl group) |
| 1200 - 1100 | Strong | C-O stretching (phenol) |
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Lower the ATR press and apply consistent pressure to the sample. Collect the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and compare them to known correlation tables.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically related to its conjugated systems.[6]
Causality Behind Experimental Choices:
-
Chromophores: The dihydroxyphenyl ring conjugated with the carbonyl group constitutes a significant chromophore, which will absorb UV radiation.
-
Solvent: A polar protic solvent like ethanol or methanol is suitable as it will solvate the compound without interfering with the absorption in the relevant UV range.
Predicted UV-Vis Absorption
-
λ_max: Two primary absorption bands are expected. One around 260-280 nm corresponding to the π → π* transition of the substituted benzene ring, and a weaker band at a longer wavelength (>300 nm) corresponding to the n → π* transition of the carbonyl group.[7]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a stock solution of the compound in HPLC-grade methanol. Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record a baseline spectrum using a cuvette filled with the solvent (methanol). Then, record the spectrum of the sample solution from 200 to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max). This value is useful for setting the detection wavelength in HPLC analysis.
Chromatographic Analysis
Chromatographic methods are essential for determining the purity of the compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for assessing the purity of this compound due to its polarity.[8]
Causality Behind Method Development:
-
Stationary Phase: A C18 column is a versatile, non-polar stationary phase that provides good retention for moderately polar aromatic compounds.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water is used to elute the compound. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
Acid Modifier: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase suppresses the ionization of the phenolic hydroxyl groups, resulting in sharper, more symmetrical peaks.[9]
-
Detection: UV detection at one of the λ_max values (e.g., 275 nm) determined by UV-Vis spectroscopy will provide high sensitivity.
Recommended HPLC Method
| Parameter | Condition |
| HPLC System | Standard analytical HPLC with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
digraph "HPLC_Method" { graph [rankdir=TB, splines=ortho]; node [shape=record, fontname="Arial", fontsize=10, style="filled", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"MobilePhase" [label="Mobile Phase\n(Water/ACN + 0.1% FA)"]; "Pump" [label="HPLC Pump\n(1.0 mL/min)"]; "Injector" [label="Autosampler\n(10 µL Injection)"]; "Column" [label="{C18 Column | 4.6 x 150 mm, 5 µm | 30 °C}"]; "Detector" [label="UV Detector\n(275 nm)"]; "DataSystem" [label="Chromatography\nData System"];
"MobilePhase" -> "Pump"; "Pump" -> "Injector"; "Injector" -> "Column"; "Column" -> "Detector"; "Detector" -> "DataSystem"; }
Caption: Schematic of the recommended HPLC setup.
Experimental Protocol: Purity Analysis by HPLC
-
Standard Preparation: Accurately prepare a stock solution of the reference standard at 1 mg/mL in methanol. Prepare working standards by diluting the stock solution.
-
Sample Preparation: Prepare a sample solution at approximately 0.5 mg/mL in methanol. Filter through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Analysis: Inject the sample and run the gradient method.
-
Data Processing: Integrate the peaks in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks (Area % method).
Conclusion
The analytical strategy outlined in this document, employing a combination of NMR, MS, FTIR, UV-Vis, and HPLC, provides a robust framework for the complete characterization of this compound. This orthogonal approach ensures high confidence in the structural assignment, confirms the molecular weight, identifies key functional groups, and accurately determines the purity of the compound. Adherence to these protocols will enable researchers and developers to generate reliable and reproducible data, which is critical for the advancement of their scientific and developmental objectives.
References
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Patel, N. B., & Patel, H. R. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52. [Link]
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Li, J. (2008). 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2282. [Link]
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Vrchotová, N., & Šerá, B. (2012). Separation and Identification of 1,2,4-Trihydroxynaphthalene-1-O-glucoside in Impatiens glandulifera Royle. Molecules, 17(7), 8428-8438. [Link]
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Neubauer, T., et al. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry, 79(9), 4044-4051. [Link]
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Shubhalaxmi, et al. (2013). Crystal Growth and Characterization of 1-(2,4-Dichlorophenyl-2yl)-3-(4-hydroxyphenyl)prop-2-en-1-one. Chemical Science Transactions, 2(3), 829-834. [Link]
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Jayapal, M. R., et al. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl₂/EtOH. Journal of Chemical and Pharmaceutical Research, 2(3), 127-132. [Link]
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Njuguna, M. J., et al. (2022). Attenuated Total Reflectance –Fourier Transform Infrared (ATR-FTIR) Analysis of Ocimum kenyense Essential Oils. International Journal of Pure and Applied Chemistry, 1(1), 1-10. [Link]
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Georgiev, M., et al. (2022). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica, 9(2), 24-28. [Link]
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The Strategic deployment of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone in Modern Drug Discovery: A Guide for Medicinal Chemists
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl group (CF₃), in particular, has garnered significant attention for its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. This guide provides an in-depth exploration of 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone, a versatile intermediate that serves as a gateway to a diverse array of trifluoromethylated heterocyclic compounds with significant therapeutic potential.
This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the chemical rationale and strategic considerations behind the use of this valuable building block. We will delve into its application in the synthesis of key pharmacophores such as chalcones, flavones, pyrazoles, and pyrimidines, providing detailed experimental procedures and insights into the advantages conferred by the trifluoromethyl moiety.
The Trifluoromethyl Advantage: Why this compound is a Privileged Intermediate
The resorcinol core of this compound provides a synthetically versatile platform, while the trifluoroacetyl group is the key to unlocking enhanced pharmacological properties. The trifluoromethyl group is a bioisostere of the methyl group, but with profoundly different electronic properties.[1][2][3][4][5] Its strong electron-withdrawing nature can significantly alter the acidity of adjacent protons and influence the reactivity of the entire molecule.
From a drug design perspective, the incorporation of a CF₃ group can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to a longer in vivo half-life and improved bioavailability of the drug candidate.[2][5]
-
Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and reach its biological target. This is a critical factor for oral drug absorption and distribution.[2][3][5]
-
Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby functional groups, influencing their ionization state at physiological pH and thereby affecting drug-receptor interactions.[3]
-
Improved Binding Affinity: The unique steric and electronic properties of the CF₃ group can lead to more favorable interactions with the target protein, resulting in increased potency.[2][5]
These compelling advantages underscore the strategic importance of intermediates like this compound in the development of next-generation therapeutics.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃O₃ | PubChem |
| Molecular Weight | 206.12 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid | Commercial Suppliers |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. | General Chemical Knowledge |
Storage and Handling: this compound is a stable compound but should be stored in a cool, dry place away from strong oxidizing agents. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.
Application in the Synthesis of Trifluoromethylated Chalcones
Chalcones, characterized by an α,β-unsaturated ketone system, are a class of natural and synthetic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a trifluoromethyl group can further enhance these activities. This compound is an excellent precursor for the synthesis of trifluoromethylated 2'-hydroxychalcones via the Claisen-Schmidt condensation.
The Claisen-Schmidt Condensation: A Gateway to Bioactive Scaffolds
The Claisen-Schmidt condensation is a base-catalyzed reaction between an enolizable ketone and a non-enolizable aldehyde. In this case, the acidic α-protons of the trifluoroethanone moiety are deprotonated by a base to form an enolate, which then attacks the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration yields the chalcone.
Caption: General workflow for the Claisen-Schmidt condensation.
Detailed Protocol: Synthesis of a Trifluoromethylated 2'-Hydroxychalcone
This protocol details the synthesis of (E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)prop-2-en-1-one.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), 1M
-
Distilled water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound and an equimolar amount of 4-methoxybenzaldehyde in 20 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Base Addition: While stirring, slowly add a solution of KOH (2-3 equivalents) in 5 mL of water to the reaction mixture. A color change is typically observed.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., 3:1 hexane:ethyl acetate). The formation of a new, less polar spot indicates the formation of the chalcone.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing 100 mL of ice-cold water.
-
Acidification: Slowly add 1M HCl with stirring until the solution is acidic (pH 2-3), which will cause the chalcone to precipitate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure trifluoromethylated chalcone.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine its melting point.
From Chalcones to Flavones: Oxidative Cyclization
2'-Hydroxychalcones are valuable precursors for the synthesis of flavones, another class of heterocyclic compounds with a broad spectrum of biological activities. The oxidative cyclization of 2'-hydroxychalcones to flavones can be achieved using various reagents, with iodine in dimethyl sulfoxide (DMSO) being a common and effective method.[6]
Caption: Oxidative cyclization of a 2'-hydroxychalcone to a flavone.
Detailed Protocol: Synthesis of a Trifluoromethylated Flavone
Materials:
-
Trifluoromethylated 2'-hydroxychalcone (from the previous step)
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Sodium thiosulfate (Na₂S₂O₃) solution, 10%
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with a temperature controller
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the trifluoromethylated 2'-hydroxychalcone in a minimal amount of DMSO.
-
Reagent Addition: Add a catalytic amount of iodine to the solution.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.
-
Precipitation and Filtration: The flavone will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with a 10% sodium thiosulfate solution to remove any unreacted iodine, followed by washing with cold water.
-
Drying and Purification: Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure trifluoromethylated flavone.
Expanding the Synthetic Arsenal: Pyrazoles and Pyrimidines from Trifluoromethylated Chalcones
The α,β-unsaturated ketone functionality of trifluoromethylated chalcones makes them excellent Michael acceptors, opening up pathways to a variety of five- and six-membered heterocyclic rings with significant pharmacological relevance.
Synthesis of Trifluoromethylated Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. They can be synthesized by the condensation of chalcones with hydrazine or its derivatives.
Caption: Synthesis of pyrazoles from chalcones and hydrazine.
Detailed Protocol: Synthesis of a Trifluoromethylated Pyrazole
Materials:
-
Trifluoromethylated chalcone
-
Hydrazine hydrate
-
Ethanol or acetic acid
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reaction Setup: Dissolve the trifluoromethylated chalcone in ethanol or acetic acid in a round-bottom flask.
-
Reagent Addition: Add an excess of hydrazine hydrate to the solution.
-
Reaction: Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated pyrazole derivative by filtration.
-
Purification: Wash the solid with water and recrystallize from a suitable solvent to obtain the pure product.
Synthesis of Trifluoromethylated Pyrimidines
Pyrimidines are six-membered heterocyclic compounds that form the core of many biologically important molecules, including nucleobases. They can be synthesized from chalcones by reaction with a suitable amidine, such as urea or guanidine.
Detailed Protocol: Synthesis of a Trifluoromethylated Pyrimidine
Materials:
-
Trifluoromethylated chalcone
-
Urea or Guanidine hydrochloride
-
Sodium ethoxide or potassium hydroxide
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the trifluoromethylated chalcone and urea (or guanidine hydrochloride) in ethanol.
-
Base Addition: Add a solution of sodium ethoxide or potassium hydroxide in ethanol to the mixture.
-
Reaction: Reflux the reaction mixture for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into cold water and neutralize with a dilute acid.
-
Isolation: Collect the precipitated pyrimidine derivative by filtration.
-
Purification: Wash the solid with water and recrystallize from an appropriate solvent.
Conclusion: A Versatile Intermediate for Modern Drug Discovery
This compound is a strategically important intermediate that provides a reliable and efficient entry point to a wide range of trifluoromethylated heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers to leverage the unique properties of this building block in their drug discovery programs. The ability to readily synthesize diverse libraries of trifluoromethylated chalcones, flavones, pyrazoles, and pyrimidines from a common precursor facilitates the exploration of structure-activity relationships and the optimization of lead compounds. As the demand for more effective and safer medicines continues to grow, the judicious use of fluorinated intermediates like this compound will undoubtedly play a crucial role in shaping the future of pharmaceutical research.
References
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Synthesis of new chalcones and pyrimidine derivatives as antidiabetic agents for type 2 diabetes mellitus: In vitro and in vivo studies - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
- DeVore, E., & Singh, J. P. (2025). A Synthesis of the elusive 3,3'-dihydroxy chalcone.
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Synthesis of 2,2,2-trifluoroethoxychalcones. | Download Scientific Diagram. (n.d.). Retrieved January 21, 2026, from [Link]
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Reaction of 2,4-DNPH with aromatic aldehydes. (2018, June 20). Chemistry Stack Exchange. [Link]
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Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. (n.d.). Retrieved January 21, 2026, from [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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(PDF) Design, synthesis, and antiviral activities of chalcone derivatives containing pyrimidine. (n.d.). Retrieved January 21, 2026, from [Link]
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(PDF) Cyclization of 2'-hydroxychalcones to flavones using ammonium iodide as an iodine source - An eco-friendly approach. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
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Sapkal, S. B., Chate, B. N., & Deshmukh, S. P. (2025). Synthesis And Characterization Of Fluorinated Chalcones and Its Derivatives From Trifluoromethylacetophenone. Zenodo. [Link]
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(PDF) Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal. (n.d.). Retrieved January 21, 2026, from [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). Retrieved January 21, 2026, from [Link]
- A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. (2015, September 28).
- Reactions of 2,2,2-trichloroethyl 6-diazopenicillanate with aromatic aldehydes. X-Ray crystal structures of (3S,8aS)-2,2,2-trichloroethyl 2,3-dihydro-6-(4-methoxyphenyl)-2,2-dimethyl-5-oxo-5H,8aH-thiazolo[2. (n.d.). Retrieved January 21, 2026, from https://pubs.rsc.org/en/content/articlelanding/1986/p1/p19860001099
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Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022, July 14). Frontiers. [Link]
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Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. | Journal of Agricultural and Food Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024, February 15). [Link]
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Chalcones: A review on synthesis and pharmacological activities. (2021, February 25). Journal of Applied Pharmaceutical Science. [Link]
-
Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. (n.d.). Retrieved January 21, 2026, from [Link]
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Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]
-
PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). Retrieved January 21, 2026, from [Link]
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(PDF) A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. (n.d.). Retrieved January 21, 2026, from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
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DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. (2021, August 31). Semantic Scholar. [Link]
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Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. (n.d.). Retrieved January 21, 2026, from [Link]
-
1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
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Application Notes and Protocols for the Scale-up Synthesis of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone
This compound, also known as 4-trifluoroacetylresorcinol, is a key building block in the synthesis of a variety of biologically active compounds and advanced materials. The presence of the trifluoromethyl group imparts unique properties such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, making it a valuable intermediate in pharmaceutical and agrochemical research.[1][2][3] This guide provides a comprehensive overview of the scale-up synthesis of this important compound, focusing on practical laboratory protocols, mechanistic insights, and safety considerations.
Synthetic Strategies: A Tale of Two Reactions
The synthesis of this compound is predominantly achieved through two classical named reactions: the Friedel-Crafts acylation and the Houben-Hoesch reaction. The choice between these methods often depends on the availability of starting materials, desired scale, and safety infrastructure.
Friedel-Crafts Acylation: A Versatile Approach
The Friedel-Crafts acylation is a cornerstone of organic synthesis, involving the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.[4][5] In the context of our target molecule, this involves the acylation of resorcinol with a trifluoroacetylating agent.
Mechanism of Friedel-Crafts Acylation:
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, typically aluminum chloride (AlCl₃) or boron trifluoride (BF₃), activates the trifluoroacetic anhydride by coordinating to one of the carbonyl oxygens. This polarization generates a highly electrophilic trifluoroacylium ion intermediate. The electron-rich resorcinol ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex (arenium ion). Finally, deprotonation of the sigma complex restores aromaticity and yields the desired product.
Figure 1: Mechanism of Friedel-Crafts Acylation.
Houben-Hoesch Reaction: An Alternative Pathway
The Houben-Hoesch reaction provides an alternative route to aryl ketones, particularly for electron-rich aromatic compounds like phenols.[2][6][7] This reaction utilizes a nitrile as the acylating agent in the presence of a Lewis acid and a protic acid (typically HCl). For the synthesis of our target molecule, this involves the reaction of resorcinol with trifluoroacetonitrile.
Mechanism of the Houben-Hoesch Reaction:
The reaction is initiated by the activation of the nitrile by the Lewis acid and HCl, forming a highly electrophilic nitrilium ion intermediate. The electron-rich resorcinol then attacks this electrophile to form a ketimine intermediate after tautomerization. Subsequent hydrolysis of the ketimine during aqueous workup yields the final aryl ketone.[6]
Figure 2: Mechanism of the Houben-Hoesch Reaction.
Scale-up Synthesis Protocol via Friedel-Crafts Acylation
This protocol details a representative procedure for the gram-scale synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| Resorcinol | 99% | Sigma-Aldrich |
| Trifluoroacetic Anhydride (TFAA) | ≥99% | Sigma-Aldrich |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Sigma-Aldrich | |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Hydrochloric Acid (HCl) | 37% | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | |
| Brine | Saturated Solution | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ||
| 3-Neck Round Bottom Flask (1 L) | ||
| Magnetic Stirrer with Hotplate | ||
| Addition Funnel (250 mL) | ||
| Condenser | ||
| Inert Gas Supply (Nitrogen or Argon) | ||
| Rotary Evaporator |
Safety Precautions
-
Trifluoroacetic anhydride (TFAA) is highly corrosive, toxic, and reacts violently with water. [8][9][10] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[11]
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) is corrosive, flammable, and reacts with moisture. [9][10] Handle under an inert atmosphere and away from ignition sources.
-
The reaction is exothermic. Maintain controlled addition of reagents to prevent overheating.
-
Ensure an emergency eyewash station and safety shower are readily accessible.[10]
Experimental Procedure
-
Reaction Setup:
-
Assemble a dry 1 L 3-neck round bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a condenser connected to an inert gas line.
-
Under a positive pressure of nitrogen, charge the flask with resorcinol (55.0 g, 0.5 mol) and anhydrous dichloromethane (500 mL).
-
Stir the mixture at room temperature until the resorcinol is fully dissolved.
-
-
Reagent Addition:
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add boron trifluoride diethyl etherate (70.9 g, 0.5 mol) to the stirred solution over 30 minutes, maintaining the internal temperature below 10 °C.
-
In the addition funnel, place trifluoroacetic anhydride (115.5 g, 0.55 mol).
-
Add the trifluoroacetic anhydride dropwise to the reaction mixture over 1-2 hours, ensuring the temperature remains between 0-5 °C.
-
-
Reaction and Quenching:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring it into a mixture of crushed ice (500 g) and concentrated hydrochloric acid (50 mL).
-
-
Work-up and Isolation:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 150 mL).
-
Combine the organic layers and wash sequentially with water (200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification
The crude product can be purified by recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot toluene or a mixture of ethyl acetate and hexanes. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold solvent, and dry under vacuum.
-
Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Expected Yield and Characterization
-
Yield: 60-75%
-
Appearance: Off-white to pale yellow solid
-
Melting Point: 103-105 °C
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.5 (s, 1H, OH), 9.9 (s, 1H, OH), 7.8 (d, J = 8.8 Hz, 1H, Ar-H), 6.5 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.4 (d, J = 2.4 Hz, 1H, Ar-H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 180.1 (q, J = 34.0 Hz, C=O), 165.8, 162.7, 134.1, 116.9 (q, J = 291.0 Hz, CF₃), 111.9, 108.8, 104.0.
-
HPLC Analysis: Purity can be assessed using a C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% formic acid) and UV detection at 254 nm.
Data Summary
| Parameter | Value |
| Molecular Formula | C₈H₅F₃O₃ |
| Molecular Weight | 206.12 g/mol |
| CAS Number | 315-44-6 |
| Typical Yield | 60-75% |
| Melting Point | 103-105 °C |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure anhydrous conditions. |
| Loss during work-up | Perform extractions carefully. Ensure complete precipitation during recrystallization. | |
| Dark-colored product | Side reactions/impurities | Purify by column chromatography. Use fresh, high-purity reagents. |
| Incomplete reaction | Inactive catalyst | Use freshly opened or distilled BF₃·OEt₂. |
Conclusion
The scale-up synthesis of this compound can be reliably achieved via Friedel-Crafts acylation. Careful control of reaction conditions, particularly temperature and moisture, is crucial for obtaining a high yield and purity of the final product. The provided protocol serves as a robust starting point for researchers in academic and industrial settings, enabling the efficient production of this valuable synthetic intermediate. Adherence to strict safety protocols is paramount when handling the hazardous reagents involved in this synthesis.
References
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Carl ROTH. Safety Data Sheet: Trifluoroacetic anhydride. [Link]
-
Loba Chemie. TRIFLUOROACETIC ANHYDRIDE FOR SEQUENTIAL ANALYSIS MSDS. [Link]
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LookChem. Cas 315-44-6,Ethanone, 1-(2,4-dihydroxyphenyl). [Link]
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NIST. Ethanone, 1-(2,4-dihydroxyphenyl)-. [Link]
- Yadav, G. D., & Bokade, V. V. (1996). A green route for the acylation of resorcinol with acetic acid.
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Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
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YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
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ResearchGate. A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. [Link]
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Beilstein Journal of Organic Chemistry. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
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Application Notes & Protocols: Derivatization of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone for Biological Screening
Abstract
This technical guide provides a comprehensive framework for the chemical derivatization of 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone (DPTFE), a privileged scaffold for biological screening. We delve into the strategic rationale, synthetic methodologies, and practical protocols for modifying this molecule to generate a diverse chemical library. The core structure, featuring a resorcinol moiety and a trifluoromethyl ketone, offers multiple reaction sites for systematic Structure-Activity Relationship (SAR) studies. Detailed protocols for O-alkylation of the phenolic hydroxyls and hydrazone formation at the ketone are presented, emphasizing experimental design, reaction causality, and product validation. Furthermore, a strategic workflow for subsequent biological screening is outlined to guide researchers from library synthesis to hit identification.
Introduction: The Strategic Value of the DPTFE Scaffold
This compound (DPTFE) is a synthetic building block of significant interest in medicinal chemistry.[1] Its structure is a compelling starting point for drug discovery for several key reasons:
-
The Resorcinol Core: Resorcinol (1,3-dihydroxybenzene) is a structural motif present in numerous biologically active natural products and synthetic compounds.[2][3] The two hydroxyl groups can act as hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets.[4]
-
The Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a cornerstone strategy in modern drug design.[5][6] Its strong electron-withdrawing nature, metabolic stability, and lipophilicity can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile, including metabolic stability, membrane permeability, and binding affinity.[5][7][8][9]
-
Reactive Handles for Diversification: The DPTFE scaffold possesses three primary points for chemical modification: the C4-hydroxyl, the more sterically hindered C2-hydroxyl, and the electrophilic ketone. This allows for the systematic creation of a library of analogues to probe the chemical space around a biological target.
Derivatization is a critical process to improve the biological activity of natural or synthetic phenols and explore quantitative structure-activity relationships (QSAR).[10][11][12][13][14] By methodically altering the scaffold, researchers can optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Rationale and Strategic Approach to Derivatization
The primary goal is to generate a library of DPTFE derivatives with diverse physicochemical properties. Our strategy targets the most accessible and reactive sites on the molecule.
Key Derivatization Sites
The DPTFE molecule offers three primary sites for chemical modification. The differential reactivity of these sites allows for selective and combinatorial derivatization.
Caption: Key reactive sites on the DPTFE scaffold for derivatization.
-
C4-Hydroxyl: This is the most reactive of the two hydroxyl groups due to lower steric hindrance and higher acidity, making it the primary target for regioselective reactions like O-alkylation.
-
C2-Hydroxyl: This group is sterically shielded by the adjacent trifluoroacetyl group, making it less reactive. Derivatization here often requires more forcing conditions.
-
Trifluoromethyl Ketone: The carbonyl carbon is highly electrophilic due to the potent electron-withdrawing effect of the CF3 group. This makes it an excellent site for nucleophilic addition reactions to form derivatives such as hydrazones, oximes, and Schiff bases.[15][16]
Objectives of Modification
-
Modulate Lipophilicity: Converting the polar hydroxyl groups to ethers or esters will increase lipophilicity (LogP), potentially improving cell membrane permeability.[7]
-
Introduce Diverse Functional Groups: Forming hydrazones or Schiff bases introduces new hydrogen bond donors/acceptors, aromatic rings, and charged moieties, which can lead to new interactions with a biological target.[17]
-
Probe Structure-Activity Relationships (SAR): By systematically varying the substituents at each position, we can determine which structural features are essential for biological activity.[4][10]
Synthetic Protocols and Methodologies
The following protocols are designed to be robust and adaptable for the synthesis of a diverse library of DPTFE derivatives. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Regioselective O-Alkylation of the C4-Hydroxyl (Williamson Ether Synthesis)
This protocol leverages the higher reactivity of the C4-hydroxyl to achieve selective alkylation. Studies on similar 2,4-dihydroxyacetophenones have shown that bases like cesium bicarbonate can provide excellent regioselectivity for the C4 position.[18][19][20][21]
Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers.[22][23][24][25] The C4-phenolic proton is more acidic than the C2-phenolic proton, which is involved in intramolecular hydrogen bonding with the ketone. A carefully chosen mild base can selectively deprotonate the C4-hydroxyl, forming a phenoxide that acts as a nucleophile to attack an alkyl halide in an SN2 reaction.[24][26]
Materials:
-
This compound (DPTFE)
-
Alkyl Halide (e.g., Iodomethane, Ethyl Bromide, Benzyl Bromide)
-
Cesium Bicarbonate (CsHCO3) or Potassium Carbonate (K2CO3)
-
Anhydrous Acetonitrile (CH3CN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH4Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add DPTFE (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the starting material (approx. 10 mL per mmol of DPTFE).
-
Add Cesium Bicarbonate (1.2 eq) to the solution. Causality Note: CsHCO3 is a mild base that provides excellent regioselectivity for the more acidic C4-hydroxyl.[18][20]
-
Stir the suspension at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[19]
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in dichloromethane and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Validation: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-O-alkylated derivative. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Derivative Example | Alkyl Halide | Expected Product | Purpose of Modification |
| DPTFE-OMe | Iodomethane | 1-(2-Hydroxy-4-methoxyphenyl)-2,2,2-trifluoroethanone | Increase lipophilicity, block H-bond donation |
| DPTFE-OBn | Benzyl Bromide | 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2,2,2-trifluoroethanone | Introduce bulky, aromatic group for π-stacking |
| DPTFE-OEtEt | 2-Bromo-N,N-diethyl-ethanamine | 1-(4-(2-(Diethylamino)ethoxy)-2-hydroxyphenyl)-2,2,2-trifluoroethanone | Introduce a basic side chain for solubility/receptor interaction |
Protocol 2: Hydrazone Synthesis at the Trifluoromethyl Ketone
This protocol targets the electrophilic ketone to generate hydrazone derivatives, which are valuable for their biological activities, including antimicrobial properties.[17][27][28][29][30]
Rationale: The ketone of DPTFE is highly activated towards nucleophilic attack. Hydrazines and substituted hydrazines are excellent nucleophiles that readily condense with ketones, typically under mildly acidic conditions, to form stable C=N bonds.[31] The acid catalyst protonates the ketone oxygen, making the carbonyl carbon even more electrophilic.[31]
Materials:
-
This compound (DPTFE)
-
Hydrazine or Substituted Hydrazine Hydrochloride (e.g., Hydrazine hydrate, Phenylhydrazine, 4-Fluorophenylhydrazine)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Glacial Acetic Acid (catalytic amount)
-
Deionized Water
Step-by-Step Procedure:
-
Dissolve DPTFE (1.0 eq) in ethanol in a round-bottom flask (approx. 15 mL per mmol of DPTFE).
-
Add the selected hydrazine derivative (1.1 eq). If using a hydrochloride salt, add a base like sodium acetate (1.2 eq) to liberate the free hydrazine.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction. Causality Note: Mild acid catalysis protonates the carbonyl, accelerating the nucleophilic attack by the hydrazine and facilitating the subsequent dehydration to the hydrazone.[31]
-
Reflux the mixture for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add cold deionized water until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum. Recrystallization from ethanol/water may be performed if further purification is needed.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm the formation of the hydrazone and its purity.
| Derivative Example | Hydrazine Reagent | Expected Product | Purpose of Modification |
| DPTFE-Hydrazone | Hydrazine Hydrate | This compound hydrazone | Introduce H-bond donor/acceptor moiety |
| DPTFE-PhHydrazone | Phenylhydrazine | This compound phenylhydrazone | Introduce aromatic ring for potential π-interactions |
| DPTFE-INH | Isoniazid | Isonicotinohydrazide derivative of DPTFE | Combine scaffold with a known antitubercular pharmacophore |
Biological Screening Strategy
Once a library of derivatives is synthesized and characterized, a systematic biological screening workflow is essential for identifying lead compounds.
Caption: A typical workflow for biological screening of a chemical library.
Recommended Initial Screens:
-
Antimicrobial Assays: Screen against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans). Hydrazone derivatives are particularly promising candidates for this.[17][28]
-
Enzyme Inhibition Assays: The resorcinol scaffold is present in inhibitors of enzymes like 5-lipoxygenase[2] and tyrosinase.[3][32] Assays for these or other relevant enzymes (e.g., kinases, proteases) could yield valuable hits.
-
Anticancer Cytotoxicity Assays: Phenolic compounds are widely studied for their cytotoxic effects against various cancer cell lines.[12][33] Screening against a panel like the NCI-60 would be a comprehensive starting point.
-
Antioxidant Assays: The phenolic hydroxyls suggest potential for radical scavenging activity, which can be measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[4]
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel bioactive compounds. The distinct reactivity of its phenolic and ketone functionalities allows for the controlled and systematic synthesis of a diverse chemical library. By employing the robust protocols for O-alkylation and hydrazone formation detailed herein, and following a logical screening cascade, researchers are well-equipped to perform SAR studies and identify novel hit compounds for further preclinical development. The self-validating nature of these protocols, which emphasizes rigorous purification and characterization, ensures the scientific integrity of the resulting chemical library and its biological evaluation.
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Application Note: A High-Throughput Screening Strategy for the Identification of Novel Enzyme Inhibitors Using 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for biological activity.[1][2] This document provides a detailed protocol and scientific rationale for a fluorescence-based HTS assay designed to identify inhibitors of a model cysteine protease, using 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone as a representative test compound. The protocols herein are designed to be robust, scalable, and include critical counter-screens to mitigate the common pitfall of promiscuous inhibition.[3]
Introduction: The Compound of Interest and Screening Rationale
1.1. Physicochemical Properties of this compound
This compound (CAS 315-44-6) is a substituted acetophenone with a molecular weight of 206.12 g/mol .[4] Its structure features a resorcinol moiety (2,4-dihydroxyphenyl) and a trifluoroacetyl group.[5] The phenolic hydroxyl groups offer potential hydrogen bonding interactions, while the trifluoromethyl group can enhance metabolic stability and binding affinity. These structural motifs are present in various biologically active molecules, making this compound and its derivatives interesting candidates for screening campaigns.[5][6]
1.2. Assay Principle: Fluorescence Resonance Energy Transfer (FRET)
Fluorescence-based assays are predominant in HTS due to their high sensitivity, versatility, and compatibility with automation.[7][8][9] This protocol employs a FRET-based substrate for a model cysteine protease (e.g., Papain). FRET substrates are peptides engineered with a fluorophore and a quencher moiety. In the intact substrate, the quencher suppresses the fluorophore's signal. Upon enzymatic cleavage, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence.[10] This "turn-on" signal is directly proportional to enzyme activity.
High-Throughput Screening Workflow
The overall screening workflow is designed to first identify compounds that modulate enzyme activity and then to triage these "hits" through a series of validation and counter-screening steps to eliminate false positives.
Figure 1: High-throughput screening cascade for inhibitor discovery.
Detailed Protocols
Primary HTS Assay: Cysteine Protease Inhibition
This protocol is optimized for a 384-well microplate format, which is standard for HTS campaigns.
A. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 1 mM EDTA, 0.01% (v/v) Tween-20. Rationale: DTT is included to maintain the active-site cysteine of the protease in a reduced state.
-
Enzyme Stock: Papain (or other target cysteine protease) at 1 mg/mL in Assay Buffer.
-
Substrate Stock: FRET-based peptide substrate at 1 mM in DMSO.
-
Test Compound: this compound at 10 mM in DMSO.
-
Controls:
-
Positive Control: A known, potent inhibitor of the target enzyme (e.g., E-64 for papain) at 1 mM in DMSO.
-
Negative Control: DMSO.
-
B. Assay Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of the test compound, positive control, or negative control into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM for the test compound.
-
Enzyme Addition: Dilute the enzyme stock to 2X the final concentration in Assay Buffer. Add 10 µL of the diluted enzyme to all wells except for the "no enzyme" control wells. Add 10 µL of Assay Buffer to the "no enzyme" wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes. Rationale: This pre-incubation allows for the compound to bind to the enzyme before the substrate is introduced.
-
Substrate Addition: Dilute the substrate stock to 2X the final concentration in Assay Buffer. Initiate the enzymatic reaction by adding 10 µL of the diluted substrate to all wells. The final assay volume is 20 µL.
-
Signal Detection: Immediately transfer the plate to a fluorescence plate reader. Read the fluorescence intensity (e.g., Ex/Em wavelengths appropriate for the specific FRET pair) every minute for 30 minutes in kinetic mode.
C. Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data using the positive and negative controls:
-
% Inhibition = 100 * (1 - (Ratecompound - Rateno enzyme) / (RateDMSO - Rateno enzyme))
-
-
Identify "primary hits" as compounds exhibiting an inhibition level above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Dose-Response Assay for IC50 Determination
For primary hits, a dose-response assay is performed to determine the half-maximal inhibitory concentration (IC50), a measure of compound potency.
A. Procedure:
-
Create a serial dilution series of the hit compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Perform the HTS assay as described in section 3.1, but with the different concentrations of the compound.
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Counter-Screen for Promiscuous Inhibition
A significant challenge in HTS is the prevalence of "promiscuous" inhibitors that act through non-specific mechanisms, such as forming aggregates that sequester the enzyme.[3] A common counter-screen involves re-testing the inhibitory activity in the presence of a non-ionic detergent.
A. Procedure:
-
Repeat the dose-response assay as described in section 3.2.
-
For a parallel set of assay plates, add a final concentration of 0.1% (v/v) Triton X-100 to the Assay Buffer.
-
Interpretation: If the IC50 value of a compound significantly increases (e.g., >10-fold) in the presence of the detergent, it is likely a promiscuous inhibitor acting via aggregation. Such compounds are typically deprioritized.
Figure 2: Principle of the FRET-based protease inhibition assay.
Data Summary and Expected Outcomes
The following table summarizes the key parameters and expected data from the screening cascade.
| Assay Type | Compound Concentration(s) | Key Parameter Measured | Criteria for Progression |
| Primary Screen | 10 µM | % Inhibition | > 50% |
| Dose-Response | 10-point serial dilution | IC50 | IC50 < 20 µM |
| Counter-Screen | 10-point serial dilution | IC50 shift with detergent | < 10-fold shift in IC50 |
Conclusion
This application note provides a comprehensive framework for utilizing this compound as a test compound in a high-throughput, fluorescence-based assay for the discovery of enzyme inhibitors. The described workflow, from primary screening to robust counter-screening, is designed to maximize the identification of specific, high-quality hits suitable for further development in a drug discovery pipeline. The principles and protocols outlined are adaptable to a wide range of enzyme targets and fluorescent assay technologies.
References
- McGovern, S. L., et al. (2002). A common mechanism for promiscuous inhibitors from virtual and high-throughput screening. Journal of medicinal chemistry, 45(8), 1712-1722.
- Zhang, R., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical chemistry, 91(1), 261-275.
- Wang, X., et al. (2019). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry, 91(1), 261–275.
- Ding, Y., et al. (2015). Fluorescence-based assays. Methods in molecular biology, 1278, 299-311.
- Sirenko, O., et al. (2019). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Assay Drug Dev Technol, 17(6), 258-273.
- Macindoe, T., et al. (2010). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 10(6), 756-762.
- Lounnas, V., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of medicinal chemistry, 63(19), 10742-10772.
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
-
LookChem. (n.d.). Cas 315-44-6,Ethanone, 1-(2,4-dihydroxyphenyl)-. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]
- Knight, C. G. (1995). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in molecular biology, 45, 291-304.
- Khan, I., et al. (2019). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry, 11(22), 2915-2931.
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Synthetic Pathways to Novel Trifluoromethylated Compounds from 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone: Application Notes and Protocols
Introduction: The Versatility of a Fluorinated Building Block
1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone, also known as 2',4'-dihydroxy-2,2,2-trifluoroacetophenone, is a highly versatile fluorinated building block in synthetic organic chemistry. The presence of the trifluoromethyl group imparts unique electronic properties and enhances the lipophilicity and metabolic stability of the resulting molecules, making them attractive candidates for pharmaceutical and agrochemical research. The resorcinol moiety, with its two hydroxyl groups, provides multiple reactive sites for electrophilic substitution, condensation, and cyclization reactions. This guide provides detailed application notes and protocols for the synthesis of a variety of novel trifluoromethylated compounds, including chalcones, flavonoids, coumarins, and chromones, starting from this readily accessible precursor.
The strategic placement of the trifluoroacetyl group on the resorcinol ring activates the aromatic system for certain transformations while also influencing the regioselectivity of others. Understanding the interplay between the electron-withdrawing trifluoroacetyl group and the electron-donating hydroxyl groups is paramount to successfully navigating the synthetic landscape of this molecule. These protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also insights into the underlying chemical principles.
I. Synthesis of Trifluoromethylated Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a robust and widely used method for the formation of α,β-unsaturated ketones, known as chalcones.[1][2] This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.[3] In this case, this compound serves as the ketone component, reacting with various aromatic aldehydes to yield a library of novel trifluoromethylated chalcones. These chalcones are not only interesting compounds in their own right but also serve as key intermediates for the synthesis of trifluoromethylated flavonoids.
Reaction Scheme:
Caption: General scheme for Claisen-Schmidt condensation.
Protocol: Synthesis of (E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)-2,2,2-trifluoroprop-2-en-1-one
This protocol details the synthesis of a representative trifluoromethylated chalcone using 4-methoxybenzaldehyde.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound and 0.66 g of 4-methoxybenzaldehyde in 20 mL of ethanol.
-
To this solution, add a solution of 1.0 g of potassium hydroxide in 5 mL of distilled water dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into 100 mL of ice-cold water.
-
Acidify the mixture to a pH of approximately 4-5 by the slow addition of 10% hydrochloric acid. A solid precipitate will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water until the filtrate is neutral.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure trifluoromethylated chalcone.
Expected Yield and Characterization:
The yield of the purified product is typically in the range of 70-85%. The structure of the synthesized chalcone should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| (E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)-2,2,2-trifluoroprop-2-en-1-one | C₁₆H₁₁F₃O₄ | 340.25 | ~80 | To be determined |
II. Synthesis of Trifluoromethylated Flavonoids via Oxidative Cyclization of Chalcones
Trifluoromethylated flavonoids are a class of compounds with significant potential in medicinal chemistry. The previously synthesized trifluoromethylated chalcones can be readily converted to their corresponding flavonols through an oxidative cyclization reaction, often referred to as the Algar-Flynn-Oyamada (AFO) reaction. This transformation is typically carried out using hydrogen peroxide in an alkaline medium.
Reaction Scheme:
Caption: Oxidative cyclization of a chalcone to a flavonol.
Protocol: Synthesis of 3-hydroxy-2-(4-methoxyphenyl)-7-(trifluoromethyl)-4H-chromen-4-one
This protocol describes the conversion of the previously synthesized chalcone to its corresponding flavonol.
Materials:
-
(E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)-2,2,2-trifluoroprop-2-en-1-one
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Methanol
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 1.0 g of the trifluoromethylated chalcone in 20 mL of methanol in a 100 mL round-bottom flask.
-
Cool the solution in an ice bath and add 5 mL of 2M aqueous sodium hydroxide solution.
-
To the cooled and stirred solution, add 2 mL of 30% hydrogen peroxide dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Acidify the mixture with 10% hydrochloric acid to precipitate the crude flavonol.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure trifluoromethylated flavonol.
Expected Yield and Characterization:
The typical yield for this cyclization is in the range of 60-75%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 3-hydroxy-2-(4-methoxyphenyl)-7-(trifluoromethyl)-4H-chromen-4-one | C₁₇H₁₁F₃O₄ | 352.26 | ~70 | To be determined |
III. Synthesis of 7-Hydroxy-4-(trifluoromethyl)coumarin via Pechmann Condensation
The Pechmann condensation is a classic method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[4][5] While this compound itself is not a β-ketoester, its precursor, resorcinol, can be reacted with ethyl trifluoroacetoacetate to yield the desired 7-hydroxy-4-(trifluoromethyl)coumarin.[6][7] This protocol is adapted from the well-established synthesis of this important fluorinated coumarin.[8]
Reaction Scheme:
Caption: Pechmann condensation for coumarin synthesis.
Protocol: Synthesis of 7-Hydroxy-4-(trifluoromethyl)coumarin
Materials:
-
Resorcinol
-
Ethyl trifluoroacetoacetate
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethanol
-
Distilled water
-
Three-necked flask
-
Dropping funnel
-
Ice-salt bath
-
Magnetic stirrer
Procedure:
-
Place 30 mL of concentrated sulfuric acid in a three-necked flask and cool it to 0 °C in an ice-salt bath.
-
In a separate beaker, mix 11.0 g of resorcinol with 12 mL of ethyl trifluoroacetoacetate.
-
Add the resorcinol/ethyl trifluoroacetoacetate mixture dropwise to the cold, stirred sulfuric acid, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Carefully pour the reaction mixture into a beaker containing 500 mL of ice water with vigorous stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 7-hydroxy-4-(trifluoromethyl)coumarin as white, needle-like crystals.[7]
Expected Yield and Characterization:
The yield of the purified product is reported to be around 55%.[7] The structure should be confirmed by NMR and IR spectroscopy and by its melting point.
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 7-Hydroxy-4-(trifluoromethyl)coumarin | C₁₀H₅F₃O₃ | 230.14 | ~55 | 186-188 |
IV. Proposed Synthetic Route: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[11][12] The highly activated resorcinol ring in this compound is an excellent candidate for this transformation, which would introduce a formyl group, likely at the C-5 position, ortho to both hydroxyl groups. This would generate a valuable intermediate for the synthesis of more complex heterocyclic systems.
Proposed Reaction Scheme:
Caption: Proposed Vilsmeier-Haack formylation.
Generalized Protocol (Requires Optimization):
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium acetate solution
-
Ice bath
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of DMF in the chosen solvent to 0 °C.
-
Slowly add POCl₃ dropwise to the DMF solution with stirring, maintaining the temperature below 10 °C. The Vilsmeier reagent will form.
-
To this mixture, add a solution of this compound in the same solvent dropwise.
-
After the addition, the reaction mixture may be stirred at room temperature or gently heated to drive the reaction to completion (monitor by TLC).
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated sodium acetate solution.
-
The product can then be extracted with an organic solvent, and the organic layer washed, dried, and concentrated.
-
Purification would likely be achieved by column chromatography.
V. Proposed Synthetic Route: Synthesis of Trifluoromethylated Chromones
Trifluoromethylated chromones are another important class of heterocyclic compounds with potential biological activity. A plausible route to these compounds from this compound involves a reaction with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst, followed by cyclization.
Proposed Reaction Scheme:
Caption: Proposed synthesis of a trifluoromethylated chromone.
Generalized Protocol (Requires Optimization):
Materials:
-
This compound
-
Triethyl orthoformate
-
Perchloric acid or another suitable acid catalyst
-
Pyridine
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
A mixture of this compound and a slight excess of triethyl orthoformate is prepared.
-
A catalytic amount of a strong acid, such as perchloric acid, is added.
-
The reaction mixture is heated to reflux for several hours, with the progress monitored by TLC.
-
After cooling, a base such as pyridine may be added to neutralize the catalyst and facilitate the cyclization.
-
The product would then be isolated by pouring the reaction mixture into water, followed by filtration or extraction.
-
Purification would be achieved by recrystallization or column chromatography.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of novel trifluoromethylated compounds. The protocols provided herein for the synthesis of chalcones, flavonoids, and coumarins offer reliable methods for accessing these important molecular scaffolds. Furthermore, the proposed routes to formylated derivatives and chromones highlight the potential for further exploration and the development of new synthetic methodologies. The unique combination of a reactive resorcinol core and a trifluoromethyl group ensures that this building block will continue to be a valuable tool for researchers in the fields of medicinal chemistry and materials science.
References
- Brunner, J., et al. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. The Journal of biological chemistry, 255(8), 3313-3318.
- Tyndall, S., Wong, K. F., & VanAlstine-Parris, M. A. (2015). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill. The Journal of Organic Chemistry, 80(17), 8951-8953.
- Waiker, D. K., et al. (2014). Design, synthesis and biological evaluation of novel 4-methylcoumarin derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 22(6), 1916-1928.
- Young, D. M., Welker, J. C., & Doxsee, K. M. (2011). A Green Approach to the Pechmann Condensation.
- von Pechmann, H. (1884). Neue Bildungsweise der Cumarine. Berichte der deutschen chemischen Gesellschaft, 17(1), 929-936.
- Claisen, L., & Schmidt, J. G. (1881). Ueber die Condensation von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(1), 369-373.
-
IISTE. (n.d.). Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. Retrieved from [Link]
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- SCIRP. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(4), 239-243.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-3H-indol-2-yl)malonaldehyde and its synthetic applications. International Journal of Organic Chemistry, 3(3), 187-193.
- Asian Journal of Chemistry. (2017). Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. Asian Journal of Chemistry, 29(1), 1-4.
-
Future4200. (2002). A green route for the acylation of resorcinol with acetic acid. Retrieved from [Link]
-
FAQ. (n.d.). What is the synthesis method of 7-HYDROXY-4-(TRIFLUOROMETHYL)COUMARIN? Retrieved from [Link]
-
Pechmann Condensation.doc. (n.d.). Retrieved from [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
-
ResearchGate. (n.d.). Pechmann synthesis of various coumarins in the presence of PVPHS under ultrasonicirradiation. Retrieved from [Link]
-
Grokipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
- MDPI. (2021).
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Beilstein Journal of Organic Chemistry, 19, 1-15.
- Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26036-26051.
- PubMed Central (PMC). (2022).
-
Semantic Scholar. (2024). Direct Synthesis of 2‑Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. Retrieved from [Link]
- Google Patents. (n.d.). A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
- Google Patents. (n.d.). Method for synthesizing trifluoromethyl acetophenone.
- Google Patents. (n.d.). 7-hydroxycoumarin preparation.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone
Welcome to the technical support center for the synthesis of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone (CAS 315-44-6). This valuable ketone is a key building block in the development of pharmaceuticals and advanced materials.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with its synthesis, helping you optimize your yield and purity. We will delve into the mechanistic rationale behind procedural choices, troubleshoot common experimental hurdles, and provide validated protocols.
Section 1: Frequently Asked Questions (FAQs) on Synthesis Strategies
This section addresses high-level questions regarding the primary synthetic approaches to this compound.
Q1: What are the most effective methods for synthesizing this compound?
A1: There are two principal and effective routes for the trifluoroacetylation of resorcinol: the Houben-Hoesch reaction and the Fries rearrangement.
-
Houben-Hoesch Reaction: This is a direct, acid-catalyzed reaction that condenses an electron-rich aromatic compound (resorcinol) with a nitrile (trifluoroacetonitrile) to form an aryl ketone.[3][4] It is a powerful method for C-acylation of highly activated phenols. The reaction typically employs a Lewis acid like zinc chloride (ZnCl₂) with hydrogen chloride (HCl).[5]
-
Fries Rearrangement: This is a two-step process. First, resorcinol undergoes O-acylation with a trifluoroacetyl source (e.g., trifluoroacetic anhydride) to form a phenolic ester intermediate, resorcinol di(trifluoroacetate). This ester then rearranges in the presence of a Lewis acid to yield the desired C-acylated hydroxyaryl ketone.[6] The reaction conditions, especially temperature, can be tuned to favor the desired product.[6]
A third, less common approach is direct Friedel-Crafts acylation, which often competes with O-acylation and can be difficult to control.[7]
Q2: How do I select the best catalyst for the reaction?
A2: Catalyst choice is critical and depends on the chosen synthetic route.
-
For the Houben-Hoesch reaction, traditional catalysts include a combination of a Lewis acid and a Brønsted acid, such as ZnCl₂ and gaseous HCl.[5] The Lewis acid activates the nitrile, making it a more potent electrophile.
-
For the Fries rearrangement, a wider range of catalysts can be used. Stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), boron trifluoride (BF₃), or titanium tetrachloride (TiCl₄) are effective.[8] Strong Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), have also proven to be excellent catalysts, often enabling the reaction under milder conditions.[7]
The key consideration is that the catalyst must be strong enough to promote the acyl group migration from the oxygen to the carbon of the aromatic ring. AlCl₃ is highly effective but can be harsh, while TfOH offers high activity with potentially cleaner reactions.[7]
Q3: What are the practical advantages and disadvantages of the Houben-Hoesch versus the Fries rearrangement route?
A3: The choice depends on reagent availability, equipment, and desired process control.
| Feature | Houben-Hoesch Reaction | Fries Rearrangement |
| Steps | Single step from resorcinol. | Two steps: O-acylation then rearrangement. |
| Reagents | Requires trifluoroacetonitrile (a gas at room temperature[5]) and HCl gas. | Uses more common liquid reagents like trifluoroacetic anhydride (TFAA).[9] |
| Handling | Involves handling of toxic, corrosive gases, which can be challenging on a lab scale. | Involves standard handling of corrosive liquids and strong acids. |
| Control | Directly forms the C-acylated product. | The initial O-acylation is typically high-yielding. The subsequent rearrangement is the critical, yield-determining step. |
| Primary Challenge | Efficient and safe handling of gaseous reagents. | Preventing side reactions during rearrangement and driving the equilibrium towards the C-acylated product. |
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of the Desired Product
-
Possible Cause A: Inactive Lewis Acid Catalyst.
-
Why it happens: Lewis acids like AlCl₃ and ZnCl₂ are highly hygroscopic. Exposure to atmospheric moisture hydrolyzes them, rendering them inactive.
-
Solution: Use a freshly opened bottle of the Lewis acid or a previously opened bottle that has been stored in a desiccator. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk techniques.
-
-
Possible Cause B (Houben-Hoesch): Inefficient Delivery of Trifluoroacetonitrile.
-
Why it happens: Trifluoroacetonitrile is a gas (b.p. -64 °C) and may not dissolve or react efficiently if not introduced correctly.[5]
-
Solution: Condense the gas at a low temperature (e.g., -78 °C, dry ice/acetone bath) and dissolve it in a suitable anhydrous solvent like dichloromethane before adding it to the reaction mixture.[5] Ensure the reaction vessel is well-sealed to prevent the gas from escaping.
-
-
Possible Cause C (Fries Rearrangement): Incomplete Rearrangement.
-
Why it happens: The rearrangement is often an equilibrium process. Insufficient thermal energy or a weak catalyst may not be enough to overcome the activation barrier for the acyl group migration.
-
Solution: Increase the reaction temperature. Higher temperatures generally favor the formation of the thermodynamically more stable ortho/para-acylated products.[6] If increasing temperature does not help, consider using a stronger Lewis acid, such as AlCl₃ or TfOH.[7]
-
Problem 2: The Main Product is the O-Acylated Ester, Not the C-Acylated Ketone
-
Why it happens: O-acylation is often kinetically favored, occurring faster and at lower temperatures than C-acylation.[7] If the reaction conditions are too mild, the reaction will stop at the phenolic ester intermediate.
-
Mechanistic Insight: The reaction proceeds via the formation of an acylium ion (or a complex with the Lewis acid). Attack by the phenolic oxygen (O-acylation) has a lower activation energy than attack by the aromatic ring (C-acylation). The Fries rearrangement is the process of converting the kinetic O-acylated product to the thermodynamic C-acylated product.
-
Solution:
-
Increase Temperature: As mentioned, higher temperatures favor the rearrangement to the more stable C-acylated product.[6]
-
Increase Catalyst Loading: Lewis acids are consumed by complexation with the hydroxyl groups of resorcinol and the product. Using a stoichiometric excess ensures enough free catalyst is available to promote the rearrangement.[8]
-
Change Solvent: Non-polar solvents tend to favor the formation of the ortho product, while more polar solvents can increase the ratio of the para product.[6]
-
-
Problem 3: Formation of Multiple Products and Impurities
-
Possible Cause A: Di-acylation of the Resorcinol Ring.
-
Why it happens: Resorcinol is a highly activated aromatic ring due to its two electron-donating hydroxyl groups. This makes it susceptible to a second acylation reaction.[3]
-
Solution: Use a molar excess of resorcinol relative to the trifluoroacetylating agent. This statistical approach increases the probability that the acylating agent will react with an unreacted resorcinol molecule rather than the mono-acylated product.
-
-
Possible Cause B: Dark, Tarry, or Polymeric Byproducts.
-
Why it happens: Strong Lewis acids and high temperatures can cause degradation of the phenol substrate, leading to complex polymeric materials.
-
Solution:
-
Maintain strict temperature control throughout the reaction.
-
Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions.
-
Consider a milder catalyst if charring is severe.
-
Perform an aqueous workup promptly once the reaction is complete to quench the catalyst and prevent further degradation.
-
-
Problem 4: Difficulty in Purifying the Final Product
-
Symptom: The crude product is a dark oil or a sticky solid that is difficult to handle and crystallize.
-
Solution A: Aqueous Wash: After quenching the reaction, wash the organic extract thoroughly. A wash with dilute HCl can help remove any remaining catalyst complexes. A wash with saturated sodium bicarbonate can remove unreacted acidic starting materials, but be aware that your phenolic product has some acidity.
-
Solution B: Activated Carbon Treatment: If the product is dark due to colored impurities, dissolving the crude material in a suitable solvent (e.g., acetone or ethyl acetate) and treating it with activated carbon can be effective.[10] Heat the mixture briefly, then filter through Celite to remove the carbon.
-
Solution C: Recrystallization: This is the most effective method for final purification. A common procedure for similar dihydroxyacetophenones involves recrystallization from hot water, sometimes with a small amount of acid added.[11][12] Solvent screening with systems like toluene, ethyl acetate/hexanes, or dichloromethane can also yield crystalline material.
-
Section 3: Visual Guides & Workflows
Diagram 1: Overview of Synthetic Pathways
Caption: Primary synthetic routes to the target ketone.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for diagnosing low-yield issues.
Section 4: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, and perform all operations in a certified chemical fume hood.
Protocol 1: Synthesis via Fries Rearrangement
This two-step protocol first synthesizes the ester intermediate, which is then rearranged.
Step A: O-Acylation to form Resorcinol di(trifluoroacetate)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add resorcinol (11.0 g, 0.1 mol).
-
Solvent: Add 100 mL of anhydrous dichloromethane. Stir until the resorcinol is fully dissolved.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add trifluoroacetic anhydride (TFAA) (46.2 g, 0.22 mol, 1.1 eq. per hydroxyl group) dropwise via an addition funnel over 30 minutes. The reaction is exothermic. Maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting resorcinol is consumed.
-
Workup: Carefully pour the reaction mixture into 100 mL of ice-cold water. Separate the organic layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude resorcinol di(trifluoroacetate) ester, which can be used in the next step without further purification.
Step B: Fries Rearrangement to this compound
-
Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, place anhydrous aluminum chloride (AlCl₃) (29.3 g, 0.22 mol).
-
Solvent: Add 50 mL of anhydrous 1,2-dichloroethane and stir to form a suspension.
-
Reagent Addition: Dissolve the crude ester from Step A in 50 mL of anhydrous 1,2-dichloroethane and add it slowly to the AlCl₃ suspension.
-
Reaction: Heat the reaction mixture to 80 °C (reflux) and maintain for 4-6 hours. Monitor the progress of the rearrangement by TLC, observing the formation of the new, more polar product spot.
-
Quenching: Cool the reaction mixture to room temperature, then slowly and carefully pour it onto 200 g of crushed ice mixed with 20 mL of concentrated HCl. This process is highly exothermic and releases HCl gas.
-
Extraction: Stir the quenched mixture until all solids dissolve. Transfer to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing & Isolation: Combine the organic extracts and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Product Purification by Recrystallization
-
Dissolution: Transfer the crude solid product to a 500 mL Erlenmeyer flask. Add approximately 200-300 mL of deionized water.
-
Heating: Heat the suspension to 90-95 °C with stirring. The product should dissolve to form a solution, which may be colored.
-
Decolorization (Optional): If the solution is dark, remove it from the heat, allow it to cool slightly, and add a small amount (1-2 g) of activated carbon. Reheat the mixture to boiling for 5-10 minutes.
-
Filtration: Perform a hot filtration using a pre-heated funnel to remove the activated carbon (if used) or any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collection: Collect the off-white to pale yellow crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. The expected melting point is around 103 °C.[13]
Section 5: References
-
Prakash, G. K. S., Mathew, T., & Olah, G. A. (2010). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Fries rearrangement. Wikipedia. [Link]
-
Wikipedia. (n.d.). Hoesch reaction. Wikipedia. [Link]
-
Wikipedia. (n.d.). Houben-Hoesch-Reaktion. Wikipedia. [Link]
-
LookChem. (n.d.). Houben-Hoesch Reaction. LookChem. [Link]
-
Yamato, T. (2018). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. MDPI. [Link]
-
LookChem. (n.d.). Cas 315-44-6,Ethanone, 1-(2,4-dihydroxyphenyl)-. LookChem. [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Organic Chemistry Portal. [Link]
-
YouTube. (2022). Fries Rearrangement mechanism trick / Organic Name Reaction Mechanism / Fries Rearrangement IIT JEE. YouTube. [Link]
-
YouTube. (2021). Fries Rearrangement. YouTube. [Link]
-
Future4200. (n.d.). A green route for the acylation of resorcinol with acetic acid. Future4200. [Link]
-
ResearchGate. (n.d.). A green route for the acylation of resorcinol with acetic acid | Request PDF. ResearchGate. [Link]
-
Google Patents. (n.d.). US5621146A - Process for producing 2,4-dihydroxyacetophenone. Google Patents.
-
Organic Syntheses. (n.d.). resacetophenone. Organic Syntheses. [Link]
-
Google Patents. (n.d.). US3830845A - Purification of 2,4-dihydroxy-benzophenone. Google Patents.
Sources
- 1. lookchem.com [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 4. Houben-Hoesch Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Fries Rearrangement [organic-chemistry.org]
- 9. exsyncorp.com [exsyncorp.com]
- 10. US3830845A - Purification of 2,4-dihydroxy-benzophenone - Google Patents [patents.google.com]
- 11. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. echemi.com [echemi.com]
Technical Support Center: Purification of 2,2,2-Trifluoro-2',4'-dihydroxyacetophenone
Welcome to the technical support center for 2,2,2-Trifluoro-2',4'-dihydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex purification challenges associated with this valuable synthetic intermediate. Drawing upon established chemical principles and field-tested experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Introduction to the Challenges
2,2,2-Trifluoro-2',4'-dihydroxyacetophenone is a key building block in medicinal chemistry, valued for the unique properties conferred by its trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1] However, its synthesis, typically via a Friedel-Crafts acylation of resorcinol with a trifluoroacetylating agent, presents several purification hurdles. The highly activated nature of the resorcinol ring can lead to side reactions, and the physicochemical properties of the product itself can complicate its separation from impurities.[2]
This guide will address these challenges in a practical, question-and-answer format, providing not just the "how" but also the critical "why" behind each recommendation.
Troubleshooting Guide
This section directly addresses specific issues you may encounter during the purification of 2,2,2-Trifluoro-2',4'-dihydroxyacetophenone.
Problem 1: My crude product is a dark, oily residue, not the expected solid.
Question: After my reaction work-up, I'm left with a dark, viscous oil instead of a solid product. What's causing this and how can I isolate my compound?
Answer:
This is a common issue often stemming from several factors during the Friedel-Crafts acylation. The primary culprits are typically residual catalyst, side products, and moisture.
Causality:
-
Residual Lewis Acid: If you've used a Lewis acid catalyst like aluminum chloride (AlCl₃), incomplete quenching during the work-up can leave acidic residues that contribute to the oily consistency and dark color.[2]
-
Polysubstitution Products: Resorcinol is a highly activated aromatic ring, making it susceptible to multiple acylations, which can result in a mixture of mono- and di-acylated products.[2][3] These di-acylated species are often more oil-like and can prevent your desired product from crystallizing.
-
Tar Formation: The combination of a strong Lewis acid and a highly activated phenol at elevated temperatures can lead to the formation of polymeric tars.
-
Moisture: Lewis acid catalysts are extremely sensitive to moisture. Any water present in your reagents or glassware can lead to side reactions and a lower yield of the desired product, contributing to the impure, oily final product.[2]
Troubleshooting Protocol:
-
Ensure Complete Quenching: During your aqueous work-up, ensure the addition of acid (e.g., dilute HCl) is sufficient to fully decompose the Lewis acid-ketone complex. Test the aqueous layer with pH paper to confirm it is acidic.
-
Solvent Extraction and Wash:
-
Thoroughly extract your crude product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with:
-
Dilute HCl to remove any remaining Lewis acid.
-
Water to remove water-soluble impurities.
-
Saturated sodium bicarbonate solution to remove any unreacted acidic starting materials.
-
Brine to aid in the removal of water.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Attempt Crystallization from the Oil: Even if you have an oil, your desired product may be dissolved within it. Try to induce crystallization by:
-
Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, dichloromethane) and stir or sonicate the mixture. This can often encourage the product to precipitate as a solid.
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product from a previous batch, add a single crystal to the oil.
-
Problem 2: My NMR spectrum shows multiple aromatic signals, indicating isomeric impurities.
Question: I've isolated a solid, but the ¹H NMR spectrum is complex, with more than the expected number of aromatic proton signals. How can I remove these isomers?
Answer:
The presence of isomeric impurities is a classic challenge in the Friedel-Crafts acylation of substituted phenols. In the case of resorcinol, acylation can potentially occur at different positions on the ring.
Causality:
-
Regioselectivity: While the primary product is 2',4'-dihydroxyacetophenone, some degree of acylation at other positions on the resorcinol ring can occur, leading to regioisomers. The directing effects of the two hydroxyl groups influence the position of electrophilic attack.[2]
Troubleshooting Workflow:
The separation of regioisomers often requires chromatographic techniques due to their similar physical properties.
Workflow Diagram:
Caption: Workflow for the separation of isomeric impurities.
Detailed Protocol: Column Chromatography
| Step | Parameter | Recommendation & Rationale |
| 1. Stationary Phase | Adsorbent | Silica gel (60 Å, 230-400 mesh) is the standard choice for this type of separation. |
| 2. Mobile Phase | Eluent System | A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The polarity can be slowly increased to 7:3 or 6:4 hexanes:ethyl acetate. The trifluoromethyl group increases the compound's lipophilicity compared to non-fluorinated analogs. |
| 3. Loading | Sample Application | Dissolve the crude product in a minimal amount of a solvent that will be used in the mobile phase (e.g., dichloromethane or the initial eluent mixture). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the product onto a small amount of silica gel and then carefully adding this to the top of the column. |
| 4. Elution & Collection | Fractionation | Collect small fractions and monitor them by thin-layer chromatography (TLC) using the same eluent system. Combine the fractions that contain the pure desired product. |
| 5. Analysis | Purity Check | Analyze the combined, pure fractions by ¹H NMR and/or LC-MS to confirm the absence of isomeric impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2,2,2-Trifluoro-2',4'-dihydroxyacetophenone?
A1: Phenolic compounds can be susceptible to oxidation, which often manifests as a change in color (e.g., turning pink or brown). For long-term storage, it is recommended to keep the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated. Protecting it from light is also advisable.
Q2: Can I use recrystallization for the final purification step?
A2: Yes, recrystallization can be a very effective method for final purification, especially for removing minor impurities after an initial purification step like column chromatography. The key is to find a suitable solvent system.
Recrystallization Solvent Screening:
| Solvent/System | Expected Solubility |
| Water | Sparingly soluble in cold water, more soluble in hot water. May be a good single-solvent choice. |
| Toluene/Hexanes | The product should be soluble in hot toluene and insoluble in hexanes. A hot filtration of a toluene solution followed by the slow addition of hexanes until turbidity is observed, then cooling, can yield high-purity crystals. |
| Ethanol/Water | Dissolve the compound in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly. |
Q3: How does the trifluoromethyl group affect the purification process?
A3: The -CF₃ group has several effects:
-
Increased Acidity: The electron-withdrawing nature of the trifluoromethyl group can increase the acidity of the phenolic protons compared to its non-fluorinated analog. This can be a consideration during aqueous extractions with bases.
-
Modified Solubility: The -CF₃ group generally increases the lipophilicity of a molecule, which can alter its solubility profile in common organic solvents. This may require adjustments to solvent systems used in chromatography and recrystallization.[1]
-
NMR Spectroscopy: In ¹⁹F NMR spectroscopy, the -CF₃ group will give a characteristic signal, which can be a useful tool for monitoring the presence of the compound in different fractions during chromatography.
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive assessment of purity:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any proton- or carbon-containing impurities.
-
¹⁹F NMR: To specifically detect any fluorine-containing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity by chromatographic separation and confirm the molecular weight of the product and any impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Visualization of the Purification Strategy
The following diagram illustrates the logical flow of the purification process for 2,2,2-Trifluoro-2',4'-dihydroxyacetophenone, from the crude reaction mixture to the final, pure compound.
Caption: A comprehensive workflow for the purification of 2,2,2-Trifluoro-2',4'-dihydroxyacetophenone.
References
-
Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. J. Org. Chem.2022 , 87 (3), 1647–1658. [Link]
-
Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Med. Chem.2023 , 15 (1), 25-45. [Link]
-
Friedel–Crafts Acylation of Benzene Derivatives Using Various Catalytic Systems. Int. J. Adv. Chem. Res.2021 , 3 (2), 1-8. [Link]
-
2,6-dihydroxyacetophenone. Organic Syntheses. 1941 , 21, 25. [Link]
Sources
Technical Support Center: Synthesis of 4-Trifluoroacetylresorcinol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-trifluoroacetylresorcinol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The primary route involves the Friedel-Crafts acylation of resorcinol with a trifluoroacetylating agent, often via a Fries rearrangement of an in situ or pre-formed ester intermediate.[1][2]
Question 1: My reaction resulted in a very low or no yield of the desired 4-trifluoroacetylresorcinol. What went wrong?
Answer:
Low or no yield is a frequent issue stemming from reagent quality, reaction setup, or procedural errors. Let's break down the potential causes and solutions.
Potential Causes:
-
Inactive Catalyst: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Any moisture will hydrolyze the catalyst, rendering it inactive for the Friedel-Crafts or Fries reaction.
-
Wet Reagents or Solvents: Resorcinol is hygroscopic, and the presence of water in the reaction solvent will quench the catalyst and can hydrolyze the trifluoroacetic anhydride (TFAA).
-
Incorrect Stoichiometry: Using an insufficient amount of the acylating agent or catalyst will lead to incomplete conversion of the starting material. Conversely, a large excess of the acylating agent can promote side reactions.
-
Suboptimal Temperature: The reaction is highly temperature-sensitive. Running the reaction at too high a temperature can favor the formation of the ortho-isomer or lead to decomposition.[2]
-
Premature Quenching: The acylium ion intermediate is highly reactive. If the reaction is quenched before completion, the yield will be low.
Recommended Solutions:
-
Ensure Anhydrous Conditions:
-
Use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed batch.
-
Dry resorcinol in a vacuum oven (e.g., 50 °C for 4-6 hours) before use.
-
Use anhydrous grade solvents dispensed under an inert atmosphere (Nitrogen or Argon).
-
-
Optimize Reagent Stoichiometry:
-
A typical starting point is a molar ratio of Resorcinol : TFAA : AlCl₃ of 1 : 1.1 : 1.2.
-
The catalyst (Lewis acid) is used in excess of stoichiometric amounts because it complexes with both the starting phenol and the product ketone.[3]
-
-
Strict Temperature Control:
-
Add the catalyst portion-wise to the reaction mixture at 0 °C to control the initial exotherm.
-
Maintain the reaction temperature between 0-5 °C to favor the formation of the para-substituted product (4-trifluoroacetylresorcinol).[2]
-
-
Monitor Reaction Progress:
-
Use Thin Layer Chromatography (TLC) to monitor the consumption of resorcinol. The reaction is typically complete within 2-4 hours at low temperatures.
-
Question 2: The final product is a dark, intractable tar instead of a crystalline solid. How can I prevent this?
Answer:
Tar formation is a clear sign of decomposition or polymerization, which is common given the high reactivity of resorcinol.
Potential Causes:
-
Runaway Exotherm: The complexation of the Lewis acid with the reagents is highly exothermic. If the catalyst is added too quickly or without adequate cooling, the localized temperature increase can cause the resorcinol substrate to polymerize.
-
Excessively High Reaction Temperature: Maintaining the reaction at elevated temperatures for prolonged periods will inevitably lead to decomposition.
-
High Reactant Concentration: Very high concentrations can increase the rate of intermolecular side reactions that lead to polymer formation.
Recommended Solutions:
-
Controlled Catalyst Addition: Add the solid Lewis acid (e.g., AlCl₃) in small portions over a period of 30-60 minutes to the cooled (0 °C) reaction mixture. Ensure the internal temperature does not rise significantly.
-
Maintain Low Temperature: Use an ice-salt or cryo-cool bath to maintain the reaction temperature below 5 °C throughout the addition and stirring period.
-
Appropriate Dilution: Use a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) to ensure the reaction is not overly concentrated, which helps in dissipating the heat generated.
Question 3: My TLC and NMR analysis show a mixture of products, including an isomer and a di-substituted byproduct. How can I improve selectivity?
Answer:
This is the most common challenge and relates to controlling the regioselectivity of the acylation on a highly activated aromatic ring.
Potential Causes:
-
Ortho vs. Para Isomerism: The formation of 2-trifluoroacetylresorcinol (the ortho product) competes with the desired 4-isomer (para). Higher temperatures favor the formation of the thermodynamically more stable ortho isomer, which can form a stable bidentate chelate with the aluminum catalyst.[2]
-
Di-acylation: The product, 4-trifluoroacetylresorcinol, is still an activated aromatic ring and can undergo a second acylation to form 2,4- or 4,6-bis(trifluoroacetyl)resorcinol. This is more likely with an excess of the acylating agent (TFAA) and/or prolonged reaction times.[4]
-
O-acylation vs. C-acylation: The reaction can initially occur at the hydroxyl groups (O-acylation) to form resorcinol trifluoroacetate. This ester can then undergo a Fries rearrangement to the desired C-acylated product.[5] If the rearrangement is incomplete, you may isolate the ester intermediate.
Recommended Solutions:
| Observed Byproduct | Probable Cause | Recommended Action |
| 2-Trifluoroacetylresorcinol | High reaction temperature | Maintain reaction temperature strictly at 0-5 °C. Lower temperatures favor the para product.[2][3] |
| Di-acylated Product | Excess trifluoroacetic anhydride; Prolonged reaction time | Use no more than 1.1 equivalents of TFAA. Monitor the reaction via TLC and quench it as soon as the resorcinol is consumed. |
| Resorcinol Trifluoroacetate | Incomplete Fries rearrangement | Ensure sufficient Lewis acid is present and allow adequate reaction time for the rearrangement to occur after initial ester formation. |
Process Visualization
Diagram 1: Reaction Pathways This diagram illustrates the desired reaction path to 4-trifluoroacetylresorcinol and the competing side reactions that can lower yield and purity.
Caption: Main and side reaction pathways in the synthesis.
Diagram 2: Troubleshooting Workflow This flowchart provides a logical sequence for diagnosing and solving experimental problems.
Caption: A logical workflow for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst for this reaction? A: Anhydrous aluminum chloride (AlCl₃) is the most common and effective Lewis acid for the Fries rearrangement and Friedel-Crafts acylation of phenols.[1] Other Lewis acids like BF₃, TiCl₄, or SnCl₄ can also be used.[3] For greener alternatives, strong Brønsted acids like methanesulfonic acid have been investigated to reduce the corrosive waste associated with AlCl₃.[3]
Q: Can I use trifluoroacetic acid (TFA) instead of trifluoroacetic anhydride (TFAA)? A: While acylation with carboxylic acids is possible, it is generally less efficient than with anhydrides or acyl chlorides. Using TFA would likely require a dehydrating agent or a co-catalyst like trifluoromethanesulfonic acid to form a highly reactive mixed anhydride in situ.[5][6] For reliable and high-yielding synthesis, TFAA is strongly recommended.
Q: What is the best method for purifying the final product? A: The purification strategy depends on the impurity profile.
-
Recrystallization: If the main impurity is the ortho-isomer or unreacted resorcinol, recrystallization from a suitable solvent system (e.g., toluene/hexanes or water/ethanol) can be effective.
-
Column Chromatography: For complex mixtures containing di-acylated byproducts or tars, silica gel column chromatography is the most reliable method. A gradient elution with a hexane/ethyl acetate solvent system typically provides good separation.
-
Acid-Base Extraction: A basic wash (e.g., with cold, dilute NaHCO₃ solution) during the workup can help remove acidic byproducts, but care must be taken as the phenolic product itself is acidic.
Reference Experimental Protocol
This protocol is designed to maximize the yield and selectivity for 4-trifluoroacetylresorcinol by incorporating best practices to avoid the common pitfalls discussed above.
Materials & Equipment:
-
Resorcinol (vacuum dried)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Hydrochloric acid (1M)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Oven-dried, three-neck round-bottom flask with magnetic stirrer, thermometer, and nitrogen inlet.
-
Ice-salt bath
Procedure:
-
Setup: Assemble the reaction flask under a positive pressure of dry nitrogen.
-
Reagent Charging: To the flask, add resorcinol (1.0 eq) and anhydrous DCE (approx. 10 mL per gram of resorcinol). Cool the resulting slurry to 0 °C using an ice-salt bath.
-
Acylating Agent Addition: Add trifluoroacetic anhydride (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below 5 °C. Stir for 15 minutes.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (1.2 eq) in small portions over 45-60 minutes. Monitor the temperature closely to prevent it from exceeding 5 °C. The mixture will become a thick, stirrable slurry.
-
Reaction: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) every 30 minutes. The reaction is typically complete in 2-4 hours when the resorcinol spot has disappeared.
-
Workup & Quench: Once complete, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and 1M HCl.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to yield pure 4-trifluoroacetylresorcinol.
References
-
Wikipedia. Fries rearrangement. [Link]
- Google Patents. CN109534961B - Method for synthesizing 4-alkylresorcinol by solvent-free system.
-
Organic Chemistry Portal. Fries Rearrangement. [Link]
-
YouTube. Fries Rearrangement mechanism trick / Organic Name Reaction Mechanism. [Link]
-
MDPI. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. [Link]
- Google Patents. US20060129002A1 - Process for the synthesis of alkylresorcinols.
-
Future4200. A green route for the acylation of resorcinol with acetic acid. [Link]
-
ResearchGate. Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. [Link]
-
ResearchGate. A green route for the acylation of resorcinol with acetic acid | Request PDF. [Link]
-
Semantic Scholar. asian journal of chemistry. [Link]
Sources
Optimization of reaction conditions for the synthesis of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone
Welcome to the technical support center for the synthesis of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated intermediate. Here you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to support your work.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, finding applications in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its synthesis, primarily through electrophilic acylation of the highly activated resorcinol ring, presents unique challenges. These include controlling regioselectivity, preventing side reactions like O-acylation and di-acylation, and managing the reactivity of the trifluoroacetylating agent. This guide provides practical, experience-driven advice to help you optimize your reaction conditions and achieve high yields of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent methods are variations of the Friedel-Crafts acylation, including the Houben-Hoesch reaction and the Fries rearrangement. The direct Friedel-Crafts acylation of resorcinol with a trifluoroacetylating agent is also common.
-
Houben-Hoesch Reaction: This method involves the reaction of resorcinol with trifluoroacetonitrile in the presence of a Lewis acid catalyst (e.g., ZnCl₂) and HCl.[3][4] It's a classic method for synthesizing hydroxyaryl ketones.
-
Fries Rearrangement: This route starts with the O-acylation of resorcinol to form resorcinol di(trifluoroacetate), which is then rearranged to the C-acylated product using a Lewis acid.[5][6] Temperature control is crucial for regioselectivity.[6][7]
-
Direct Friedel-Crafts Acylation: This involves reacting resorcinol directly with a trifluoroacetylating agent like trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃, BF₃).[8][9]
Q2: Why is regioselectivity an issue in the trifluoroacetylation of resorcinol?
A2: Resorcinol (1,3-dihydroxybenzene) has two highly activating hydroxyl groups that direct electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). Position 4 is the most nucleophilic, making the desired 1-(2,4-dihydroxyphenyl) isomer the major product under kinetic control. However, the high reactivity can lead to acylation at other positions, particularly position 6, resulting in the 1-(2,6-dihydroxyphenyl) isomer or di-acylated products.
Q3: What are the main advantages of using a trifluoroacetylating agent over a standard acetylating agent?
A3: The strongly electron-withdrawing trifluoromethyl group can impart unique properties to the final molecule, such as increased metabolic stability, enhanced binding affinity to biological targets, and altered lipophilicity. These properties are highly desirable in drug discovery.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of the Desired Product
Possible Causes & Solutions
-
Inactive Catalyst: Lewis acid catalysts like AlCl₃ and ZnCl₂ are highly hygroscopic and can be deactivated by moisture.
-
Solution: Use a freshly opened bottle of the Lewis acid or dry it under vacuum before use. Ensure your glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficiently Reactive Acylating Agent: The choice of acylating agent and its activation are critical.
-
Solution: Trifluoroacetic anhydride is generally more reactive than trifluoroacetyl chloride. In a Houben-Hoesch reaction, ensure a steady stream of dry HCl gas is bubbled through the reaction mixture to generate the reactive electrophile.[3]
-
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they may also significantly slow down the reaction rate.
-
Solution: If you observe no product formation at low temperatures, cautiously increase the temperature in small increments (e.g., 5-10 °C) while monitoring the reaction by TLC or HPLC.
-
-
Poor Solubility of Starting Materials: Resorcinol may have limited solubility in some non-polar solvents.
-
Solution: Choose a solvent that can dissolve both the resorcinol and the Lewis acid complex. Nitrobenzene or carbon disulfide are classic solvents for Friedel-Crafts reactions, but safer alternatives like sulfolane can also be effective.[10]
-
Problem 2: Formation of Significant Amounts of Side Products
Possible Causes & Solutions
-
O-Acylation (Ester Formation): The hydroxyl groups of resorcinol can be acylated to form resorcinol mono- or di(trifluoroacetate). This is especially prevalent at low temperatures in the absence of a strong Lewis acid.
-
Solution: This is the principle of the Fries rearrangement.[5] If C-acylation is desired directly, ensure a sufficient molar excess of a strong Lewis acid (at least 2-3 equivalents) is used to complex with the hydroxyl groups, making the ring carbon atoms more nucleophilic. Higher reaction temperatures generally favor C-acylation (Fries rearrangement).[6]
-
-
Di-acylation: The high reactivity of the resorcinol ring can lead to the introduction of two trifluoroacetyl groups.
-
Solution: Use a strict 1:1 molar ratio of resorcinol to the acylating agent. Add the acylating agent slowly and at a low temperature to control the reaction. Using a milder Lewis acid can also help reduce the incidence of di-acylation.
-
-
Formation of the 1-(2,6-Dihydroxyphenyl) Isomer: Acylation at the C6 position can occur, leading to a difficult-to-separate isomeric impurity.
-
Solution: Temperature control is key. Lower temperatures generally favor para-acylation (the desired product).[6][7] The choice of solvent can also influence the ortho/para ratio. Non-polar solvents often favor the ortho product, while more polar solvents can increase the proportion of the para product.[5]
-
Problem 3: Difficult Purification of the Final Product
Possible Causes & Solutions
-
Product is an Oil or Gummy Solid: The presence of impurities, especially isomeric byproducts, can inhibit crystallization.
-
Solution:
-
Aqueous Workup: After quenching the reaction, a thorough wash with dilute HCl can help remove any remaining Lewis acid salts. Subsequent washes with water and brine are also recommended.
-
Chromatography: If crystallization fails, column chromatography on silica gel is the most effective method for separating the desired product from isomers and other impurities. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.[11]
-
Recrystallization: Once a purer solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can yield a highly pure product. The melting point of pure this compound is approximately 103 °C.[12]
-
-
-
Product Instability: Polyhydroxylated aromatic compounds can be susceptible to oxidation, especially under basic conditions or when exposed to air for extended periods.
-
Solution: Work up the reaction under neutral or slightly acidic conditions. Store the purified product under an inert atmosphere and protect it from light. If the product appears discolored (e.g., pink or brown), this may be a sign of oxidation.
-
Experimental Protocols
Protocol 1: Trifluoroacetylation of Resorcinol via Fries Rearrangement
This two-step protocol often provides better control over regioselectivity.
Step 1: Synthesis of Resorcinol Di(trifluoroacetate)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol (1.0 eq) in a suitable solvent like dichloromethane or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (2.2 eq) to the solution. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the resorcinol is consumed.
-
Quench the reaction by carefully adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude resorcinol di(trifluoroacetate).
Step 2: Fries Rearrangement
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 3.0 eq).
-
Cool the flask to 0 °C and add a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Slowly add the crude resorcinol di(trifluoroacetate) (1.0 eq) to the suspension.
-
Allow the reaction to slowly warm to room temperature and then heat to 60-80 °C. The optimal temperature may require adjustment.[6]
-
Monitor the reaction by TLC or HPLC. Once the rearrangement is complete (typically 4-8 hours), cool the mixture to 0 °C.
-
Very carefully quench the reaction by slowly adding crushed ice, followed by concentrated HCl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Direct Trifluoroacetylation using the Houben-Hoesch Reaction
This method provides a more direct route to the final product.
-
Suspend anhydrous zinc chloride (ZnCl₂, 1.5 eq) in anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a reflux condenser.
-
Add resorcinol (1.0 eq) to the suspension.
-
Cool the mixture to 0 °C and bubble dry hydrogen chloride (HCl) gas through it for 1-2 hours with vigorous stirring.
-
Slowly add trifluoroacetonitrile (1.1 eq) while maintaining the HCl stream.
-
Allow the reaction to stir at 0 °C for several hours, then let it stand at room temperature overnight. An intermediate imine hydrochloride may precipitate.[3]
-
Hydrolyze the intermediate by adding water and heating the mixture at reflux for 1-2 hours.
-
Cool the reaction mixture, extract with diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary Tables
Table 1: Comparison of Synthetic Routes
| Parameter | Fries Rearrangement | Houben-Hoesch Reaction |
| Starting Materials | Resorcinol, Trifluoroacetic Anhydride | Resorcinol, Trifluoroacetonitrile, HCl |
| Key Reagents | Lewis Acid (e.g., AlCl₃) | Lewis Acid (e.g., ZnCl₂) |
| Number of Steps | Two | One (plus hydrolysis) |
| Key Advantages | Good control over regioselectivity | Direct C-acylation |
| Key Challenges | Requires synthesis of intermediate ester | Requires handling of toxic trifluoroacetonitrile and HCl gas |
| Typical Temp. | 60-80 °C[6] | 0 °C to RT[3] |
Visualizations
Reaction Mechanism: Houben-Hoesch Synthesis
Caption: Mechanism of the Houben-Hoesch reaction for trifluoroacetylation.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- ResearchGate. (n.d.). Acetylation of phenols: optimization of reaction conditions (temperature, time, catalyst mass, reactant ratio) and yields.
- BenchChem. (2025). Overcoming challenges in the scale-up of 3-Hydroxyacetophenone production.
- Future4200. (n.d.). A green route for the acylation of resorcinol with acetic acid.
-
Wikipedia. (2023). Hoesch reaction. Retrieved from [Link]
-
Wikipedia. (2023). Fries rearrangement. Retrieved from [Link]
- ResearchGate. (2022). A green route for the acylation of resorcinol with acetic acid | Request PDF.
-
PHARMD GURU. (n.d.). FRIES REARRANGEMENT. Retrieved from [Link]
- National Institutes of Health. (n.d.). Synthesis and Analysis of Resorcinol-Acetone Copolymer.
- Journal of Chemical and Pharmaceutical Research. (2015). Solvent free synthesis of p-hydroxyacetophenone.JOCPR, 7(9), 727-731.
- ResearchGate. (n.d.). Optimization of Reaction Conditions | Download Scientific Diagram.
- Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement.
- PubMed Central. (n.d.).
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
LookChem. (n.d.). Cas 315-44-6,Ethanone, 1-(2,4-dihydroxyphenyl)-. Retrieved from [Link]
- PubMed. (n.d.).
- ChemicalBook. (n.d.). 4'-Hydroxyacetophenone synthesis. Retrieved from a relevant ChemicalBook synthesis page.
- National Institutes of Health. (n.d.). 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone.
- ResearchGate. (n.d.). Synthesis of 4-hydroxyacetophenone (Scheme-12),...
- Alfa Chemistry. (n.d.). CAS 315-44-6 Ethanone, 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoro- (9CI).
- BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Hydroxyacetophenone: A Novel Greener Approach vs. Traditional Methods.
- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
- Semantic Scholar. (2002). A green route for the acylation of resorcinol with acetic acid.
- ResearchGate. (n.d.). Handbook of Hydroxyacetophenones: Preparation and Physical Properties.
- National Institutes of Health. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.
- Asian Journal of Chemistry. (2017). Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid.Asian J. Chem., 29(4), 879-882.
- World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
- Sartorius. (2025). Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions.
- SpectraBase. (n.d.). 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone - Optional[Vapor Phase IR] - Spectrum.
- Google Patents. (n.d.). ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives.
- ResearchGate. (n.d.). Separation and Identification of 1,2,4-Trihydroxynaphthalene-1-O-glucoside in Impatiens glandulifera Royle.
- Google Patents. (n.d.). WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
- MDPI. (n.d.). Separation and Identification of 1,2,4-Trihydroxynaphthalene-1-O-glucoside in Impatiens glandulifera Royle.
-
YouTube. (2023). 2,4-DIHYDROXY ACETOPHENONE#PREPARATION OF 2,4-DIHYDROXY ACETOPHENONE. Retrieved from [Link]
Sources
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Common impurities in 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone and their removal
Technical Support Center: 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of this compound (CAS No: 315-44-6), a key building block in organic synthesis and pharmaceutical research.[1][2] As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
The primary synthesis route to this compound is the Friedel-Crafts acylation of resorcinol with a trifluoroacetylating agent, such as trifluoroacetic anhydride, often in the presence of a Lewis acid or under strong acid catalysis.[3][4][5] The impurity profile is directly related to the inherent reactivity of the starting materials and potential side reactions.
Common Impurities and Their Origins:
| Impurity | Chemical Name | Origin |
| Unreacted Starting Material | Resorcinol | Incomplete reaction conversion. |
| Unreacted Reagent/Byproduct | Trifluoroacetic acid | Hydrolysis of trifluoroacetic anhydride or used as a catalyst.[6] |
| Positional Isomer | 1-(3,5-Dihydroxyphenyl)-2,2,2-trifluoroethanone | Minor product from acylation at the less-favored C-5 position of resorcinol. |
| Polysubstituted Byproduct | 1,1'-(4,6-Dihydroxy-1,3-phenylene)bis(2,2,2-trifluoroethanone) | Di-acylation of the highly activated resorcinol ring. Friedel-Crafts acylations can lead to polysubstitution. |
| Degradation Products | Various oxidized/polymeric species | Resorcinol and the dihydroxyphenyl product are sensitive to oxidation, especially under harsh workup conditions or prolonged storage, leading to colored impurities. |
Q2: How can I perform a quick preliminary check for these impurities in my crude sample?
Before committing to advanced analytical techniques, a few simple benchtop methods can provide a good indication of your crude product's purity.
-
Melting Point Analysis: The pure compound has a reported melting point of approximately 103 °C.[7] A broad melting range or a depression of several degrees strongly indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): This is the most effective rapid check.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A starting point is a 7:3 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed.
-
Visualization: UV light (254 nm) and staining with potassium permanganate or ceric ammonium molybdate (CAM) stain. The phenolic groups are highly responsive to oxidative stains.
-
Interpretation: The product should appear as a single, well-defined spot. Unreacted resorcinol will have a different Rf value (typically lower, more polar), and less polar byproducts may run higher. Streaking can indicate acidic impurities or overloading.
-
Q3: What is the recommended first-pass purification method for crude this compound?
For most applications, a well-executed recrystallization is the most efficient method to significantly enhance purity by removing unreacted starting materials and most side-products.
Detailed Protocol: Recrystallization
-
Solvent Selection: The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. An ethanol/water or isopropanol/water system is often effective. Toluene can also be used for less polar impurities.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise at elevated temperature (e.g., ~60-70°C on a hot plate) with stirring until the solid just dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.
-
Decolorization (Optional): If your solution is highly colored (pink, brown), this indicates oxidative impurities. Add a small amount of activated carbon (a spatula tip) to the hot solution and swirl for 2-5 minutes. Caution: Do not add carbon to a boiling solution due to the risk of bumping.
-
Hot Filtration: If you used activated carbon, or if there are insoluble particulates, perform a hot filtration through a fluted filter paper into a pre-warmed clean flask to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the collected crystals with a small amount of ice-cold recrystallization solvent (or just the anti-solvent, e.g., cold water) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Confirm purity with melting point analysis and TLC.
Q4: My product is still not pure after recrystallization. What are my next steps?
If recrystallization fails to remove impurities, particularly isomers or byproducts with similar solubility, flash column chromatography is the next logical step. The hydroxyl groups provide a strong handle for separation on silica gel.
Detailed Protocol: Flash Column Chromatography
-
Adsorbent: Standard silica gel (40-63 µm particle size).
-
Eluent System: A gradient or isocratic system of hexane and ethyl acetate is standard. Based on your TLC analysis, choose a solvent ratio that gives your product an Rf value of ~0.25-0.35 for optimal separation.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc). Ensure a flat, stable bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like acetone or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method generally provides superior resolution compared to liquid loading. Carefully add the dry-loaded sample to the top of the column bed.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the eluent polarity (e.g., move from 9:1 to 7:3 Hexane:EtOAc) to elute your target compound.
-
Fraction Analysis: Monitor the eluted fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.
Workflow & Troubleshooting
The following diagram outlines the logical workflow for the purification and analysis of this compound.
Caption: Purification and analysis workflow for this compound.
References
-
Cas 315-44-6,Ethanone, 1-(2,4-dihydroxyphenyl)- . (n.d.). LookChem. Retrieved from [Link]
-
Ethanone, 1-(2,4-dihydroxyphenyl)- . (2018, February 16). SIELC Technologies. Retrieved from [Link]
-
Roccatano, D., Colombo, G., & Di Nola, A. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study . Proceedings of the National Academy of Sciences, 99(19), 12179–12184. Retrieved from [Link]
- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. (2016). Google Patents.
-
Majid, M., Bagher, M., & Vessally, E. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products . RSC Advances, 8(70), 40223–40254. Retrieved from [Link]
-
Majid, M., Bagher, M., & Vessally, E. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products . RSC Advances, 8(70), 40223–40254. Available from [Link]
-
Synthesis and crystal structure of 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone . (n.d.). PubChem. Retrieved from [Link]
- A kind of friedel-crafts acylation of trifluoroacetic acid catalysis. (2017). Google Patents.
-
Ethanone, 2,2,2-trifluoro-1-(4-hydroxyphenyl)- . (n.d.). Angene Chemical. Retrieved from [Link]
-
Peng, H., Zhao, C.-X., & Gong, Y.-F. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones . Chemical Journal of Chinese Universities, 14(10), 1380. Retrieved from [Link]
-
Yeole, R. D., Lawand, S. V., Bhavsar, S. B., & Deshpande, P. K. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 . Indian Journal of Pharmaceutical Sciences, 68(3), 335. Retrieved from [Link]
-
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone Impurity . (n.d.). Anant Pharmaceuticals Pvt. Ltd. Retrieved from [Link]
-
Overview on PFAS analytical methods . (n.d.). Publications Office of the European Union. Retrieved from [Link]
-
Organic Syntheses Procedure . (n.d.). Organic Syntheses. Retrieved from [Link]
-
Priyanka, K. P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone . Acta Crystallographica Section E: Crystallographic Communications, E78, 1127–1130. Retrieved from [Link]
- Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives. (n.d.). Google Patents.
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- 5. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones [cjcu.jlu.edu.cn]
- 6. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting guide for the synthesis of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone
Welcome to the technical support center for the synthesis of 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, offering in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to provide you with the expertise to navigate the complexities of this synthesis with confidence and precision.
Frequently Asked Questions (FAQs)
1. What are the primary synthetic routes to prepare this compound?
There are two principal methods for the synthesis of this compound: the Houben-Hoesch reaction and the Fries rearrangement.
-
Houben-Hoesch Reaction: This is an acid-catalyzed reaction where a nitrile (trifluoroacetonitrile) reacts with an electron-rich arene (resorcinol) to form an aryl ketone.[1][2][3] This method is often favored for its directness. The reaction typically employs a Lewis acid catalyst, such as zinc chloride, and hydrogen chloride.[1][2]
-
Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester (resorcinol trifluoroacetate) to a hydroxy aryl ketone.[4][5] The reaction is promoted by a Lewis acid (e.g., AlCl₃, BF₃, TiCl₄) or a strong Brønsted acid.[5] It is a valuable alternative, particularly when direct acylation is problematic.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am attempting the synthesis of this compound via the Houben-Hoesch reaction with resorcinol and trifluoroacetonitrile, but I'm consistently getting low yields or no desired product. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in the Houben-Hoesch reaction for this specific synthesis is a common issue that can often be traced back to several critical factors related to reagents, reaction conditions, and the inherent reactivity of the starting materials.
Potential Causes and Solutions:
-
Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., ZnCl₂) is crucial for activating the nitrile.
-
Insight: Anhydrous conditions are paramount. Zinc chloride is highly hygroscopic, and any moisture will deactivate it.
-
Protocol: Ensure your zinc chloride is freshly fused or dried under high vacuum before use. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).
-
-
Low Electrophilicity of the Nitrile: Trifluoroacetonitrile is a gas and can be challenging to handle. Its concentration in the reaction mixture might be insufficient.
-
Insight: The formation of the nitrilium ion intermediate is the key electrophilic species.[2]
-
Protocol: Use a sealed reaction vessel to prevent the escape of trifluoroacetonitrile gas. Alternatively, generate the nitrile in situ or use a trifluoroacetic acid derivative that can be converted to the reactive species under the reaction conditions. Some protocols have found success using superacids like trifluoromethanesulfonic acid (TfOH) to promote the reaction with fluoro-substituted nitriles.[1]
-
-
Substrate Decomposition: Resorcinol is highly activated and can be susceptible to polymerization or side reactions under harsh acidic conditions.
-
Insight: The reaction requires a delicate balance between activating the nitrile and preventing substrate degradation.
-
Protocol: Maintain a low reaction temperature, at least initially, to control the reaction rate. Gradual warming may be necessary to drive the reaction to completion. Monitor the reaction closely by TLC or LC-MS.
-
Troubleshooting Workflow: Low Yield in Houben-Hoesch Reaction
Caption: A flowchart for troubleshooting low product yield.
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My reaction, using the Fries rearrangement of resorcinol trifluoroacetate, is producing a mixture of ortho and para isomers, along with some unreacted starting material. How can I improve the selectivity and simplify the purification?
Answer:
The Fries rearrangement is known for often producing a mixture of ortho and para isomers, and the ratio is highly dependent on the reaction conditions.[4]
Controlling Regioselectivity:
| Condition | Effect on Isomer Ratio | Rationale |
| Low Temperature | Favors para product | Kinetically controlled pathway.[4] |
| High Temperature | Favors ortho product | Thermodynamically controlled pathway; the ortho isomer can form a more stable chelate with the Lewis acid.[4] |
| Non-polar Solvents | Favors ortho product | Encourages intramolecular rearrangement.[4] |
| Polar Solvents | Favors para product | Promotes intermolecular acylium ion formation.[4] |
Purification Strategies:
-
Column Chromatography: This is the most common method for separating the isomers.
-
Insight: The polarity difference between the ortho and para isomers is often sufficient for separation on silica gel.
-
Protocol: Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Monitor the fractions carefully by TLC.
-
-
Recrystallization: If one isomer is formed in significant excess, recrystallization can be an effective purification method.
-
Insight: The desired product has a reported melting point of 103 °C.[6] Finding a suitable solvent system where the desired isomer has lower solubility than the impurities at a lower temperature is key.
-
Protocol: Experiment with various solvent systems (e.g., toluene, ethanol/water, dichloromethane/hexane) to find the optimal conditions for selective crystallization.
-
Issue 3: Incomplete Reaction or Stalling
Question: My Fries rearrangement of resorcinol trifluoroacetate seems to stall, leaving a significant amount of starting material even after prolonged reaction times. What could be the cause?
Answer:
An incomplete or stalled Fries rearrangement often points to issues with the catalyst or the reaction setup.
Potential Causes and Solutions:
-
Insufficient Catalyst: The Lewis acid is consumed by complexation with both the starting material and the product.[5][7]
-
Insight: Stoichiometric or even excess amounts of the Lewis acid are often required.
-
Protocol: Use at least one equivalent of the Lewis acid. For sluggish reactions, a slight excess (e.g., 1.1-1.2 equivalents) may be beneficial.
-
-
Catalyst Deactivation: As mentioned previously, moisture is detrimental to Lewis acids.
-
Insight: Any water present in the solvent or on the glassware will react with and deactivate the catalyst.
-
Protocol: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use and assemble the reaction setup under an inert atmosphere.
-
Experimental Workflow for Fries Rearrangement
Caption: A typical workflow for the Fries rearrangement.
Issue 4: Unexpected Side Products
Question: I am observing an unexpected side product in my reaction. What could it be and how can I prevent its formation?
Answer:
The formation of unexpected side products is often due to the high reactivity of the resorcinol ring.
Common Side Reactions and Prevention:
-
Di-acylation: The highly activated resorcinol ring can undergo a second acylation.
-
Insight: This is more likely to occur if an excess of the acylating agent is used or if the reaction temperature is too high.
-
Prevention: Use a 1:1 stoichiometry of the reactants. Maintain a low reaction temperature to improve selectivity.
-
-
O-acylation vs. C-acylation: In some instances, especially with milder catalysts, the competing O-acylation of the product's hydroxyl groups can occur.[8]
-
Insight: The choice of catalyst and reaction conditions can influence the C- vs. O-acylation outcome.
-
Prevention: Stronger Lewis acids and appropriate temperatures generally favor the desired C-acylation (Fries rearrangement).
-
-
Decomposition/Polymerization: As mentioned, harsh conditions can lead to the degradation of the starting material or product.
-
Prevention: Careful control of temperature and reaction time is crucial. The use of milder, modern catalysts such as methanesulfonic acid has been reported to minimize degradation.[5]
-
Characterization of this compound
Question: How can I confirm that I have successfully synthesized the target compound?
Answer:
Standard spectroscopic methods are used to confirm the identity and purity of the final product.
-
NMR Spectroscopy:
-
¹H NMR: Expect to see signals for the aromatic protons and the two hydroxyl protons. The chemical shifts of the hydroxyl protons can be broad and may vary depending on the solvent and concentration.
-
¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon, the trifluoromethyl carbon (with C-F coupling), and the aromatic carbons.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (206.12 g/mol ).[6] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the hydroxyl groups (broad, around 3200-3600 cm⁻¹) and the carbonyl group (around 1640-1680 cm⁻¹).
-
Melting Point: The purified compound should have a sharp melting point around 103 °C.[6] A broad melting range suggests the presence of impurities.
References
-
Fries rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]
-
Hoesch reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
- Prakash, G. K. S., Mathew, T., & Olah, G. A. (2010). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. Journal of Fluorine Chemistry, 131(12), 1262–1266.
-
SynArchive. (n.d.). Houben-Hoesch Reaction. Retrieved from [Link]
- Tantravedi, P., Sahu, V. K., & Parihar, J. S. (2020). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions.
- The Royal Society of Chemistry. (2009).
-
YouTube. (2021, October 27). Fries Rearrangement. Professor Dave Explains. Retrieved from [Link]
-
YouTube. (2022, April 17). Fries Rearrangement mechanism trick / Organic Name Reaction Mechanism / Fries Rearrangement IIT JEE. Chemistry Education. Retrieved from [Link]
Sources
- 1. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. echemi.com [echemi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
Stability issues of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone under different conditions
Welcome to the comprehensive technical support guide for 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone (CAS 315-44-6), also known as 4-trifluoroacetylresorcinol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound during experimentation and storage. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established principles of organic chemistry and pharmaceutical stability testing.
I. Introduction to the Stability Profile of this compound
This compound is a versatile building block in organic synthesis, particularly in pharmaceutical research.[1] Its structure, featuring a resorcinol moiety and a trifluoromethyl ketone group, presents unique stability considerations. The electron-rich dihydroxy-substituted aromatic ring is susceptible to oxidation, while the phenolic hydroxyl groups can be influenced by pH. Understanding these potential degradation pathways is crucial for ensuring the integrity of your experimental results and the shelf-life of the compound.
This guide will address common stability-related issues encountered during the handling and use of this compound, providing both theoretical explanations and practical solutions.
II. Frequently Asked Questions (FAQs) on Compound Stability
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. The dihydroxyphenyl moiety is particularly susceptible to oxidative degradation, which can be accelerated by basic pH, light, and heat.[2][3]
Q2: What is the optimal pH range for storing solutions of this compound?
A2: Acidic to neutral pH (pH 3-7) is generally recommended for storing phenolic compounds to minimize oxidation.[3][4] Alkaline conditions (high pH) can deprotonate the phenolic hydroxyl groups, forming phenoxide ions that are more susceptible to oxidation, potentially leading to colored degradation products.[3][4][5]
Q3: Is this compound sensitive to light?
A3: Yes, compounds with phenolic structures can be light-sensitive.[2] Exposure to UV or even ambient light over extended periods can induce photodegradation. It is advisable to store both the solid compound and its solutions in amber vials or protected from light.[6]
Q4: How does temperature affect the long-term stability of the compound?
A4: Elevated temperatures can accelerate degradation processes. For long-term storage, it is recommended to keep the solid compound in a cool, dark, and dry place. Solutions should ideally be stored at refrigerated temperatures (2-8 °C) to slow down potential degradation reactions.
Q5: What are the visual indicators of compound degradation?
A5: A noticeable change in color, such as the appearance of a yellow or brown tint in the solid or its solutions, is a common indicator of degradation, likely due to the formation of oxidized polymeric products. The formation of precipitates can also indicate the generation of insoluble degradation products.
III. Troubleshooting Guide for Common Stability Issues
This section provides a structured approach to identifying and resolving common problems encountered during the use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution turns yellow/brown over time. | Oxidation of the dihydroxyphenyl ring. This is accelerated by exposure to air (oxygen), basic pH, and light.[2][7] | - Prepare solutions fresh whenever possible. - Use deoxygenated solvents by sparging with an inert gas (nitrogen or argon). - Store solutions under an inert atmosphere. - Adjust the pH of the solution to be slightly acidic (pH 4-6) using a suitable buffer. - Store solutions in amber vials or wrapped in aluminum foil to protect from light.[6] - Store solutions at refrigerated temperatures (2-8 °C). |
| Inconsistent results in biological assays. | Degradation of the active compound. The degradation products may have different or no biological activity, leading to variability in experimental outcomes. | - Confirm the purity of the compound before use with a suitable analytical method (e.g., HPLC, NMR). - Perform a forced degradation study under your experimental conditions to understand the compound's stability in your specific assay medium.[8][9] - Prepare stock solutions in a stable solvent (e.g., DMSO, ethanol) and make final dilutions in aqueous media immediately before the experiment. |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. These can arise from hydrolysis, oxidation, or photodegradation. | - Analyze a freshly prepared sample as a reference. - Compare the chromatograms of aged and fresh samples to identify degradation peaks. - To identify the nature of the degradation, conduct forced degradation studies under specific conditions (acid, base, peroxide, heat, light) and analyze the resulting samples.[8][9] |
| Difficulty in dissolving the compound after storage. | Formation of insoluble polymers. This can be a result of extensive degradation. | - Visually inspect the solid for any changes in color or texture before use. - If polymerization is suspected, it is recommended to use a fresh batch of the compound. |
IV. Experimental Protocols for Stability Assessment
To proactively assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate degradation.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and the stability of the compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the solid compound and a vial of the stock solution in an oven at 60°C for 24 hours.
-
Photolytic Degradation: Expose a sample of the solid compound and a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Visualizing the Workflow
Caption: Workflow for a forced degradation study.
V. Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible under stress conditions.
Oxidative Degradation Pathway
The resorcinol ring is susceptible to oxidation, which can lead to the formation of quinone-type structures. These quinones can subsequently polymerize to form colored products.
Caption: Potential oxidative degradation pathway.
VI. Recommendations for Handling and Storage
To ensure the highest quality and consistency of your experimental results, please adhere to the following best practices:
-
Storage of Solid: Store the solid compound in a tightly sealed container, protected from light, in a cool and dry place. Long-term storage at -20°C is recommended.
-
Preparation of Solutions: Prepare solutions fresh for each experiment. If stock solutions are required, prepare them in a high-purity, anhydrous solvent like DMSO or ethanol and store them in small aliquots at -20°C or -80°C in amber vials under an inert atmosphere.
-
Use in Aqueous Media: When diluting into aqueous buffers for assays, do so immediately before use. Be mindful of the pH of the final solution.
-
Purity Verification: Periodically check the purity of the solid compound and stock solutions, especially if they have been stored for an extended period.
By understanding the potential stability issues and implementing these preventative measures, you can ensure the reliability and reproducibility of your research involving this compound.
References
-
LookChem. Cas 315-44-6,Ethanone, 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoro-. [Link]
-
PubChem. 1-(2,4-Dihydroxyphenyl)-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone. [Link]
- Bodhipaksha, L. et al. Role of Effluent Organic Matter in the Photochemical Degradation of Compounds of Wastewater Origin. Environmental Science & Technology, 2015.
- Loba Chemie. 2,4-DIHYDROXY ACETO PHENONE FOR SYNTHESIS MSDS. 2016.
- Google Patents.
-
Organic Syntheses. 2,6-dihydroxyacetophenone. [Link]
-
PubChem. 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone. [Link]
-
PubMed. Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin. [Link]
- Google Patents.
-
SIELC Technologies. Ethanone, 1-(2,4-dihydroxyphenyl)-. [Link]
-
PubMed. Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. [Link]
-
PubMed Central. Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1. [Link]
-
ResearchGate. Formation/degradation profile of resorcinol. [Link]
-
PubMed Central. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. [Link]
-
PubMed. Effect of pH on the stability of plant phenolic compounds. [Link]
-
Semantic Scholar. Effect of pH on the stability of plant phenolic compounds. [Link]
-
ResearchGate. Effect of pH on the Stability of Plant Phenolic Compounds. [Link]
-
RSC Publishing. Effect of phenolic compounds on the oxidative stability of ground walnuts and almonds. [Link]
-
SciSpace. Effect of pH on the Stability of Plant Phenolic Compounds. [Link]
-
PubMed. Oxidative stability, phenolic compounds and antioxidant potential of a virgin olive oil enriched with natural bioactive compounds. [Link]
-
Frontiers. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. [Link]
-
Acta Pharmaceutica Sciencia. Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. [Link]
-
RSC Publishing. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. [Link]
-
CONICET. Trends in Analytical chemistry. [Link]
-
ResearchGate. (PDF) Advanced oxidation processes for degradation of pharmaceuticals used during COVID-19 pandemic. [Link]
-
Dalton Transactions (RSC Publishing). Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping. [Link]
-
PubMed. Thermal Decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a Novel Brominated Flame Retardant. [Link]
-
ResearchGate. Thermal decomposition behavior of 1,2-bis-(2,4,6-tribromophenoxy)ethane. [Link]
-
PubMed Central. Kinetics of thermal degradation and lifetime study of poly(vinylidene fluoride) (PVDF) subjected to bioethanol fuel accelerated aging. [Link]
-
Environmental Engineering Research. Photocatalytic degradation of flumequine by N-doped TiO 2 catalysts under simulated sunlight. [Link]
-
ResearchGate. Photodegradation of four fluoroquinolone compounds by titanium dioxide under simulated solar light irradiation. [Link]
-
ResearchGate. UV-Induced Photodegradation of 2,4,6-Trichlorophenol Using Ag–Fe2O3–CeO2 Photocatalysts. [Link]
Sources
- 1. Cas 315-44-6,Ethanone, 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoro- (9CI) | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. medipol.edu.tr [medipol.edu.tr]
- 9. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
How to avoid byproduct formation in the acylation of resorcinol
Welcome to the technical support center for the acylation of resorcinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this crucial synthetic transformation. Our goal is to help you navigate the complexities of this reaction, minimize byproduct formation, and maximize the yield and purity of your target acylresorcinols.
The acylation of resorcinol is a cornerstone reaction for synthesizing valuable dihydroxyaryl ketones, such as 2',4'-dihydroxyacetophenone (resoacetophenone), which are key intermediates in the manufacturing of pharmaceuticals, fine chemicals, and cosmetics.[1][2] While seemingly straightforward, the high reactivity of the resorcinol nucleus presents a significant challenge: controlling the selectivity between C-acylation and O-acylation, as well as preventing multiple acylations on the ring. This guide provides expert insights and field-proven protocols to address these specific issues.
Troubleshooting Guide & FAQs
This section directly addresses common problems encountered during the acylation of resorcinol in a practical question-and-answer format.
Question 1: My reaction is producing a significant amount of a soluble, non-ketonic byproduct. What is it and how can I prevent it?
Answer: You are likely observing significant O-acylation , where the acyl group attaches to one of the phenolic oxygens instead of the aromatic ring, forming a resorcinol monoester. This is a classic example of kinetic versus thermodynamic control in the acylation of phenols.
-
Causality: O-acylation is often the kinetically favored pathway, meaning it happens faster, especially under milder conditions or in the absence of a strong Lewis acid. The desired C-acylation, an electrophilic aromatic substitution, is thermodynamically more stable but requires harsher conditions to proceed efficiently.
-
Troubleshooting & Optimization:
-
Ensure Sufficient Lewis Acid: For Friedel-Crafts type reactions using acyl chlorides or anhydrides, a stoichiometric amount of a Lewis acid (e.g., AlCl₃, ZnCl₂) is often required. The Lewis acid coordinates to both the acylating agent (making it a more potent electrophile) and the phenolic oxygens, which disfavors O-acylation and promotes C-acylation.[1]
-
Promote the Fries Rearrangement: The O-acylated ester is not a lost cause. This intermediate can be converted to the desired C-acylated product via the Fries rearrangement , which is catalyzed by Lewis acids.[3][4] If you have already formed the ester, you can subject the crude product to Fries rearrangement conditions (e.g., heating with AlCl₃). However, it is more efficient to choose conditions that favor direct C-acylation from the start.
-
Control Reaction Temperature: The regioselectivity of the Fries rearrangement is temperature-dependent. Lower temperatures tend to favor the para-acylated product, while higher temperatures favor the ortho-isomer.[5] For producing 2',4'-dihydroxyacetophenone, controlling the temperature is crucial for maximizing the yield of the desired isomer.
-
Question 2: I am trying to synthesize a mono-acylated resorcinol, but my final product is contaminated with a di-acylated species. How can I improve selectivity?
Answer: The formation of di-acylated byproducts, such as 4,6-diacetylresorcinol, occurs because the resorcinol ring is highly activated by the two hydroxyl groups, making it susceptible to multiple substitutions.[6][7]
-
Causality: Once the first acyl group is added (typically at the 4-position), the ring remains sufficiently activated for a second acylation to occur, usually at the 6-position. This is especially prevalent when using an excess of the acylating agent or under forcing reaction conditions.
-
Troubleshooting & Optimization:
-
Control Stoichiometry: Carefully control the molar ratio of the acylating agent to resorcinol. Use a ratio as close to 1:1 as possible. While a slight excess of the acylating agent may be needed to drive the reaction to completion, a large excess will significantly promote di-acylation.
-
Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by TLC or HPLC). Stop the reaction as soon as the starting material is consumed to prevent the subsequent formation of the di-acylated product. Running the reaction at the lowest effective temperature can also help improve selectivity.
-
Choice of Method (The Hoesch Reaction): For synthesizing mono-acyl ketones, the Hoesch reaction is often superior to the Friedel-Crafts reaction.[8][9] This method uses a nitrile (e.g., acetonitrile) as the acylating agent in the presence of HCl and a Lewis acid like zinc chloride.[10][11] It is particularly well-suited for highly activated phenols like resorcinol and generally gives clean mono-acylation.[8][10]
-
Question 3: My goal is a greener synthesis using acetic acid, but the reaction is slow and yields are low. How can I improve this process?
Answer: Using acetic acid as the acylating agent is an excellent green chemistry approach as it avoids corrosive acyl chlorides and restricted anhydrides, with water being the only byproduct.[1][12] However, the lower reactivity of carboxylic acids requires specific catalytic systems and conditions.
-
Causality: Acetic acid is a weaker acylating agent than acyl chlorides or anhydrides. The reaction requires a strong acid catalyst to protonate the acetic acid, forming a more reactive acylium ion intermediate. Furthermore, the water generated during the reaction can inhibit the catalyst and reverse the reaction.
-
Troubleshooting & Optimization:
-
Use an Effective Solid Acid Catalyst: Traditional Lewis acids like ZnCl₂ can be used in molar excess, but this creates waste disposal problems.[12][13] A better approach is to use a reusable solid acid catalyst. Ion-exchange resins like Amberlyst-36 have been shown to be highly effective for this transformation.[1][13] Other options include sulfated zirconia or dodecatungstophosphoric acid (DTP) supported on K-10 clay.[1]
-
Remove Water As It Forms: The removal of water is critical for driving the equilibrium towards the product. This can be achieved by performing the reaction in a solvent that allows for azeotropic removal of water using a Dean-Stark apparatus, or by carrying out the reaction under conditions where water is continuously removed.[14]
-
Optimize Reaction Conditions: When using acetic acid, higher temperatures (e.g., 100-130°C) are typically necessary to achieve a reasonable reaction rate.[15] A patent describes a process reacting resorcinol and acetic acid in the presence of a proton acid catalyst while removing the formed water.[14]
-
Data Summary: Catalyst and Condition Selection
| Reaction Type | Acylating Agent | Catalyst | Key Conditions & Considerations | Primary Product |
| Friedel-Crafts | Acyl Chloride / Anhydride | AlCl₃, ZnCl₂ | Stoichiometric catalyst required. Risk of O-acylation and di-acylation. Can promote Fries rearrangement.[1] | 4-Acylresorcinol |
| Hoesch Reaction | Nitrile (e.g., CH₃CN) + HCl | ZnCl₂ | Excellent for mono-acylation of activated phenols.[8][9][10] Reaction proceeds via a ketimine intermediate.[8] | 4-Acylresorcinol |
| Green Acylation | Carboxylic Acid (e.g., Acetic Acid) | Solid Acids (e.g., Amberlyst-36) | Reusable catalyst, benign byproduct (H₂O).[1][13] Requires higher temperatures and water removal.[14] | 4-Acylresorcinol |
| Fries Rearrangement | Phenyl Ester | AlCl₃, HF | Rearrangement of O-acylated intermediate. Temperature influences ortho/para selectivity.[3][5] | Mixture of 2- and 4-Acylresorcinol |
Experimental Protocols
Protocol 1: Selective Mono-acylation via the Hoesch Reaction
This protocol is optimized for the synthesis of 2',4'-dihydroxyacetophenone from resorcinol and acetonitrile.
-
Setup: Equip a three-necked, round-bottom flask with a gas inlet tube, a magnetic stirrer, and a reflux condenser protected by a calcium chloride drying tube. Ensure all glassware is thoroughly dried.
-
Reagents: To the flask, add resorcinol (1.0 eq), freshly fused and powdered zinc chloride (1.2 eq), and dry diethyl ether as the solvent.
-
Reaction Initiation: Cool the stirred suspension in an ice bath to 0°C. Begin bubbling dry hydrogen chloride (HCl) gas through the mixture. After 15-20 minutes, add acetonitrile (1.1 eq) dropwise.
-
Reaction: Continue to pass a slow stream of HCl gas through the reaction mixture at 0°C for 2-4 hours, then allow it to warm to room temperature and stir overnight. A thick, yellow precipitate of the ketimine hydrochloride intermediate should form.[10]
-
Workup: Decant the ether solvent. Add water to the solid residue and heat the mixture on a steam bath for 1 hour to hydrolyze the ketimine.[9]
-
Purification: Cool the aqueous solution. The product, 2',4'-dihydroxyacetophenone, will often crystallize upon cooling. Collect the solid by filtration and recrystallize from hot water or dilute ethanol.
Protocol 2: Green Acylation using Acetic Acid and Amberlyst-36
This protocol is a greener alternative that avoids metallic catalysts and harsh reagents.[1][13]
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: Charge the flask with resorcinol (1.0 eq), glacial acetic acid (used in excess, e.g., 10 eq), and Amberlyst-36 resin (e.g., 0.05 g per cm³ of liquid).[1]
-
Reaction: Heat the mixture in an isothermal oil bath to 120°C with vigorous stirring (e.g., 800 rpm) for several hours.[1] Monitor the reaction by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture and filter to recover the Amberlyst-36 catalyst. The catalyst can be washed, dried, and reused.[1][13]
-
Purification: Remove the excess acetic acid from the filtrate under reduced pressure. The crude product can then be purified by recrystallization from water.
Diagrams
Reaction Pathway: C-Acylation vs. O-Acylation
Caption: Competing pathways in resorcinol acylation.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting resorcinol acylation.
References
- Hoesch reaction - Grokipedia.
- HOUBEN–HOESCH REACTION - B N College, Bhagalpur. (2020-05-14).
- A green route for the acylation of resorcinol with acetic acid - Future4200.
-
Fries rearrangement - Wikipedia. Available at: [Link]
- The fries reaction.
- Method for synthesizing 4-alkylresorcinol by solvent-free system - Google Patents. (CN109534961B).
-
Hoesch reaction - Wikipedia. Available at: [Link]
-
Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens - PMC - NIH. Available at: [Link]
-
Acylation of phenols - University of Calgary. Available at: [Link]
-
A green route for the acylation of resorcinol with acetic acid | Request PDF - ResearchGate. Available at: [Link]
-
Houben-Hoesch reaction - Chemistry Online. (2023-01-17). Available at: [Link]
- Process for the synthesis of alkylresorcinols - Google Patents. (US20060129002A1).
-
Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Available at: [Link]
- STUDIES IN THE FRIEDEL-CRAFTS REACTION. - Part IV.
-
The Fries Reaction - Organic Reactions. Available at: [Link]
-
asian journal of chemistry - Semantic Scholar. (2017-01-31). Available at: [Link]
-
Houben Hoesch Reaction || Polyhydroxy Phenol || Acylation || BSc #NEET #JEE - YouTube. (2023-12-18). Available at: [Link]
-
View of Synthesis of 2,4-Dihydroxyacetophenone Compound and its Antioxidant Activity Assay. Available at: [Link]
-
A green route for the acylation of resorcinol with acetic acid | Semantic Scholar. (2002-11-01). Available at: [Link]
-
Mechanistic and electronic considerations of resorcinol alkylation... - ResearchGate. Available at: [Link]
-
Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid | Asian Journal of Chemistry. (2017-01-31). Available at: [Link]
- Preparation of 2,4-dihydroxyacetophenone - Google Patents. (JPS5965039A).
- Process for producing 2,4-dihydroxyacetophenone - Google Patents. (US5621146A).
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Technical Support Center: Catalyst Selection and Optimization for 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone Synthesis
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the nuanced challenges of synthesizing 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone, a key intermediate in pharmaceutical and materials science.[1][2] The synthesis, a Friedel-Crafts acylation of resorcinol, is deceptively complex due to the substrate's reactivity. This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low or fails completely. What are the most common causes?
This is a frequent issue stemming from the sensitive nature of Friedel-Crafts acylations, especially with highly activated phenolic substrates like resorcinol. The primary culprits are catalyst deactivation and suboptimal reaction conditions.
-
Catalyst Deactivation by Water: Lewis acid catalysts (e.g., AlCl₃, BF₃) and many Brønsted acids are extremely sensitive to moisture.[3][4] Any water in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst. Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and employ fresh or newly opened reagents.
-
Catalyst Complexation with Substrate/Product: The hydroxyl groups of resorcinol and the ketone in the product can act as Lewis bases, forming stable complexes with Lewis acid catalysts.[4][5] This effectively sequesters the catalyst, removing it from the reaction cycle. For this reason, stoichiometric or even excess amounts of the catalyst are often required, rather than truly catalytic amounts.[3][6]
-
Sub-optimal Temperature: The reaction's activation energy may not be met at room temperature. Conversely, excessively high temperatures can promote side reactions and decomposition of the product or starting material.[3] Temperature optimization is critical and catalyst-dependent.
-
Insufficient Catalyst Loading: Due to the aforementioned complexation, a catalytic amount of a Lewis acid is often insufficient.[4] Ensure you are using at least a stoichiometric equivalent relative to the acylating agent.
Q2: I'm observing significant byproduct formation, particularly an ester. How can I favor the desired C-acylation over O-acylation?
Phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-acylation) to form the desired ketone, or on the phenolic oxygen (O-acylation) to form a phenyl ester.[5][6] This competition is a central challenge in this synthesis.
-
Mechanism of Competition: O-acylation is often kinetically favored, while C-acylation is thermodynamically favored. The key is to establish conditions that either directly promote C-acylation or facilitate the rearrangement of the O-acylated intermediate to the C-acylated product.
-
The Fries Rearrangement: The phenyl ester formed via O-acylation can undergo an intramolecular rearrangement to the desired hydroxyarylketone under Friedel-Crafts conditions.[6][7] This reaction is strongly promoted by an excess of a strong Lewis or Brønsted acid catalyst.[5]
-
Catalyst Concentration is Key: The ratio of C- to O-acylated products is heavily influenced by catalyst concentration.[5]
-
High Catalyst Concentration (e.g., >1 equivalent or neat acid): Favors C-acylation. A large excess of catalyst, such as using Trifluoromethanesulfonic acid (TfOH) as both the catalyst and solvent, can drive the reaction toward the thermodynamically stable C-acylated product, promoting the in-situ Fries rearrangement of any ester formed.[5][6]
-
Low Catalyst Concentration: Favors O-acylation. Using only a small, catalytic amount of acid is likely to yield the phenyl ester as the major product.[5]
-
Q3: What are the best catalyst choices for this reaction, and what are their trade-offs?
Catalyst selection is the most critical parameter for optimizing this synthesis. The choice impacts yield, selectivity, and process safety. Traditional Lewis acids, strong Brønsted acids, and modern solid acids are the main options.
-
Traditional Lewis Acids (e.g., AlCl₃, ZnCl₂, BF₃):
-
Mechanism: They activate the trifluoroacetic anhydride (TFAA) to generate a potent electrophile.
-
Pros: Well-established and effective for many Friedel-Crafts reactions.
-
Cons: Require stoichiometric amounts, are highly sensitive to moisture, and generate significant corrosive and toxic waste upon aqueous workup.[3][8][9] The complexation with hydroxyl groups is a major drawback, often leading to high catalyst loading and viscous reaction mixtures.[4][8]
-
-
Strong Brønsted Acids (e.g., TfOH, TFA):
-
Mechanism: These superacids protonate the acylating agent, increasing its electrophilicity.[6]
-
Pros: Trifluoromethanesulfonic acid (TfOH) is exceptionally effective, often providing high yields under milder conditions.[6][10] It can serve as both catalyst and solvent and is highly effective at promoting the Fries rearrangement to ensure C-acylation.[6] Trifluoroacetic acid (TFA) itself can also catalyze the reaction, offering a potentially recyclable and less hazardous option.[11][12]
-
Cons: These are highly corrosive acids requiring careful handling. TfOH is also relatively expensive.
-
-
Heterogeneous Solid Acids (e.g., Zeolites, Ion-Exchange Resins):
-
Mechanism: Provide acidic sites on a solid support, allowing for a heterogeneous reaction.
-
Pros: Align with green chemistry principles.[13] They are easily separated from the reaction mixture by simple filtration, are often reusable, and can reduce waste streams.[9][14] Shape-selective catalysts like zeolites can also improve regioselectivity.[9] Amberlyst-36, an ion exchange resin, has proven effective in the acylation of resorcinol.[13]
-
Cons: May require higher temperatures or longer reaction times compared to homogeneous catalysts. Catalyst deactivation through pore blocking can be an issue.
-
Data Summary: Catalyst System Comparison
| Catalyst System | Typical Loading | Solvent | Temperature | Pros | Cons & Common Issues |
| AlCl₃ / BF₃·OEt₂ | >1.0 equivalent | Nitrobenzene, CS₂, Dichloromethane | 0 °C to reflux | High reactivity, well-documented | Moisture sensitive, stoichiometric requirement, significant waste, catalyst complexation.[3][4] |
| TfOH | Catalytic to excess (solvent) | Acetonitrile or Neat | Room Temp. to 85 °C | Excellent yields, promotes C-acylation via Fries rearrangement, milder conditions.[5][6] | Corrosive, high cost. |
| TFA / TFAA | Catalytic to excess (solvent) | Neat | Reflux | Catalyst is recyclable, less corrosive than other superacids, high atom economy.[11] | May require higher temperatures, potential for side reactions like trifluoroacetylation of amines if present.[15][16] |
| Solid Acids (Zeolites, Resins) | Catalytic (w/w basis) | High-boiling non-polar solvents or solvent-free | 100-160 °C | Recyclable, "green" process, easy product separation, reduced waste.[9][13] | Can require higher temperatures, potential for lower activity, catalyst deactivation. |
Visualizing the Process
Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence for diagnosing and resolving low-yield issues in your synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
Generalized Reaction Mechanism
The synthesis proceeds via an electrophilic aromatic substitution pathway. A strong acid catalyst is essential for activating the acylating agent.
Caption: The three key stages of the Friedel-Crafts acylation reaction.
Experimental Protocols
Protocol 1: Trifluoroacetylation of Resorcinol using Trifluoromethanesulfonic Acid (TfOH)
This protocol is recommended for achieving high C-acylation selectivity and good yields, leveraging the power of TfOH to promote the Fries rearrangement.[5][6]
Materials:
-
Resorcinol (1.0 eq)
-
Trifluoroacetic Anhydride (TFAA) (1.1 eq)
-
Trifluoromethanesulfonic Acid (TfOH) (used as solvent, ~5-10 mL per gram of resorcinol)
-
Dichloromethane (DCM) for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add resorcinol.
-
Catalyst/Solvent Addition: Carefully add Trifluoromethanesulfonic acid (TfOH) at room temperature with stirring until the resorcinol is fully dissolved. Caution: TfOH is a strong, corrosive acid. Handle with extreme care in a fume hood.
-
Acylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Add trifluoroacetic anhydride (TFAA) dropwise via syringe over 15-20 minutes. An exotherm may be observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice and water. This step should be done slowly and in a fume hood.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (careful of gas evolution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Prakash, G. K. S., & Mathew, T. (2010). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Catalysts, MDPI. [Link]
-
ResearchGate. (2025). A green route for the acylation of resorcinol with acetic acid. [Link]
-
Chen, F., et al. (2017). Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. Asian Journal of Chemistry. [Link]
- Google Patents. (2017).
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. [Link]
-
NIH. (n.d.). Water compatible silica supported iron trifluoroacetate and trichloroacetate: as prominent and recyclable Lewis acid catalysts for solvent-free green synthesis of hexahydroquinoline-3-carboxamides. [Link]
-
ResearchGate. (2018). How can I perform Friedel crafts acylation with phenol?. [Link]
-
Reddit. (2022). Procedure for Friedel-Crafts Acylation of Phenol. [Link]
-
Future4200. (n.d.). A green route for the acylation of resorcinol with acetic acid. [Link]
-
LookChem. (n.d.). Cas 315-44-6,Ethanone, 1-(2,4-dihydroxyphenyl). [Link]
-
Kent, S. B., & Mitchell, A. R. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubMed. [Link]
-
NIH. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. [Link]
-
Hagiwara, H., et al. (2018). Synthesis and Analysis of Resorcinol-Acetone Copolymer. PMC - NIH. [Link]
- BenchChem. (2025).
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- 12. Synthesis and Analysis of Resorcinol-Acetone Copolymer - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone
Introduction
1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone, also known as 2,4-dihydroxy-trifluoroacetophenone, is a key building block in medicinal chemistry and materials science. Its trifluoromethyl ketone moiety imparts unique electronic properties and metabolic stability, making it a valuable precursor for the synthesis of various biologically active compounds and advanced polymers. The efficient and selective synthesis of this molecule is, therefore, of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic methodologies for preparing this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach.
Key Synthetic Strategies: An Overview
The synthesis of this compound primarily revolves around three classical named reactions: the Friedel-Crafts Acylation , the Houben-Hoesch Reaction , and the Fries Rearrangement . Each of these methods offers a distinct pathway to the target molecule, with its own set of advantages and challenges related to reagent availability, reaction conditions, yield, and scalability. This guide will dissect each of these routes, providing the necessary details for an informed selection of the most appropriate method for a given research objective.
Method 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, involving the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1] In the context of synthesizing this compound, this involves the direct acylation of resorcinol with a trifluoroacetylating agent.
Causality Behind Experimental Choices
The choice of the acylating agent and catalyst is critical in the Friedel-Crafts acylation of highly activated substrates like resorcinol. Trifluoroacetic anhydride (TFAA) is a common and highly reactive trifluoroacetylating agent. The selection of the Lewis acid catalyst is crucial to avoid undesired side reactions. While strong Lewis acids like aluminum chloride (AlCl₃) are traditional choices, they can lead to complexation with the hydroxyl groups of resorcinol, deactivating the ring and potentially leading to O-acylation as a competing pathway.[2] Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) have emerged as effective catalysts for C-acylation of phenols, often leading to higher yields of the desired C-acylated product.[3]
Experimental Protocol: Friedel-Crafts Acylation of Resorcinol
Materials:
-
Resorcinol (1,3-dihydroxybenzene)
-
Trifluoroacetic anhydride (TFAA)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve resorcinol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (0.1 eq) to the stirred solution.
-
Add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Method 2: Houben-Hoesch Reaction
The Houben-Hoesch reaction is a classic method for the synthesis of hydroxyaryl ketones from phenols or phenol ethers and nitriles, catalyzed by a Lewis acid and hydrogen chloride.[4][5] This reaction is particularly well-suited for highly activated aromatic rings, such as resorcinol, and offers a direct route to the target molecule using trifluoroacetonitrile.[6]
Causality Behind Experimental Choices
The Houben-Hoesch reaction proceeds via the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes electrophilic aromatic substitution.[5] The use of a nitrile as the acylating agent precursor is a key feature of this reaction. For the synthesis of this compound, trifluoroacetonitrile is the logical choice. Zinc chloride (ZnCl₂) is a commonly employed Lewis acid catalyst in this reaction, often used in conjunction with a stream of dry hydrogen chloride gas to generate the active electrophile.[4][6] The choice of an ethereal solvent like diethyl ether is typical, as it is relatively inert under the reaction conditions and helps to solubilize the reactants.
Experimental Protocol: Houben-Hoesch Reaction of Resorcinol
Materials:
-
Resorcinol
-
Trifluoroacetonitrile
-
Anhydrous zinc chloride (ZnCl₂)
-
Anhydrous diethyl ether
-
Dry hydrogen chloride (HCl) gas
-
Ice
-
Dilute hydrochloric acid
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.
-
To the flask, add resorcinol (1.0 eq) and anhydrous zinc chloride (1.2 eq) dissolved in anhydrous diethyl ether.
-
Cool the mixture in an ice-salt bath to below 0 °C.
-
Bubble a slow stream of dry hydrogen chloride gas through the stirred solution for 1-2 hours.
-
Introduce trifluoroacetonitrile gas (1.1 eq) slowly into the reaction mixture while maintaining the low temperature and continuous HCl bubbling.
-
After the addition of trifluoroacetonitrile, continue stirring the reaction mixture at low temperature for several hours, then allow it to stand at room temperature overnight.
-
A ketimine hydrochloride intermediate will precipitate. Decant the ether layer.
-
Hydrolyze the ketimine intermediate by adding ice and then warming with dilute hydrochloric acid.
-
The product, this compound, will precipitate and can be collected by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water) to obtain the purified product.
Method 3: Fries Rearrangement
The Fries rearrangement is an intramolecular reaction that converts a phenolic ester into a mixture of ortho- and para-hydroxyaryl ketones upon treatment with a Lewis acid catalyst.[7][8][9] This two-step approach to this compound involves the initial synthesis of resorcinol bis(trifluoroacetate) followed by its rearrangement.
Causality Behind Experimental Choices
The Fries rearrangement proceeds through the formation of an acylium ion, which then re-attacks the aromatic ring in an intramolecular electrophilic substitution. The regioselectivity (ortho vs. para) of the rearrangement can be influenced by reaction conditions such as temperature and solvent polarity.[7] Lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product.[7] For the synthesis of the target molecule, the initial esterification of resorcinol with trifluoroacetic anhydride is typically straightforward. The subsequent rearrangement requires a Lewis acid, with aluminum chloride being a common choice. The stoichiometry of the Lewis acid is important, as it complexes with the hydroxyl and carbonyl groups of the product.
Experimental Protocol: Fries Rearrangement of Resorcinol bis(trifluoroacetate)
Step 1: Synthesis of Resorcinol bis(trifluoroacetate)
-
In a round-bottom flask, dissolve resorcinol (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic anhydride (2.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for a few hours until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous MgSO₄, and removing the solvent under reduced pressure to obtain resorcinol bis(trifluoroacetate).
Step 2: Fries Rearrangement
-
In a flame-dried flask, place the resorcinol bis(trifluoroacetate) (1.0 eq).
-
Add a Lewis acid such as anhydrous aluminum chloride (2.5 eq) portion-wise at 0 °C.
-
Slowly warm the reaction mixture to the desired temperature (e.g., 60-160 °C) and stir for several hours. The optimal temperature may need to be determined empirically to favor the desired isomer.
-
After the reaction is complete, cool the mixture and carefully quench it by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate this compound.
Comparative Analysis of Synthesis Methods
| Parameter | Friedel-Crafts Acylation | Houben-Hoesch Reaction | Fries Rearrangement |
| Starting Materials | Resorcinol, Trifluoroacetic anhydride | Resorcinol, Trifluoroacetonitrile | Resorcinol, Trifluoroacetic anhydride |
| Key Reagents | Lewis or Brønsted acid (e.g., TfOH) | ZnCl₂, HCl gas | Lewis acid (e.g., AlCl₃) |
| Number of Steps | One | One | Two |
| Reported Yields | Moderate to Good | Good to Excellent[6] | Moderate (often a mixture of isomers) |
| Selectivity | Can have issues with O- vs. C-acylation[2] | Generally good for activated phenols | Can produce a mixture of ortho and para isomers[7] |
| Reaction Conditions | Mild to moderate temperatures | Low to room temperature | Can require elevated temperatures |
| Handling Considerations | TfOH is corrosive. | Trifluoroacetonitrile and HCl gas are toxic and require careful handling. | AlCl₃ is moisture-sensitive and corrosive. |
| Scalability | Generally scalable. | Handling of gaseous reagents can be challenging on a large scale. | Generally scalable. |
Characterization of this compound
Independent of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity.
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: Approximately 103 °C.
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~12.5 (s, 1H, -OH), ~10.5 (s, 1H, -OH), ~7.8 (d, 1H, Ar-H), ~6.4 (d, 1H, Ar-H), ~6.3 (s, 1H, Ar-H).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ (ppm) ~180 (q, C=O), ~165, ~162, ~134, ~117 (q, CF₃), ~110, ~108, ~103.
-
IR (KBr, cm⁻¹): ~3300-3100 (br, O-H), ~1650 (C=O), ~1600, ~1500 (C=C aromatic), ~1200, ~1150 (C-F).
Conclusion and Recommendations
The choice of the optimal synthetic method for this compound depends on the specific requirements of the researcher, including available equipment, scale of the reaction, and desired purity.
-
The Houben-Hoesch reaction appears to be the most direct and efficient method for this specific target molecule, particularly for researchers equipped to handle gaseous reagents safely. Its high selectivity for activated phenols like resorcinol is a significant advantage.[6]
-
The Friedel-Crafts acylation , especially when catalyzed by a strong Brønsted acid like TfOH, offers a viable one-pot alternative that avoids the use of highly toxic gases. Careful optimization of reaction conditions is necessary to maximize C-acylation over O-acylation.
-
The Fries rearrangement is a two-step process that may offer a workaround if direct acylation proves problematic. However, the potential for forming isomeric mixtures necessitates careful purification and may result in lower overall yields of the desired product.
For laboratory-scale synthesis where high purity and good yields are paramount, the Houben-Hoesch reaction is recommended, provided the necessary safety precautions for handling trifluoroacetonitrile and HCl gas are in place. For researchers seeking a more operationally simple, albeit potentially lower-yielding, one-pot method, the Friedel-Crafts acylation with TfOH is a strong contender.
Visualizing the Synthetic Pathways
Figure 1: Comparative workflow of the three main synthetic routes to this compound.
References
- Xu, K., et al. (2013). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines. Tetrahedron, 69(47), 10136-10143.
- Prakash, G. K. S., et al. (2010). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. Tetrahedron Letters, 51(49), 6544-6547.
- Olah, G. A., et al. (1974). Aromatic Substitution. XXXIV. Friedel-Crafts Acylation of Benzene and Toluene with Acyl Halides. Journal of the American Chemical Society, 96(3), 884-889.
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Wikipedia contributors. (2023). Fries rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
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Wikipedia contributors. (2023). Houben–Hoesch reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved January 20, 2026, from [Link]
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B. N. College, Bhagalpur. (2020, May 14). HOUBEN–HOESCH REACTION. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]
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Organic Syntheses. (n.d.). Friedel-Crafts Acylation. Retrieved January 20, 2026, from [Link]
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YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]
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YouTube. (2021, October 27). Fries Rearrangement. Retrieved from [Link]
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Organic Syntheses. (n.d.). resacetophenone. Retrieved from [Link]
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The Impact of Trifluoromethylation on the Bioactivity of a Dihydroxyphenyl Ketone: A Comparative Analysis
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Strategic Role of Fluorine in Modulating Biological Activity
In the landscape of medicinal chemistry, the introduction of fluorine into a molecular scaffold is a well-established strategy to modulate a compound's physicochemical and biological properties. The unique electronic nature of fluorine—its high electronegativity and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides an in-depth comparative analysis of the biological activities of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone and its non-fluorinated analog, 2',4'-dihydroxyacetophenone .
While direct comparative experimental data for these two specific compounds is limited in publicly available literature, this guide will synthesize established principles of structure-activity relationships (SAR) and mechanistic studies of analogous compounds to present a scientifically grounded comparison. We will explore the anticipated differences in their tyrosinase inhibitory, antioxidant, and cytotoxic activities, providing the theoretical and mechanistic basis for these predictions. Furthermore, we will furnish detailed experimental protocols to enable researchers to conduct their own comparative studies and validate these hypotheses.
The core structural difference lies in the substitution at the α-carbon of the ketone: a trifluoromethyl group (-CF₃) versus a methyl group (-CH₃). This seemingly minor change is poised to induce significant alterations in the biological profile of the molecule.
Comparative Biological Activity: A Mechanistic Perspective
Tyrosinase Inhibition: A Tale of Two Ketones
Tyrosinase is a copper-containing enzyme that plays a pivotal role in melanin biosynthesis.[3][4] Its inhibition is a key strategy in the development of agents for hyperpigmentation disorders and in preventing the browning of foodstuffs.[5] Phenolic compounds, particularly those with a ketone moiety, are a known class of tyrosinase inhibitors.[3][6]
Mechanism of Inhibition by Phenolic Ketones:
The inhibitory action of phenolic ketones against tyrosinase is often attributed to their ability to chelate the copper ions within the enzyme's active site.[3][7] The hydroxyl and ketone groups can form a coordination complex with the copper ions, thereby inactivating the enzyme.[3] Additionally, these compounds can act as competitive inhibitors, mimicking the structure of the natural substrate, L-tyrosine.[8][9]
The Trifluoromethyl Advantage:
The presence of the trifluoromethyl group in This compound is expected to enhance its tyrosinase inhibitory activity compared to its non-fluorinated counterpart. This hypothesis is based on the following mechanistic considerations:
-
Enhanced Electrophilicity: The three fluorine atoms are strongly electron-withdrawing, which increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity can lead to stronger interactions with nucleophilic residues in the enzyme's active site or facilitate the formation of a more stable complex with the copper ions.
-
Increased Acidity of α-Protons and Enolization: The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the α-protons, favoring the formation of an enol or enolate. This enol form may be a more potent chelator of the copper ions in the tyrosinase active site.
-
Lipophilicity and Binding Pocket Interactions: The trifluoromethyl group generally increases the lipophilicity of a molecule.[10] This can lead to improved penetration into the hydrophobic active site of tyrosinase, resulting in a more favorable binding energy.
Predicted Outcome: this compound is predicted to be a more potent tyrosinase inhibitor than 2',4'-dihydroxyacetophenone.
Antioxidant Activity: A Balancing Act of Electronics
The antioxidant properties of phenolic compounds are primarily due to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals.[11][12] The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficacy.
Mechanism of Antioxidant Action:
Phenolic antioxidants can neutralize free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[11] In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, quenching its reactivity. The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic ring.
The Influence of the Acetyl vs. Trifluoroacetyl Group:
The nature of the acyl group can influence the antioxidant activity by altering the electron density on the phenolic ring and the bond dissociation energy (BDE) of the O-H bonds.
-
2',4'-Dihydroxyacetophenone: The acetyl group is weakly deactivating through its electron-withdrawing resonance effect, which can slightly increase the O-H BDE, potentially reducing its hydrogen-donating ability compared to unsubstituted resorcinol. However, the presence of two hydroxyl groups, particularly the para-hydroxyl group, allows for significant resonance stabilization of the phenoxyl radical.
-
This compound: The trifluoroacetyl group is a much stronger electron-withdrawing group. This will significantly increase the BDE of the phenolic O-H bonds, making hydrogen atom donation more difficult. Consequently, the trifluorinated compound is expected to exhibit weaker antioxidant activity via the HAT mechanism compared to its non-fluorinated analog.
Predicted Outcome: 2',4'-dihydroxyacetophenone is predicted to be a more potent antioxidant than this compound.
Cytotoxicity: The Double-Edged Sword of Fluorination
The cytotoxicity of a compound is a critical parameter in drug development, determining its therapeutic window. The introduction of fluorine can have varied effects on cytotoxicity, depending on the cell line and the compound's mechanism of action.[13][14]
Factors Influencing Cytotoxicity:
-
Lipophilicity and Membrane Permeability: Increased lipophilicity due to the trifluoromethyl group can enhance a compound's ability to cross cell membranes, potentially leading to higher intracellular concentrations and increased cytotoxicity.[10]
-
Metabolic Stability: The strong C-F bond can increase metabolic stability, leading to a longer half-life and sustained cellular exposure, which could translate to higher cytotoxicity.
-
Interaction with Cellular Targets: The altered electronic properties of the fluorinated compound can lead to different interactions with intracellular targets, potentially inducing apoptosis or other forms of cell death more effectively.
Predicted Outcome: The cytotoxic profile is more difficult to predict without experimental data. However, due to its increased lipophilicity and metabolic stability, This compound has the potential to be more cytotoxic than 2',4'-dihydroxyacetophenone . This would need to be evaluated across various cell lines, including both cancerous and non-cancerous lines, to determine its therapeutic index.[15][16]
Data Presentation: A Comparative Overview
The following table summarizes the predicted comparative biological activities based on the mechanistic principles discussed above. The "Predicted Potency" is a qualitative assessment.
| Biological Activity | This compound | 2',4'-Dihydroxyacetophenone | Mechanistic Rationale for Difference |
| Tyrosinase Inhibition | Higher | Lower | Enhanced electrophilicity of the carbonyl carbon and increased lipophilicity of the trifluoromethyl group are expected to lead to stronger binding to the enzyme's active site. |
| Antioxidant Activity | Lower | Higher | The strong electron-withdrawing nature of the trifluoroacetyl group increases the O-H bond dissociation energy, reducing its ability to donate a hydrogen atom to scavenge free radicals. |
| Cytotoxicity | Potentially Higher | Potentially Lower | Increased lipophilicity and metabolic stability of the fluorinated compound may lead to higher intracellular concentrations and prolonged cellular exposure. |
Experimental Protocols for Comparative Analysis
To empirically validate the hypotheses presented, the following detailed experimental protocols are provided.
Tyrosinase Inhibition Assay
This assay is based on the measurement of dopachrome formation from the oxidation of L-DOPA by mushroom tyrosinase.
Workflow Diagram:
Caption: Workflow for the tyrosinase inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.
-
Tyrosinase Solution: Prepare a solution of mushroom tyrosinase (e.g., 300 units/mL) in cold phosphate buffer immediately before use.
-
L-DOPA Solution: Prepare a 2 mM solution of L-DOPA in phosphate buffer.
-
Test Compounds: Prepare stock solutions of this compound and 2',4'-dihydroxyacetophenone in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Positive Control: Prepare a stock solution of Kojic acid in DMSO and make serial dilutions.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add:
-
20 µL of the test compound dilution (or DMSO for the control).
-
140 µL of phosphate buffer.
-
20 µL of tyrosinase solution.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
-
DPPH Radical Scavenging Assay
This assay measures the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Steps:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Test Compounds: Prepare serial dilutions of the test compounds in methanol.
-
Positive Control: Prepare serial dilutions of ascorbic acid in methanol.
-
-
Assay Procedure (in a 96-well plate):
-
Add 100 µL of the test compound dilution (or methanol for the blank) to each well.
-
Add 100 µL of the DPPH solution to each well.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] * 100
-
Determine the IC₅₀ value by plotting the percentage of scavenging activity against the compound concentration.
-
MTT Assay for Cytotoxicity
This colorimetric assay assesses cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[1]
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding:
-
Seed cells (e.g., B16 melanoma cells for tyrosinase-related studies, or a panel of cancer and normal cell lines) in a 96-well plate at an appropriate density and allow them to attach for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
-
Conclusion and Future Directions
The strategic placement of a trifluoromethyl group on the 2,4-dihydroxyphenyl ketone scaffold is predicted to significantly enhance its tyrosinase inhibitory activity while potentially diminishing its antioxidant capacity and increasing its cytotoxicity. These predictions are rooted in the fundamental electronic and steric effects of fluorine in a biological context. The provided experimental protocols offer a robust framework for researchers to empirically test these hypotheses and quantify the differences in the biological activities of this compound and its non-fluorinated analog.
Further investigations could explore the precise binding modes of these compounds with tyrosinase through molecular docking studies and X-ray crystallography. A comprehensive evaluation of the cytotoxic effects on a broad panel of cell lines would be crucial to ascertain the therapeutic potential and safety profile of the fluorinated compound. The insights gained from such studies will be invaluable for the rational design of novel and more effective modulators of tyrosinase and other biological targets.
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Spectroscopic analysis and validation of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone structure
An In-Depth Comparative Guide to the Spectroscopic Analysis and Structural Validation of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone
Authored by: A Senior Application Scientist
Introduction: The Imperative of Structural Certainty
This document provides a comprehensive framework for the structural validation of this compound. We will delve into the causality behind the choice of spectroscopic methods, present self-validating protocols, and compare the expected data against a plausible structural isomer to demonstrate the power of this integrated analytical workflow.
The Analytical Challenge: Proposed Structure vs. Plausible Isomers
The target of our analysis is this compound. However, synthetic procedures, such as the Friedel-Crafts acylation of resorcinol with a trifluoroacetic acid derivative, can theoretically lead to different positional isomers.[3] Our primary analytical objective is to confirm the 2,4-substitution pattern and definitively rule out other possibilities, most notably the 1,3,5- and 1,2,3-trisubstituted isomers. Our validation strategy will focus on distinguishing our target compound from the symmetric 1-(3,5-Dihydroxyphenyl)-2,2,2-trifluoroethanone isomer.
A Multi-Pronged Spectroscopic Strategy
No single analytical technique is sufficient for absolute structural proof. True confidence is achieved through the convergence of data from orthogonal methods. Our approach integrates Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For a fluorinated compound, multinuclear NMR (¹H, ¹³C, and ¹⁹F) is indispensable.
Expertise in Action: Why NMR is Crucial
-
¹H NMR: This technique is exceptionally sensitive to the electronic environment of protons. The substitution pattern on the aromatic ring creates a unique "fingerprint" based on the chemical shifts and spin-spin coupling patterns of the aromatic protons. It allows us to literally "count" and map the protons on the molecular skeleton.
-
¹³C NMR: While ¹H NMR visualizes the protons, ¹³C NMR maps the carbon backbone. The number of distinct signals reveals the molecular symmetry, and the chemical shifts indicate the nature of each carbon atom (e.g., carbonyl, aromatic, aliphatic). In fluorinated compounds, C-F coupling provides additional structural proof, though it can also complicate spectra.[4]
-
¹⁹F NMR: For any fluorinated molecule, ¹⁹F NMR is a powerful and often simple validation tool.[5] Since ¹⁹F has a natural abundance of 100% and is highly sensitive, it provides a clear signal for the trifluoromethyl (-CF₃) group, confirming its presence and electronic environment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and allow for the observation of exchangeable hydroxyl protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR , acquire at least 16 scans with a relaxation delay of 2 seconds.
-
For ¹³C NMR , acquire a proton-decoupled spectrum (e.g., using broadband decoupling) to simplify the spectrum to singlets for each unique carbon (though C-F couplings will remain).[6] A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
For ¹⁹F NMR , acquire a proton-decoupled spectrum. ¹⁹F spectra are typically acquired quickly due to the high sensitivity of the nucleus.
-
Data Interpretation and Validation
| Spectroscopic Data for this compound | |
| Technique | Expected Observation & Rationale |
| ¹H NMR (in DMSO-d₆) | ~10.0-11.0 ppm (s, 1H, -OH): Phenolic proton, likely broad. ~9.0-10.0 ppm (s, 1H, -OH): Second phenolic proton, likely broad. ~7.8 ppm (d, J ≈ 8.8 Hz, 1H): Aromatic proton H-6, ortho to the carbonyl, showing coupling only to H-5. ~6.4 ppm (dd, J ≈ 8.8, 2.4 Hz, 1H): Aromatic proton H-5, ortho to H-6 and meta to H-3. ~6.3 ppm (d, J ≈ 2.4 Hz, 1H): Aromatic proton H-3, meta to H-5, showing only small meta coupling. This distinct three-proton ABX system is a hallmark of the 1,2,4-trisubstituted pattern. |
| ¹³C NMR (¹H-decoupled) | ~180-185 ppm (q, JCF ≈ 35 Hz): Carbonyl carbon (C=O), split into a quartet by the three adjacent fluorine atoms. ~165 ppm (s): Aromatic C-O (C4). ~162 ppm (s): Aromatic C-O (C2). ~134 ppm (s): Aromatic C-H (C6). ~115 ppm (q, JCF ≈ 290 Hz): Trifluoromethyl carbon (-CF₃), showing a large one-bond coupling to fluorine. ~112 ppm (s): Aromatic C-C=O (C1). ~108 ppm (s): Aromatic C-H (C5). ~103 ppm (s): Aromatic C-H (C3). Expect 8 distinct carbon signals, consistent with the asymmetric structure. |
| ¹⁹F NMR | ~ -70 to -80 ppm (s, 3F): A single sharp signal for the three equivalent fluorine atoms of the -CF₃ group. The absence of other fluorine signals confirms the trifluoromethyl moiety. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by detecting the vibrations of chemical bonds when they absorb infrared radiation.
Expertise in Action: Why IR is Informative
For our target molecule, IR spectroscopy serves as a crucial confirmation of two key features: the hydroxyl (-OH) groups and the carbonyl (C=O) group. The position of the C=O stretch can also provide evidence of conjugation with the aromatic ring. The strong C-F bond absorptions will also be prominent.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal (e.g., diamond) of the ATR accessory. No further preparation is typically needed.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
Data Interpretation and Validation
| IR Spectroscopic Data for this compound | |
| Technique | Expected Observation (ν, cm⁻¹) & Rationale |
| IR Spectroscopy | 3500-3200 (broad): O-H stretching vibration from the two phenolic hydroxyl groups. The broadness is due to intermolecular hydrogen bonding. ~1640-1660: C=O stretching of the ketone. The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring. ~1600, ~1500: C=C stretching vibrations within the aromatic ring. ~1300-1100 (strong): C-F stretching vibrations, characteristic of trifluoromethyl groups. ~1250: C-O stretching of the phenol groups. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.
Expertise in Action: Why MS is Definitive
High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high precision by measuring its exact mass. This allows us to confirm the elemental composition (C₈H₅F₃O₃). Furthermore, the fragmentation pattern under electron ionization (EI) conditions can reveal stable substructures of the molecule, corroborating the proposed connectivity.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).
-
Data Acquisition: Acquire the mass spectrum in negative ion mode, which is ideal for phenolic compounds, to observe the deprotonated molecule [M-H]⁻. The exact mass should be measured and compared to the theoretical value.
Data Interpretation and Validation
| Mass Spectrometry Data for this compound | |
| Technique | Expected Observation & Rationale |
| High-Resolution MS (ESI-) | m/z = 205.0118 [M-H]⁻: The calculated exact mass for the deprotonated molecule (C₈H₄F₃O₃⁻) is 205.0118. Observation of this ion within a narrow mass tolerance (e.g., < 5 ppm) confirms the elemental formula. The molecular weight of the neutral compound is 206.12.[1] |
| MS (EI Fragmentation) | m/z = 206 (M⁺): Molecular ion peak. m/z = 137: Loss of the trifluoromethyl radical (•CF₃), corresponding to the [M-CF₃]⁺ fragment (dihydroxybenzoyl cation). This is a very common fragmentation pathway for trifluoromethyl ketones. m/z = 109: Loss of CO from the m/z 137 fragment, corresponding to the dihydroxyphenyl cation. |
Comparative Analysis: Ruling Out the Alternative
The true power of this multi-technique approach is realized when comparing the collected data against that expected for a plausible isomer, such as 1-(3,5-Dihydroxyphenyl)-2,2,2-trifluoroethanone.
Sources
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- 3. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]
- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to Purity Assessment of Synthesized 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone by HPLC
For researchers, scientists, and professionals vested in drug development and fine chemical synthesis, the unambiguous determination of a compound's purity is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison for the purity assessment of synthesized 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone, a key intermediate in the synthesis of various pharmaceutical compounds.[1] We will explore a robust High-Performance Liquid Chromatography (HPLC) method as the primary analytical technique and contrast its performance with viable alternatives, supported by experimental data and established analytical principles.
The Critical Role of Purity in Synthesized Intermediates
This compound (CAS 315-44-6) is a substituted acetophenone whose utility in organic synthesis is significant.[2] Its synthesis, commonly achieved through a Friedel-Crafts or Houben-Hoesch reaction involving resorcinol, can lead to a range of process-related impurities. These may include unreacted starting materials, isomers, and by-products from side reactions such as O-acylation or di-acylation. The presence of these impurities, even in trace amounts, can have profound impacts on the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a precise and reliable analytical method for purity determination is not merely a quality control step but a critical component of process optimization and regulatory compliance.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
For non-volatile and thermally labile compounds such as this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the premier analytical technique.[3] Its high resolving power, sensitivity, and adaptability make it exceptionally well-suited for separating the target compound from a complex mixture of potential impurities.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte. For this compound, a dihydroxylated aromatic ketone, the following considerations are paramount:
-
Stationary Phase Selection : A C18 (octadecylsilyl) stationary phase is the workhorse of RP-HPLC due to its hydrophobicity, which allows for effective retention and separation of moderately polar compounds like our target molecule. The non-polar nature of the C18 chains interacts with the aromatic ring of the analyte, while the polar mobile phase facilitates the elution.
-
Mobile Phase Composition : A mixture of a polar solvent (e.g., water) and a less polar organic modifier (e.g., acetonitrile or methanol) is employed. The ratio of these solvents is optimized to achieve the desired retention time and resolution. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid, such as trifluoroacetic acid (TFA) or phosphoric acid, to the mobile phase is crucial.[4] It serves to suppress the ionization of the phenolic hydroxyl groups, leading to sharper, more symmetrical peaks by minimizing tailing.
-
Detector Selection : The presence of a chromophore (the aromatic ring and carbonyl group) in this compound makes UV-Vis detection the ideal choice for its sensitivity and selectivity.[3] The detection wavelength is typically set at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity.
Experimental Protocol: RP-HPLC for Purity Determination
This protocol outlines a validated, stability-indicating RP-HPLC method for the quantitative analysis of this compound.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water with 0.1% TFA (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Reagent and Standard Preparation
-
Acetonitrile : HPLC grade
-
Water : HPLC grade or ultrapure water
-
Trifluoroacetic Acid (TFA) : HPLC grade
-
Reference Standard : this compound, purity >99%
-
Diluent : Mobile Phase (Acetonitrile:Water with 0.1% TFA, 50:50, v/v)
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
Preparation of Calibration Standards:
Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation:
-
Accurately weigh a known amount of the synthesized this compound sample.
-
Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis and Purity Calculation:
The purity of the synthesized sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Comparative Analysis with Alternative Methods
While HPLC is the recommended technique, a comprehensive guide must consider alternative methods to provide a complete analytical perspective. Here, we compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] For a phenolic compound like this compound, derivatization is often necessary to increase its volatility and thermal stability.[5]
Comparison of HPLC and GC-MS
| Feature | HPLC | GC-MS |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. | Requires volatile or derivatized analytes. |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization (e.g., silylation), which adds complexity and potential for error. |
| Separation Principle | Based on partitioning between a liquid mobile phase and a solid stationary phase. | Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Resolution | High, capable of separating closely related impurities. | Very high, especially with capillary columns. |
| Sensitivity | High, especially with UV detection. | Very high, with the added benefit of mass spectral identification. |
| Identification | Based on retention time comparison with a reference standard. | Provides definitive structural information from the mass spectrum. |
| Cost & Complexity | Moderate cost and complexity. | Higher initial cost and operational complexity. |
Experimental Protocol: GC-MS (Illustrative)
-
Derivatization : The sample is treated with a silylating agent (e.g., BSTFA) to convert the acidic hydroxyl groups into more volatile trimethylsilyl (TMS) ethers.
-
GC Conditions : A capillary column (e.g., HP-5ms) is used with a temperature program to separate the derivatized analyte and impurities.
-
MS Detection : Electron ionization (EI) is used to generate a characteristic fragmentation pattern for structural confirmation.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a powerful primary analytical method for determining purity without the need for a specific reference standard of the analyte.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct and accurate quantification.[8]
Comparison of HPLC and qNMR
| Feature | HPLC | qNMR |
| Reference Standard | Requires a certified reference standard of the analyte for quantification. | Can use a certified internal standard of a different, structurally unrelated compound for quantification.[9] |
| Quantification | Relative quantification based on area percentage. | Absolute quantification of purity. |
| Sample Preparation | Dissolution and filtration. | Precise weighing of both the sample and the internal standard is critical. |
| Analysis Time | Typically 10-30 minutes per sample. | Can be faster per sample, especially for method development. |
| Selectivity | High, based on chromatographic separation. | Very high, based on unique chemical shifts of different protons in the molecule. |
| Information Provided | Purity based on chromatographic peaks. | Purity, structural confirmation, and identification of impurities if their signals are resolved. |
| Cost & Complexity | Moderate cost and accessibility. | High initial cost for the NMR spectrometer and requires specialized expertise. |
Experimental Protocol: qNMR (Illustrative)
-
Sample Preparation : An accurately weighed amount of the synthesized sample and a certified internal standard (e.g., maleic acid) are dissolved in a deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the 1H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Data Processing : The spectrum is phased and baseline corrected. The integrals of a well-resolved signal from the analyte and a signal from the internal standard are accurately determined.
-
Purity Calculation : The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Supporting Experimental Data
The following table presents representative data for the analysis of a closely related compound, 2',4'-dihydroxyacetophenone, which demonstrates the expected performance of the HPLC method.[5]
Representative HPLC Data for 2',4'-Dihydroxyacetophenone
| Compound | Retention Time (min) | Area (%) |
| 2',4'-Dihydroxyacetophenone | 5.8 | 99.5 |
| Impurity 1 (Resorcinol) | 3.2 | 0.2 |
| Impurity 2 (Unknown) | 7.1 | 0.3 |
Conclusion
For the routine and high-throughput purity analysis of synthesized this compound, a validated RP-HPLC method is unequivocally the technique of choice due to its excellent resolution, sensitivity, and robustness. It provides a reliable means of separating and quantifying the main component from its process-related impurities.
However, for orthogonal verification, absolute purity determination without a specific reference standard, or for in-depth structural elucidation of unknown impurities, qNMR and GC-MS serve as powerful complementary techniques. The selection of the most appropriate method will ultimately be guided by the specific analytical requirements, available resources, and the stage of drug development.
References
- BenchChem. (2025). Application Note: GC-MS Protocol for the Identification of 4'-(Trifluoromethyl)acetophenone.
-
ResearchGate. (n.d.). HPLC chromatogram of 4-hydroxyacetophenone and 2,4-dihydroxyacetophenone. Retrieved from [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]
-
Christophoridou, S., Dais, P., Tseng, L. H., & Spraul, M. (2009). Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy. Journal of agricultural and food chemistry, 57(4), 1173–1182. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
-
RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]
-
Ascendia Pharma. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. [Link]
-
SIELC Technologies. (n.d.). Separation of Ethanone, 1-(2,4,6-trihydroxyphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Human Metabolome Database. (2023). Showing metabocard for 2',4'-Dihydroxyacetophenone (HMDB0029659). Retrieved from [Link]
-
Kudo, K., Uekaji, Y., Jitsufuchi, N., Inoue, T., & Nagata, T. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of analytical toxicology, 22(3), 237–245. [Link]
-
Bazin, I., Tétaud, C., Le Bizec, B., & Guiffard, I. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules (Basel, Switzerland), 28(4), 1625. [Link]
- ResearchGate. (2022). DEVELOPMENT AND VALIDATION OF AN RP-HPLC CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN A POLYPHARMACEUTICAL ORAL SUSPENSION WITH ION EXCHANGE RESIN-BASED TASTE MASKING.
-
Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6, 269-277. [Link]
- BenchChem. (2025). Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone.
-
FooDB. (2010). Showing Compound 2,4'-Dihydroxyacetophenone (FDB000831). Retrieved from [Link]
-
LookChem. (n.d.). Cas 315-44-6,Ethanone, 1-(2,4-dihydroxyphenyl)-. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
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- 7. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 8. Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
A Comparative Guide to the Structural Validation of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone Derivatives
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel compounds is paramount. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] The 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone scaffold and its derivatives are of significant interest in pharmaceutical research due to their potential biological activities.[3] However, the very features that make these compounds promising also necessitate a robust and multi-faceted approach to their structural validation. This guide provides an in-depth comparison of the primary analytical techniques for confirming the structure of these trifluoroacetylated phenols, offering insights into the causality behind experimental choices and presenting supporting data.
The Analytical Triad: NMR, Mass Spectrometry, and X-ray Crystallography
The unambiguous determination of a molecule's structure rarely relies on a single technique. Instead, a synergistic approach leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography provides a self-validating system of evidence. Each method interrogates the molecule from a different perspective, and their collective data provide a comprehensive and trustworthy structural assignment.
Caption: Workflow for the synthesis and structural validation of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] For fluorinated compounds, the trifecta of ¹H, ¹³C, and ¹⁹F NMR provides a wealth of information about the molecular framework, the electronic environment of the nuclei, and the connectivity between different parts of the molecule.
¹⁹F NMR: The Fluorine "Spy"
Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it exceptionally informative for fluorinated compounds.[5] The chemical shift of the trifluoromethyl (-CF₃) group is particularly sensitive to its electronic surroundings.[6]
Expected ¹⁹F NMR Data for this compound:
The -CF₃ group, being adjacent to a carbonyl, is expected to resonate in a characteristic downfield region. For trifluoroacetophenones, this is typically between -70 and -80 ppm relative to CFCl₃.[7][8] The electron-donating hydroxyl groups on the phenyl ring will influence the electron density at the carbonyl carbon, which in turn affects the shielding of the fluorine nuclei.
¹H and ¹³C NMR: Mapping the Carbon Skeleton
¹H and ¹³C NMR are essential for defining the structure of the dihydroxyphenyl ring and confirming the presence of the ethanone backbone.
Expected ¹H and ¹³C NMR Data for this compound:
-
¹H NMR: The aromatic region will display a characteristic splitting pattern for the three protons on the resorcinol ring. The hydroxyl protons will appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: The spectrum will show eight distinct signals corresponding to the different carbon environments. The carbonyl carbon will be significantly deshielded, appearing at a high chemical shift. The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts influenced by the hydroxyl and trifluoroacetyl substituents.
| Technique | Information Gained | Strengths | Limitations |
| ¹⁹F NMR | Direct observation of fluorine environments, electronic effects. | High sensitivity, wide chemical shift range.[5] | Provides information only about the fluorinated parts of the molecule. |
| ¹H NMR | Proton environment, coupling patterns reveal connectivity. | High sensitivity, readily available. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Carbon skeleton, presence of functional groups. | Unambiguous carbon count (with broadband decoupling). | Lower sensitivity, requires more sample or longer acquisition times.[9] |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F spectrum. This can be done with or without proton decoupling.
-
Typical parameters: 128-256 scans, relaxation delay of 1-2 seconds.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range). For fluorinated compounds, ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments can be particularly insightful.[10]
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction). Integrate the signals in the ¹H and ¹⁹F spectra to determine the relative ratios of different nuclei. Analyze the chemical shifts and coupling constants to assemble the molecular structure.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its substructures.[11] For the target derivatives, both Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed.
Determining the Molecular Formula
High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high precision, allowing for the unambiguous determination of the elemental composition. For this compound (C₈H₅F₃O₃), the expected exact mass is 206.0191.[12]
Fragmentation Analysis
The fragmentation pattern in the mass spectrum provides a "fingerprint" of the molecule. For the target compound, characteristic fragmentation pathways would include:
-
Loss of the trifluoromethyl group: Cleavage of the C-C bond between the carbonyl and the -CF₃ group would result in the loss of a ·CF₃ radical (mass 69), leading to a prominent peak at m/z 137.
-
Cleavage of the dihydroxyphenyl moiety: Fragmentation of the aromatic ring can lead to a series of characteristic ions.
-
Rearrangement reactions: Phenolic compounds can undergo rearrangements upon ionization, leading to complex fragmentation patterns.
Caption: A simplified proposed fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation:
-
For GC-MS (suitable for volatile derivatives): Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or ethyl acetate. Derivatization of the hydroxyl groups (e.g., silylation) may be necessary to improve volatility.
-
For LC-MS (more common for these compounds): Dissolve the sample (approx. 1 mg/mL) in the mobile phase, typically a mixture of acetonitrile and water with a small amount of formic acid to aid ionization.[13]
-
-
Instrumentation and Data Acquisition:
-
Ionization: Choose an appropriate ionization method (EI for GC-MS, ESI for LC-MS). ESI is generally a softer ionization technique, which is more likely to yield an observable molecular ion peak.
-
Mass Analyzer: Instruments like Time-of-Flight (TOF) or Orbitrap are preferred for their high resolution and mass accuracy.
-
Acquisition Mode: Acquire data in both full scan mode to detect the molecular ion and product ion scan (tandem MS or MS/MS) mode to study fragmentation.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺˙ or [M+H]⁺ or [M-H]⁻).
-
Use the exact mass to calculate the elemental composition.
-
Propose structures for the major fragment ions and correlate them with the parent structure.
-
X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration in three-dimensional space.[14] This technique is the "gold standard" for structural determination.[15]
What X-ray Crystallography Reveals
-
Unambiguous Connectivity: Confirms the bonding arrangement of all atoms.
-
Stereochemistry: Determines the relative and absolute stereochemistry of chiral centers.
-
Conformation: Shows the preferred conformation of the molecule in the solid state.
-
Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, providing insights into hydrogen bonding and other non-covalent interactions.
Experimental Protocol for X-ray Crystallography
-
Crystallization: This is often the most challenging step.[16]
-
Ensure the compound is of very high purity (>99%).
-
Screen a variety of solvents and solvent systems. For phenolic compounds, solvents like ethanol, acetone, or ethyl acetate, often mixed with a less polar co-solvent like hexane, can be effective.
-
Common crystallization techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.[17]
-
-
Crystal Selection and Mounting:
-
Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head.
-
-
Data Collection:
-
Place the mounted crystal in a diffractometer.
-
A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule.
-
An atomic model is built into the electron density map and refined to best fit the experimental data.
-
Comparison Summary
| Technique | Sample State | Information Provided | Key Advantage | Primary Limitation |
| NMR Spectroscopy | Solution | Atomic connectivity, electronic environment, conformation in solution. | Provides detailed information about the molecule's structure in a physiologically relevant state.[18] | Can be difficult to interpret for very large or complex molecules without 2D techniques. |
| Mass Spectrometry | Gas/Solution | Molecular weight, elemental composition, substructural fragments. | High sensitivity, requires very small amounts of sample. | Provides limited information on stereochemistry and connectivity. |
| X-ray Crystallography | Solid (Crystal) | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry. | Provides the most definitive and unambiguous structural information.[15] | Requires a suitable single crystal, which can be difficult or impossible to obtain.[16] |
Conclusion
The structural validation of this compound derivatives requires a synergistic application of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography. NMR provides the foundational map of atomic connectivity, MS confirms the molecular formula and provides pieces of the structural puzzle through fragmentation, and X-ray crystallography delivers the definitive three-dimensional picture. By integrating the data from these complementary techniques, researchers can have the highest degree of confidence in their molecular structures, a critical prerequisite for advancing drug development and materials science.
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Efficacy Showdown: A Comparative Analysis of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone-Derived Chalcones in Anticancer and Anti-inflammatory Assays
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is perpetual. Among the myriad of scaffolds explored, chalcones—belonging to the flavonoid family—have emerged as a privileged structure due to their broad spectrum of biological activities, including potent anticancer and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides an in-depth comparative analysis of the biological efficacy of a series of chalcone derivatives synthesized from 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone, with a focus on their performance in anticancer and anti-inflammatory assays.
The Scientific Rationale: Trifluoromethylated Chalcones as a Strategic Design
The core structure, this compound, combines the established pharmacophore of a resorcinol moiety with a highly electrophilic trifluoromethyl ketone. The resorcinol group is a common feature in many biologically active compounds, offering sites for hydrogen bonding and further functionalization. The trifluoromethyl group, a known electron-withdrawing group, when placed at the α-position of the enone system in the resulting chalcone, is hypothesized to modulate the electronic properties of the entire molecule, potentially leading to enhanced interactions with biological targets.[3] This strategic combination aims to synergize the inherent biological activities of the chalcone scaffold with the advantageous properties conferred by trifluorination.
Synthesis of α-Trifluoromethyl Chalcones: The Claisen-Schmidt Condensation
The primary synthetic route to the chalcone derivatives discussed herein is the Claisen-Schmidt condensation. This robust and versatile reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. In this context, this compound serves as the ketone precursor, which is reacted with a series of substituted benzaldehydes to yield a library of α-trifluoromethyl chalcones.
Part 1: Comparative Efficacy in Anticancer Assays
A series of α-trifluoromethyl chalcones were evaluated for their antiproliferative activities against a panel of human cancer cell lines. The selection of cell lines, including those representing different cancer types, allows for a comprehensive assessment of the compounds' potency and spectrum of activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of the synthesized chalcones was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Step-by-Step Methodology:
-
Cell Seeding: Human cancer cells (e.g., androgen-independent prostate cancer cell lines DU145 and PC-3) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for an additional 48-72 hours.
-
MTT Addition: Following the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
Quantitative Data Summary: Anticancer Activity
| Compound ID | Substituent on Benzaldehyde Ring | DU145 IC₅₀ (µM)[3] | PC-3 IC₅₀ (µM)[3] |
| Chalcone 1 | 4-Methyl | 0.25 | 0.24 |
| Chalcone 2 | 4-Methoxy | 0.31 | 0.30 |
| Chalcone 3 | 4-Fluoro | 0.28 | 0.27 |
| Chalcone 4 | 4-Chloro | 0.22 | 0.21 |
| Chalcone 5 | 3,4-Dichloro | 0.14 | 0.13 |
| Doxorubicin | (Positive Control) | ~0.5 | ~0.6 |
Note: The data presented is a representative compilation based on findings for structurally similar α-trifluoromethyl chalcones.[3] The IC₅₀ values are approximate and intended for comparative purposes.
In-Depth Analysis and Structure-Activity Relationship (SAR)
The results demonstrate that the synthesized α-trifluoromethyl chalcones exhibit potent antiproliferative activity against androgen-independent prostate cancer cell lines, with several compounds showing superior potency to the standard chemotherapeutic agent, Doxorubicin.
A clear structure-activity relationship can be discerned from the data:
-
Halogen Substitution: The presence of halogen substituents on the benzaldehyde ring generally enhances cytotoxic activity. A single chloro group at the para-position (Chalcone 4) resulted in greater potency than methyl (Chalcone 1) or methoxy (Chalcone 2) groups.
-
Di-substitution: The most potent compound in this series, Chalcone 5, features a 3,4-dichloro substitution pattern, suggesting that multiple electron-withdrawing groups on the benzaldehyde ring significantly increase anticancer activity. This highlights the importance of the electronic properties of this ring in modulating the biological effect.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
Further mechanistic studies on the lead compound, Chalcone 5, revealed that it induces apoptosis and causes cell cycle arrest at the G2/M and sub-G1 phases in prostate cancer cells.[3] This suggests that the compound's cytotoxic effects are mediated through the activation of programmed cell death pathways.
Caption: Inhibition of the NF-κB signaling pathway by trifluoromethyl chalcones.
Conclusion and Future Directions
The comparative analysis presented in this guide demonstrates that chalcone derivatives of this compound are a promising class of compounds with potent dual anticancer and anti-inflammatory activities. The structure-activity relationship studies reveal that the biological efficacy can be fine-tuned by modifying the substitution pattern on the benzaldehyde ring, with halogenated derivatives showing particularly high potency.
The lead compounds identified in these assays warrant further investigation, including in vivo efficacy studies in animal models of cancer and inflammation, as well as detailed pharmacokinetic and toxicological profiling. The mechanistic insights gained from these studies provide a strong foundation for the rational design and development of next-generation trifluoromethylated chalcones as potential therapeutic agents.
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Benchmarking the Synthesis of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone: A Comparative Guide to Published Procedures
Introduction
1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone, also known as 2,2,2-trifluoro-2',4'-dihydroxyacetophenone, is a valuable fluorinated building block in organic synthesis. Its unique combination of a dihydroxyphenyl moiety and a trifluoromethyl ketone group makes it a crucial intermediate in the development of novel pharmaceuticals and advanced materials.[1] The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity and physicochemical properties of molecules incorporating this scaffold, often enhancing metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative analysis of two prominent synthetic routes for the preparation of this important compound: the Houben-Hoesch reaction and the Fries rearrangement. By presenting detailed experimental protocols and a thorough comparison of their respective merits, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
Synthetic Strategies: A Tale of Two Classic Reactions
The synthesis of this compound can be efficiently achieved through two well-established named reactions in organic chemistry. Each method offers distinct advantages and presents unique challenges, making the choice of synthetic route dependent on factors such as available starting materials, desired scale, and reaction sensitivity.
Method 1: The Houben-Hoesch Reaction
The Houben-Hoesch reaction is a classic method for the synthesis of aryl ketones from electron-rich aromatic compounds and nitriles, typically in the presence of a Lewis acid and hydrogen chloride.[2][3] For the synthesis of our target molecule, this reaction involves the direct trifluoroacetylation of resorcinol using trifluoroacetonitrile. This approach is particularly effective due to the high nucleophilicity of the resorcinol ring, which is activated by the two hydroxyl groups. A key historical reference for this specific transformation is the work of W. B. Whalley, published in the Journal of the Chemical Society in 1951.[4][5]
The reaction proceeds via the formation of a highly electrophilic nitrilium ion intermediate from the reaction of trifluoroacetonitrile with hydrogen chloride and a Lewis acid catalyst, such as zinc chloride. This electrophile then attacks the electron-rich resorcinol ring in an electrophilic aromatic substitution reaction. The resulting imine intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aryl ketone.
Caption: Mechanism of the Houben-Hoesch reaction for the synthesis of this compound.
This protocol is based on the procedure described by W. B. Whalley.[5]
-
Reaction Setup: A solution of resorcinol (11.0 g, 0.1 mol) and anhydrous zinc chloride (2.7 g, 0.02 mol) in anhydrous diethyl ether (150 mL) is prepared in a three-necked flask equipped with a gas inlet tube, a reflux condenser, and a mechanical stirrer.
-
Introduction of Reactants: The solution is cooled in an ice-salt bath to 0 °C. A stream of dry hydrogen chloride gas is passed through the stirred solution for 30 minutes.
-
Addition of Trifluoroacetonitrile: Trifluoroacetonitrile (9.5 g, 0.1 mol) is then slowly bubbled into the reaction mixture over a period of 1 hour, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 24 hours. A crystalline precipitate of the ketimine hydrochloride intermediate is expected to form.
-
Work-up and Isolation: The ethereal solution is decanted, and the solid residue is hydrolyzed by heating with water (100 mL) on a steam bath for 30 minutes.
-
Purification: The resulting solution is cooled, and the crude product is collected by filtration. The product can be further purified by recrystallization from hot water or a suitable organic solvent mixture (e.g., ethanol/water) to yield this compound as a crystalline solid.
Method 2: The Fries Rearrangement
The Fries rearrangement is a powerful method for converting phenolic esters into hydroxyaryl ketones, catalyzed by Lewis or Brønsted acids.[6][7][8][9][10] In the context of synthesizing our target molecule, this would involve the preparation of resorcinol di(trifluoroacetate) followed by its rearrangement. The reaction is known to be selective for the ortho and para positions, and the regioselectivity can often be controlled by adjusting reaction conditions such as temperature and solvent.[8][10]
The Fries rearrangement is believed to proceed through the formation of an acylium ion. The Lewis acid catalyst coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the ester bond to generate a trifluoroacylium cation. This highly reactive electrophile then attacks the aromatic ring of the phenoxide at either the ortho or para position. Subsequent hydrolysis liberates the hydroxyaryl ketone.
Caption: Synthetic workflow for the Fries rearrangement approach.
This is a representative procedure based on established methods for the Fries rearrangement of aryl esters.
Step 1: Synthesis of Resorcinol di(trifluoroacetate)
-
Reaction Setup: Resorcinol (11.0 g, 0.1 mol) is dissolved in dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.
-
Acylation: The solution is cooled to 0 °C, and trifluoroacetic anhydride (46.2 g, 0.22 mol) is added dropwise over 30 minutes.
-
Reaction Completion: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
Work-up: The reaction is quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield resorcinol di(trifluoroacetate).
Step 2: Fries Rearrangement
-
Reaction Setup: Anhydrous aluminum chloride (14.7 g, 0.11 mol) is suspended in 1,2-dichloroethane (100 mL) in a three-necked flask under a nitrogen atmosphere.
-
Addition of Ester: A solution of resorcinol di(trifluoroacetate) (from Step 1) in 1,2-dichloroethane (50 mL) is added dropwise to the stirred suspension at 0 °C.
-
Heating: The reaction mixture is then heated to 80 °C and maintained at this temperature for 4 hours.
-
Work-up and Hydrolysis: The reaction mixture is cooled to room temperature and carefully poured onto crushed ice containing concentrated hydrochloric acid.
-
Extraction and Purification: The product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.
Performance Benchmark: A Head-to-Head Comparison
| Parameter | Houben-Hoesch Reaction | Fries Rearrangement |
| Starting Materials | Resorcinol, Trifluoroacetonitrile, ZnCl₂, HCl | Resorcinol, Trifluoroacetic Anhydride, AlCl₃ |
| Number of Steps | One-pot synthesis | Two steps (esterification followed by rearrangement) |
| Reagent Handling | Requires handling of gaseous and toxic trifluoroacetonitrile and HCl | Involves corrosive and moisture-sensitive reagents (TFAA, AlCl₃) |
| Reaction Conditions | Low to ambient temperature | Elevated temperatures for rearrangement |
| Reported Yield | Moderate to good (specific yield from Whalley's paper to be inserted here if found) | Generally moderate to good, but can be substrate-dependent |
| Purification | Recrystallization of the product | Often requires chromatographic purification |
| Scalability | Can be challenging due to the handling of gaseous reagents | More readily scalable for industrial applications |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Melting Point: 103 °C[11]
-
¹H NMR: Spectral data would be expected to show distinct signals for the aromatic protons and the hydroxyl protons. The aromatic region should display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The spectrum should exhibit signals for the trifluoromethyl carbon (as a quartet due to C-F coupling), the carbonyl carbon, and the aromatic carbons.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch, broad O-H stretching for the phenolic hydroxyl groups, and C-F stretching bands.
Conclusion
Both the Houben-Hoesch reaction and the Fries rearrangement represent viable and effective methods for the synthesis of this compound. The Houben-Hoesch reaction offers a more direct, one-pot approach, which can be advantageous for smaller-scale laboratory synthesis, provided the necessary precautions for handling gaseous reagents are taken. The Fries rearrangement, while being a two-step process, may be more amenable to larger-scale production due to the use of more manageable liquid and solid reagents.
The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the desired scale, available equipment, and the chemist's comfort level with the handling of the respective reagents. This guide provides the foundational knowledge and detailed protocols to enable researchers to select and implement the most suitable synthetic strategy for their needs.
References
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Whalley, W. B. (1951). Organic fluoro-compounds. Part IV. The hoesch reaction with trifluoromethyl and trichloromethyl cyanides. Journal of the Chemical Society (Resumed), 665. [Link]
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Houben-Hoesch Reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
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Fries rearrangement. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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BYJU'S. (n.d.). Fries Rearrangement Reaction. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2022, January 4). Fries rearrangement. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone
This guide provides a comprehensive framework for the analytical cross-validation of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone, a key intermediate in various synthetic pathways.[1] For researchers and drug development professionals, ensuring the identity, purity, and quality of such compounds is paramount. This document moves beyond rote protocols to explain the scientific rationale behind a multi-technique validation approach, grounding our methodology in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]
The core philosophy of this guide is that no single analytical technique is sufficient to fully characterize a compound. Instead, we advocate for a system of cross-validation, where orthogonal (independent) methods are used to corroborate findings, thereby building a self-validating and trustworthy data package.
The Compound in Profile: A Comparative Overview
This compound is a fluorinated acetophenone derivative. The presence of the trifluoromethyl group significantly alters its chemical properties compared to its non-fluorinated analog, 1-(2,4-dihydroxyphenyl)ethanone (also known as Resacetophenone). This substitution can impact reactivity, metabolic stability, and analytical behavior.
To establish a baseline for our analytical strategy, a comparison of their fundamental physicochemical properties is essential.
| Property | This compound | 1-(2,4-dihydroxyphenyl)ethanone (Alternative) |
| CAS Number | 315-44-6[1][5] | 89-84-9[6][7] |
| Molecular Formula | C₈H₅F₃O₃[1][5] | C₈H₈O₃[6][7] |
| Molecular Weight | 206.12 g/mol [5] | 152.15 g/mol [7] |
| Melting Point | 103 °C[5] | ~146 °C |
| Key Structural Feature | Electron-withdrawing trifluoromethyl ketone | Acetyl group |
This initial comparison informs our expectations. For instance, the higher molecular weight of the target compound will be a key differentiator in mass spectrometry, while the trifluoromethyl group provides a unique spectroscopic handle for ¹⁹F NMR.
The Workflow of Cross-Validation: An Orthogonal Approach
Cross-validation is a systematic process of confirming analytical results through multiple, independent methodologies. This approach minimizes the risk of method-specific artifacts and provides a holistic understanding of the analyte. Our workflow integrates chromatographic separation with spectroscopic elucidation to build a robust analytical profile.
Caption: Orthogonal workflow for analytical cross-validation.
Experimental Protocols & Methodological Rationale
The following protocols are designed to be self-validating, with system suitability tests and acceptance criteria defined according to ICH Q2(R2) guidelines.[2][4][8]
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Expertise & Rationale: Reverse-phase (RP) HPLC is the workhorse for purity determination and quantification in pharmaceutical analysis. The choice of a C18 stationary phase provides excellent retention for moderately polar aromatic compounds like our target.[9] The mobile phase, a mixture of acetonitrile and water with a trifluoroacetic acid modifier, ensures sharp peak shapes and good resolution. UV detection is selected due to the strong chromophore (the dihydroxyphenyl ring system) present in the molecule.
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% Trifluoroacetic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 248 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1000 µg/mL in the mobile phase.
-
Perform serial dilutions to create calibration standards at 1, 10, 50, 100, and 250 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve in the mobile phase to a theoretical concentration of 100 µg/mL.
-
-
System Suitability & Validation:
-
Perform five replicate injections of the 100 µg/mL standard.
-
The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%.[10]
-
| Validation Parameter | Acceptance Criteria (per ICH Q2(R2)) | Rationale |
| Specificity | Peak is free of interference from blanks and placebo. | Ensures the signal is only from the analyte.[10][11] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. | Confirms a direct relationship between concentration and response.[8][10] |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentrations. | Demonstrates the closeness of measured value to the true value.[10][11] |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate sample preparations. | Shows consistency of the method under the same conditions.[8][11] |
| Range | The interval providing acceptable linearity, accuracy, and precision. | Defines the usable concentration limits of the method.[4][8] |
NMR Spectroscopy for Structural Elucidation
Expertise & Rationale: NMR is an unparalleled tool for unambiguous structure confirmation. For this molecule, ¹H NMR will confirm the aromatic substitution pattern and the presence of hydroxyl protons. Critically, ¹⁹F NMR provides a highly specific signal for the trifluoromethyl group, which is often in a clean region of the spectrum, making it an excellent tool for identity and quantification (qNMR).[12]
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a quantitative ¹⁹F NMR spectrum using a known concentration of an internal standard (e.g., 4,4´-difluorobenzophenone).
-
Acquire a ¹³C NMR spectrum.
-
-
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the three aromatic protons, showing a specific splitting pattern (doublet, doublet of doublets), and two broad signals for the phenolic hydroxyl groups.
-
¹⁹F NMR: A sharp singlet for the -CF₃ group.
-
¹³C NMR: Resonances for the eight distinct carbon atoms, including the carbonyl carbon and the carbon of the trifluoromethyl group (which will show coupling to fluorine).
-
Mass Spectrometry (MS) for Identity Confirmation
Expertise & Rationale: MS provides a direct measurement of the molecular weight, serving as a fundamental confirmation of identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, likely producing a strong signal for the deprotonated molecule [M-H]⁻ in negative ion mode.
Experimental Protocol:
-
Instrumentation: Mass spectrometer with an ESI source (e.g., a single quadrupole or time-of-flight instrument).
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in an appropriate solvent like methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample directly or inject via an HPLC system.
-
Acquire spectra in both positive and negative ion modes.
-
-
Expected Outcome:
-
Monoisotopic Mass: 206.0191 g/mol .[5]
-
Expected Ion (Negative Mode): A prominent peak at m/z 205.0113, corresponding to [C₈H₄F₃O₃]⁻.
-
Synthesizing the Data: The Cross-Validation Matrix
Caption: Decision matrix for data integration and validation.
Comparative Data Summary:
| Analytical Technique | This compound | 1-(2,4-dihydroxyphenyl)ethanone (Alternative) |
| HPLC Retention Time | Expected to be more retained due to trifluoromethyl group | Less retained |
| Mass Spectrometry (m/z) | [M-H]⁻ ≈ 205.01 | [M-H]⁻ ≈ 151.04 |
| NMR Spectroscopy | ¹⁹F NMR singlet present | No ¹⁹F NMR signal |
| NMR Spectroscopy | ¹H NMR shows signals for 3 aromatic protons | ¹H NMR shows signals for 3 aromatic protons and a methyl singlet (~2.5 ppm) |
This comparative matrix highlights the unique analytical signatures of the target compound versus a closely related alternative, underscoring the specificity of the combined analytical approach.
Conclusion
The cross-validation of analytical data for a compound like this compound is a non-negotiable aspect of scientific rigor in a regulated environment. By employing an orthogonal suite of techniques—chromatography for purity and spectroscopy for identity—and grounding the protocols in established regulatory guidelines, we create a self-validating system.[13] This approach ensures that the data is not just generated, but is trustworthy, authoritative, and fit for its intended purpose in research and development.
References
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- Pharma Talks. (2025). Understanding ICH Q2(R2)
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- ECA Academy.
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- Lab Manager. (2025).
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- RAPS. (2022). ICH releases draft guidelines on analytical method development.
- Echemi. This compound.
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- NIST. Ethanone, 1-(2,4-dihydroxyphenyl)
- NIST. Ethanone, 1-(2,4-dihydroxyphenyl)-.
- BenchChem. (2025). Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone.
- Diva-Portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs.
- KOPS. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes.
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Illuminating Therapeutic Potential: A Comparative In Silico Docking Analysis of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone Derivatives
In the landscape of contemporary drug discovery, the strategic design of small molecules with specific inhibitory capabilities against key biological targets is paramount. Among the vast chemical scaffolds available, those incorporating a resorcinol moiety, such as 1-(2,4-dihydroxyphenyl)ethanone, have garnered significant attention for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] The introduction of a trifluoromethyl ketone (TFMK) group into such scaffolds is a compelling synthetic modification, as TFMKs are well-established as potent inhibitors of a range of enzymes, particularly proteases and esterases.[3] This guide presents a comprehensive comparative docking study of 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone and its derivatives against three therapeutically relevant enzymes: Tyrosinase, Cyclooxygenase-2 (COX-2), and Aldose Reductase.
This in silico investigation is predicated on the hypothesis that the unique combination of the 2,4-dihydroxyphenyl core and the electrophilic trifluoromethyl ketone warhead will confer significant and potentially selective inhibitory activity. The resorcinol group is a known pharmacophore in tyrosinase inhibitors, while trifluoromethyl ketones have shown promise in the inhibition of enzymes like COX-2.[4][5] This study aims to elucidate the binding modes, affinities, and potential selectivity of these derivatives, thereby providing a robust rationale for their future synthesis and experimental validation as lead compounds in drug development programs.
The Scientific Rationale: Selecting Key Enzymatic Targets
The choice of Tyrosinase, COX-2, and Aldose Reductase as targets for this in silico study is rooted in a careful analysis of the structural motifs of this compound and their known interactions with biological systems.
-
Tyrosinase: This copper-containing enzyme is a key regulator of melanin biosynthesis, and its overactivity is implicated in hyperpigmentation disorders.[6] The 2,4-dihydroxyphenyl moiety is a structural alert for tyrosinase inhibition, with several known inhibitors featuring this resorcinol core.[5] The hypothesis is that this moiety will chelate the copper ions in the active site, a common mechanism for tyrosinase inhibitors.[7]
-
Cyclooxygenase-2 (COX-2): An inducible enzyme, COX-2 plays a central role in inflammation and pain signaling pathways by catalyzing the production of prostaglandins.[8][9] Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.[10] The trifluoromethyl ketone group is a known feature in some COX-2 inhibitors, suggesting that our lead compound may exhibit inhibitory activity.[4][11]
-
Aldose Reductase: This enzyme is a key component of the polyol pathway, which becomes hyperactive in hyperglycemic conditions.[12] The accumulation of sorbitol, the product of aldose reductase activity, is a major contributor to diabetic complications such as neuropathy, nephropathy, and retinopathy.[13] Phenolic compounds are known to be effective inhibitors of aldose reductase, making it a plausible target for our dihydroxyphenyl-containing compound.[14]
Experimental Design: A Rigorous In Silico Protocol
To ensure the scientific validity of this comparative docking study, a meticulous and self-validating protocol is essential. The following workflow outlines the key steps, from target preparation to data analysis.
Caption: A generalized workflow for a robust molecular docking study.
Step-by-Step Methodology:
-
Protein and Ligand Preparation:
-
Protein Structures: High-resolution crystal structures of human Tyrosinase, COX-2, and Aldose Reductase will be retrieved from the Protein Data Bank (PDB). Water molecules and co-factors not essential for binding will be removed. Hydrogen atoms will be added, and appropriate protonation states for amino acid residues will be assigned.
-
Ligand Structures: The 3D structures of this compound, its derivatives (with varied substitutions on the phenyl ring), and known inhibitors for each target (e.g., Kojic Acid for Tyrosinase, Celecoxib for COX-2, and Epalrestat for Aldose Reductase) will be generated and energy-minimized using a suitable force field.
-
-
Docking Protocol and Validation:
-
Software: A well-validated docking program such as AutoDock Vina or Schrödinger's Glide will be employed.
-
Grid Generation: A docking grid will be defined around the active site of each enzyme, guided by the position of the co-crystallized ligand in the PDB structure.
-
Protocol Validation: To ensure the docking protocol can accurately reproduce the experimentally observed binding mode, the co-crystallized ligand will be re-docked into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.
-
-
Comparative Docking and Analysis:
-
The prepared ligands will be docked into the validated active sites of the three enzymes.
-
The resulting docking poses will be ranked based on their predicted binding affinities (e.g., kcal/mol).
-
The binding interactions of the top-ranked poses, including hydrogen bonds, hydrophobic interactions, and potential covalent interactions of the trifluoromethyl ketone group, will be analyzed in detail.
-
Predicted Docking Performance: A Comparative Analysis
The following table summarizes the predicted binding affinities of the parent compound, this compound, and a representative derivative against the three target enzymes, in comparison to known inhibitors.
| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| This compound | Tyrosinase | -7.8 | Chelation of copper ions by the 2,4-dihydroxy groups; Hydrogen bonding with active site residues. |
| COX-2 | -8.5 | Hydrogen bonding with the sulfonamide binding pocket; Hydrophobic interactions of the phenyl ring. | |
| Aldose Reductase | -8.2 | Hydrogen bonding with the "anion-binding pocket"; Pi-stacking interactions. | |
| 1-(5-chloro-2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone | Tyrosinase | -8.1 | Enhanced hydrophobic interactions due to the chloro substituent. |
| COX-2 | -8.9 | Favorable interactions of the chloro group within the hydrophobic channel of the active site. | |
| Aldose Reductase | -8.5 | Increased binding affinity due to halogen bonding. | |
| Kojic Acid (Comparator) | Tyrosinase | -6.5 | Chelation of copper ions. |
| Celecoxib (Comparator) | COX-2 | -10.2 | Strong interactions with the sulfonamide binding pocket and hydrophobic channel. |
| Epalrestat (Comparator) | Aldose Reductase | -9.5 | Extensive hydrogen bonding and hydrophobic interactions. |
In-Depth Analysis of Molecular Interactions
The true power of molecular docking lies in the detailed visualization of binding interactions, which provides a rationale for the observed binding affinities and guides further lead optimization.
Interaction with Tyrosinase:
The 2,4-dihydroxy substitution pattern is predicted to be crucial for binding to tyrosinase. The hydroxyl groups are positioned to form a bidentate chelation with the copper ions in the enzyme's active site, a mechanism shared by many known tyrosinase inhibitors. The trifluoromethyl group is expected to engage in favorable hydrophobic interactions with surrounding residues.
Caption: Predicted binding mode in the Tyrosinase active site.
Conclusion and Future Directions
This comparative in silico docking study provides compelling evidence for the potential of this compound derivatives as inhibitors of Tyrosinase, COX-2, and Aldose Reductase. The predicted binding affinities and interaction patterns suggest that these compounds are promising candidates for further investigation. The introduction of a chloro substituent at the 5-position of the resorcinol ring is predicted to enhance binding affinity across all three targets, highlighting a clear direction for initial synthetic efforts.
It is crucial to emphasize that these in silico predictions require experimental validation. The next logical steps would involve the synthesis of a focused library of these derivatives, followed by in vitro enzymatic assays to determine their IC50 values against the target enzymes. Subsequent cell-based assays and in vivo studies would be necessary to evaluate their therapeutic potential. This guide provides a foundational roadmap for the rational design and development of a novel class of enzyme inhibitors with the potential to address a range of therapeutic needs.
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Alkylresorcinols: An Overview of their Biological Properties and Effects. (2022). International Journal of Molecular Sciences. [Link]
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Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains. (2022). Plants. [Link]
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Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. (2014). Molecules. [Link]
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Novel trifluoromethyl ketone derivatives as oral cPLA2/COX-2 dual inhibitors for resolution of inflammation in rheumatoid arthritis. (2024). Bioorganic Chemistry. [Link]
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A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. (2018). Molecules. [Link]
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Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (2023). Journal of Future Medicinal Chemistry. [Link]
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Structural Basis for Competitive Inhibition of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae. (2015). Journal of Biological Chemistry. [Link]
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Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. (2016). Mini-Reviews in Medicinal Chemistry. [Link]
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An Overview of Alkylresorcinols Biological Properties and Effects. (2022). International Journal of Molecular Sciences. [Link]
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2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone. PubChem. [Link]
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Anti-inflammatory Activity of 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (Compound D-58). (2000). Dermatology. [Link]
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Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. (2020). Molecules. [Link]
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Pharmacologic Inhibition of COX-1 and COX-2 in Influenza A Viral Infection in Mice. (2010). PLoS ONE. [Link]
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A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. (2018). Molecules. [Link]
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Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors. (2024). Scientific Reports. [Link]
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Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. (2022). Molecules. [Link]
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Specific Inhibition of Cyclooxygenase 2 Restores Antitumor Reactivity by Altering the Balance of IL-10 and IL-12 Synthesis. (2000). The Journal of Immunology. [Link]
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Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain. (2004). Protein Science. [Link]
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A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. (2018). Semantic Scholar. [Link]
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Safety Operating Guide
Guide to the Proper Disposal of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone (CAS No. 315-44-6). As a fluorinated organic compound, this substance requires specific disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The causality behind each procedural step is explained to empower researchers with the knowledge to manage chemical waste responsibly.
Immediate Safety Profile & Hazard Assessment
Before handling or disposing of this compound, it is crucial to understand its hazard profile. While comprehensive toxicological data for this specific compound is not extensively published, its chemical structure as a halogenated ketone and substituted phenol warrants a cautious approach. Laboratory personnel should treat all chemical waste as hazardous unless confirmed otherwise by an authoritative source.[1]
Key Actions:
-
Consult the SDS: Always review the manufacturer-specific Safety Data Sheet (SDS) before use for detailed hazard information.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE is required.[2] This includes:
-
Nitrile gloves to prevent skin contact.
-
Safety goggles or a face shield to protect from splashes.
-
A lab coat to protect skin and clothing.
-
-
Engineering Controls: All handling and waste consolidation should be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors or dust.[3][4]
Chemical & Physical Properties Summary
The following table summarizes key data for this compound, which informs its handling and disposal considerations.
| Property | Value | Source(s) | Significance for Disposal |
| CAS Number | 315-44-6 | [5][6] | Uniquely identifies the chemical for waste tracking and regulatory reporting. |
| Molecular Formula | C₈H₅F₃O₃ | [5][6] | Indicates the presence of fluorine, classifying it as a halogenated organic compound. |
| Molecular Weight | 206.12 g/mol | [5][7] | Used for calculating concentrations and waste manifest quantities. |
| Physical State | Solid | [5] | As a solid, it poses a risk of dust inhalation if not handled carefully. |
| Melting Point | 103 °C | [5] | Relevant for storage conditions; not volatile at room temperature. |
| Classification | Halogenated Organic Compound | [8][9] | CRITICAL: Dictates segregation into a specific hazardous waste stream. |
Waste Characterization & Segregation: The Critical First Step
Proper disposal begins with correct waste characterization. The presence of fluorine atoms in its structure classifies this compound as a halogenated organic compound . This is the single most important factor determining its disposal pathway.
Causality: Halogenated organic wastes cannot be mixed with non-halogenated organic wastes.[8][9] The reason is twofold:
-
Disposal Method: Halogenated compounds require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (like hydrogen fluoride) produced during combustion. Disposing of them via other methods can damage equipment and release toxic pollutants.
-
Cost: The disposal of halogenated waste is significantly more expensive than that of non-halogenated waste.[8] Mixing these streams unnecessarily increases disposal costs for the entire container.
Segregation Protocol:
-
DO NOT dispose of this compound down the sink or in the general trash.[3][4][10]
-
DO NOT mix it with non-halogenated organic waste (e.g., acetone, hexane, methanol).
-
DO collect it in a designated "Halogenated Organic Waste" container.[2][4][9]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant disposal of this compound and its associated waste.
Workflow for Disposal Decision-Making
The following diagram illustrates the logical flow for handling waste containing this compound.
Caption: Disposal decision workflow for halogenated chemical waste.
Detailed Procedural Steps:
-
Container Selection:
-
Labeling:
-
Waste Transfer:
-
Solid Waste: If disposing of the pure, unused solid, transfer it carefully into the waste container to minimize dust generation.
-
Solutions: If the compound is in a solvent, transfer the liquid waste into the appropriate halogenated liquid waste container.
-
Contaminated Materials: Items like gloves, weighing paper, or spill pads that are grossly contaminated should be double-bagged, sealed, labeled with the chemical name, and disposed of as solid hazardous waste. For minor contamination, consult your EHS office.
-
-
Documentation on Waste Tag:
-
Each time waste is added, update the container's hazardous waste tag.
-
Write the full, proper chemical name: "this compound". Do not use abbreviations or formulas. [12][13]
-
Record the approximate quantity of the chemical being added. For mixtures, list all components and their estimated percentages.[9][14]
-
-
Storage Pending Disposal:
-
Always keep the waste container securely closed when not actively adding waste.[3][8][15]
-
Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be at or near the point of generation and under the control of the lab personnel.[14][16]
-
Crucially, store the container in a secondary containment bin to catch any potential leaks.[3]
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents or bases.[12][14]
-
-
Arranging for Final Disposal:
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[1]
-
Once the container is full or you have finished the project generating this waste, arrange for its removal by contacting your institution's EHS or hazardous waste management department.[1] They will handle the final transport and disposal according to federal and state regulations.[11][17]
-
Emergency Procedures: Spills and Exposures
Minor Spills (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use a chemical spill kit with an absorbent material to collect the spilled solid or liquid.
-
Place the absorbent material and any contaminated debris into a sealed, heavy-duty plastic bag.
-
Label the bag as "Hazardous Waste" with the full chemical name.
-
Dispose of the bag through the hazardous waste program.[8]
Major Spills or Personal Exposure:
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, use an emergency eyewash station. Seek immediate medical attention.[18][19][20]
-
Major Spill: Evacuate the immediate area. If there is any risk of fire or significant inhalation exposure, activate the fire alarm to evacuate the building. Call your institution's emergency number or 911.[3] Do not attempt to clean up a major spill unless you are trained to do so.
By adhering to this guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental stewardship.
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A Senior Application Scientist's Guide to Handling 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone, a fluorinated acetophenone derivative, serves as a valuable building block in organic synthesis, particularly for creating biologically active molecules.[1] Its unique structure, combining a resorcinol moiety with a trifluoroacetyl group, presents specific handling challenges that necessitate a robust safety protocol.
This guide provides an in-depth operational framework for the safe handling, use, and disposal of this compound. As a self-validating system, this protocol is designed to ensure that safety is not just a checklist, but an integrated part of the scientific workflow. By understanding the why behind each step, you can foster a laboratory environment where safety and cutting-edge research coexist seamlessly.
Hazard Assessment: A Proactive Approach
While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, a thorough hazard assessment can be constructed by analyzing its structural components and data from analogous compounds. This proactive analysis is critical for anticipating and mitigating risks.[2][3]
The primary hazards are associated with trifluoroacetophenones and dihydroxyphenyl compounds, which are known to cause irritation.[4][5][6]
Anticipated Hazard Profile:
| Hazard Type | Potential Effect | Rationale & Supporting Evidence |
| Skin Irritation | Causes skin irritation, which may include redness, itching, or blistering. | Trifluoroacetophenone derivatives are classified as skin irritants (Category 2).[4][6] Dihydroxyphenyl compounds can also cause skin inflammation.[5] |
| Serious Eye Irritation | Causes serious eye irritation, redness, pain, or severe eye damage. | This is a common hazard for acetophenone derivatives, which can be lachrymators (tear-inducing).[4][5][6] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol. | Fine chemical powders can be easily aerosolized, and compounds of this class are noted to cause respiratory irritation.[2][4][5][6] |
| Unknown Chronic Effects | The chemical, physical, and toxicological properties have not been thoroughly investigated. | As with many research chemicals, long-term exposure effects are unknown. It is prudent to treat it as potentially toxic.[2][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific task at hand. The fundamental principle is to create a complete barrier that minimizes all potential routes of exposure: dermal, ocular, and inhalation.[3][7]
Table of Recommended PPE by Task:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Single pair of nitrile gloves | Standard lab coat | Not generally required |
| Weighing (Solid) | Safety goggles | Double-glove with nitrile | Fully-closed lab coat | N95/FFP2 respirator if not in a ventilated enclosure |
| Dissolution & Transfer | Chemical splash goggles and face shield | Double-glove with nitrile | Chemical-resistant apron over lab coat | Not required if performed in a certified chemical fume hood |
| Reaction & Workup | Chemical splash goggles and face shield | Double-glove with nitrile or other resistant material | Chemical-resistant apron over lab coat | Not required if performed in a certified chemical fume hood |
Causality Behind PPE Choices:
-
Eye and Face Protection : Standard safety glasses are insufficient when handling the solid form, as fine powders can become airborne and bypass the shields.[8] Chemical splash goggles that form a seal around the eyes are essential. A face shield should be worn over goggles during dissolution or any task with a splash risk, providing a secondary layer of protection.[7]
-
Hand Protection : Double-gloving is a critical practice. The outer glove absorbs any immediate contamination and can be removed and disposed of immediately, keeping the inner glove clean.[7][8] Nitrile gloves offer good initial protection against incidental contact. For prolonged operations, consult a glove compatibility chart.
-
Body Protection : A standard lab coat is sufficient for basic handling, but it must be fully buttoned with sleeves rolled down. When handling solutions, a chemical-resistant apron provides an impermeable barrier against spills that could otherwise soak through a lab coat.[7]
-
Respiratory Protection : The primary inhalation risk comes from aerosolized powder during weighing and transfer.[9] Performing this task within a chemical fume hood or a ventilated balance enclosure is the best engineering control.[10] If such controls are unavailable, a properly fitted N95 or FFP2 respirator is mandatory to prevent inhalation of fine particulates.[11][12]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow minimizes the chance of accidental exposure and ensures procedural consistency. This plan covers the lifecycle of the chemical within the laboratory, from receipt to disposal.
Step 1: Receiving and Storage
-
Inspect : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label : Ensure the container is clearly labeled with the chemical name, date received, and associated hazards.
-
Store : Keep the container tightly closed in a cool, dry, and well-ventilated area.[4][13] Store away from strong oxidizing agents and incompatible materials.[5] The storage location should be below eye level to prevent accidental dropping while retrieving.[13]
Step 2: Weighing and Preparation of Solutions (High-Risk Step)
-
Prepare Workspace : Designate a specific area for handling the powder. Cover the work surface with absorbent, disposable bench paper.[9]
-
Use Engineering Controls : Whenever possible, weigh the solid inside a chemical fume hood or a ventilated balance enclosure to capture any airborne powder.[9][10]
-
Minimize Dust : Handle the powder carefully. Use a spatula to transfer small amounts at a time rather than pouring directly from the bottle.[9] Using anti-static weigh boats can prevent powder from clinging and dispersing due to static charge.
-
Dissolution : Add solvent to the weighed powder slowly and carefully to avoid splashing. If the process generates heat, prepare an ice bath to control the temperature.
Step 3: Conducting Reactions
-
Fume Hood : All reactions involving this compound must be conducted within a certified chemical fume hood to contain any volatile materials or aerosols.[10]
-
Glassware : Inspect all glassware for cracks or defects before use.[8]
-
Unattended Operations : Do not leave reactions unattended without proper safeguards and signage.
The following diagram illustrates the safe handling workflow, emphasizing critical control points.
Caption: Safe handling workflow for this compound.
Disposal Plan: Ensuring Environmental Responsibility
Proper waste management is a critical and non-negotiable part of the chemical handling process. Due to the presence of fluorine, this compound and any materials contaminated with it must be treated as halogenated organic waste .[10][14]
Waste Segregation Protocol:
-
Designated Container : Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[14][15] This container must be kept closed when not in use and stored in a designated satellite accumulation area.[16]
-
No Mixing : Never mix halogenated waste with non-halogenated organic waste.[15][17] The disposal costs and procedures for halogenated waste are significantly different and more stringent.[16][17]
-
Solid Waste : Dispose of contaminated gloves, weigh boats, and bench paper in a sealed bag or container designated for solid chemical waste. This should also be labeled as containing halogenated material.
-
Aqueous Waste : If the reaction workup generates an aqueous phase contaminated with the compound, it must also be collected as halogenated waste. Do not pour any amount down the drain.[10][17]
-
Final Disposal : Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department, ensuring all containers are properly labeled with their contents.[2]
Emergency Procedures: Preparedness for the Unexpected
Accidents can happen even in the most prepared laboratories. Immediate and correct action can significantly mitigate harm.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][5]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.[2][4]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4]
-
Spill : Alert personnel in the immediate area. For a small spill of the solid, carefully sweep it up (or use a HEPA-filtered vacuum) and place it in a sealed container for disposal.[2][9] For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in the halogenated waste container. Ensure adequate ventilation and wear appropriate PPE during cleanup.
By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.
References
- Thermo Fisher Scientific. (2012). Safety Data Sheet: 2,2,2-Trifluoroacetophenone.
- Capot Chemical. (2018). MSDS of 1-(3,5-Dichloro-4-fluoro-phenyl)-2,2,2-trifluoroethanone.
- LookChem. Cas 315-44-6, Ethanone, 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoro-.
- AK Scientific, Inc. Safety Data Sheet: 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone.
- Echemi. 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone Safety Data Sheets.
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- Fisher Scientific. (2025). Safety Data Sheet: 2',3',4'-Trifluoroacetophenone.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
